molecular formula C8H10O3 B1529125 2-Oxaspiro[3.5]nonane-6,8-dione CAS No. 1630907-24-2

2-Oxaspiro[3.5]nonane-6,8-dione

Cat. No.: B1529125
CAS No.: 1630907-24-2
M. Wt: 154.16 g/mol
InChI Key: DYLGBDVLXLBMFZ-UHFFFAOYSA-N
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Description

2-Oxaspiro[3.5]nonane-6,8-dione (CAS 1630907-24-2) is a high-purity chemical compound supplied with a documented 99% purity level, meeting the stringent requirements of research and development laboratories . This compound features a unique spirocyclic architecture with the molecular formula C8H10O3 and a molecular weight of 154.16 g/mol, making it a valuable and specialized intermediate in organic and medicinal chemistry . Its defined spirocyclic structure serves as a versatile and rigid building block for the synthesis of more complex molecules. The research value of this compound is highlighted by its role as a key synthetic intermediate in the development of novel therapeutic agents, including its use in the preparation of N-(phenylsulfonyl)benzamides and related compounds investigated as potential Bcl-2 inhibitors for cancer research . Proper handling is essential; this compound carries the signal word "Warning" with the hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) . For product integrity, it is recommended to be stored sealed in a dry environment, ideally at 2-8°C . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxaspiro[3.5]nonane-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-6-1-7(10)3-8(2-6)4-11-5-8/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLGBDVLXLBMFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC2(CC1=O)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801303988
Record name 2-Oxaspiro[3.5]nonane-6,8-dione
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Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630907-24-2
Record name 2-Oxaspiro[3.5]nonane-6,8-dione
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxaspiro[3.5]nonane-6,8-dione
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Foundational & Exploratory

"2-Oxaspiro[3.5]nonane-6,8-dione" fundamental properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Oxaspiro[3.5]nonane-6,8-dione: A Novel Scaffold for Targeted Protein Degradation

Executive Summary

2-Oxaspiro[3.5]nonane-6,8-dione is an emerging chemical entity of significant interest to the fields of medicinal chemistry and drug discovery. Characterized by a unique spirocyclic architecture that fuses a four-membered oxetane ring with a six-membered cyclohexanedione, this molecule presents a compelling three-dimensional (3D) framework. Its classification as a "Protein Degrader Building Block" positions it as a valuable tool for the synthesis of novel therapeutics, particularly in the rapidly advancing area of Targeted Protein Degradation (TPD).[1] This guide provides a comprehensive overview of its fundamental properties, strategic importance, and potential applications, offering researchers and drug development professionals a foundational understanding of this promising scaffold.

Section 1: Molecular Overview and Physicochemical Properties

The core structure of 2-Oxaspiro[3.5]nonane-6,8-dione is defined by the spiro-fusion of an oxetane ring and a cyclohexane-1,3-dione ring. This arrangement imparts significant conformational rigidity and a distinct spatial orientation of its functional groups.

Figure 1: 2D Structure of 2-Oxaspiro[3.5]nonane-6,8-dione.

The fundamental properties of this molecule are summarized in the table below, based on available supplier data.

PropertyValueSource
CAS Number 1630907-24-2[1]
Molecular Formula C₈H₁₀O₃[1]
Molecular Weight 154.165 g/mol [1]
Purity ≥97%[1]
Storage Room temperature[1]

Section 2: The Strategic Importance of the Spirocyclic Oxetane-Dione Moiety in Drug Discovery

The structural components of 2-Oxaspiro[3.5]nonane-6,8-dione—the spirocyclic core, the oxetane ring, and the dione functionality—each contribute to its value in modern medicinal chemistry.

  • Spirocyclic Core for 3D Diversity : The spiro-fusion creates a rigid, three-dimensional structure that projects substituents into distinct vectors of chemical space. This Fsp³-richness is highly sought after in drug design to improve selectivity and escape the "flatland" of traditional aromatic-heavy drug candidates. Spirocyclic motifs, such as 2-azaspiro[3.3]heptane, have been successfully employed as bioisosteres for common rings like piperidine, often leading to improved metabolic stability and pharmacological profiles.[2]

  • The Oxetane Ring as a "Magic" Moiety : The 4-membered oxetane ring is no longer a synthetic curiosity but a validated tool in drug discovery.[3] It is considered a polar equivalent of a gem-dimethyl group and can significantly improve key drug-like properties.[4] Its introduction into a molecule can:

    • Enhance Metabolic Stability : The strained ring is more robust to oxidative metabolism compared to more common aliphatic or benzylic positions.

    • Improve Aqueous Solubility : The ether oxygen acts as a hydrogen bond acceptor, which can disrupt crystal packing and improve solvation.

    • Modulate Basicity : When placed near a nitrogen atom, it can lower the pKa, which is useful for optimizing cell permeability and reducing off-target effects.[3]

  • The 1,3-Dione Functionality : The cyclohexanedione portion of the molecule offers multiple strategic advantages. The two carbonyl groups provide key hydrogen bond accepting features. Furthermore, the acidic methylene group (C7) situated between the two carbonyls serves as a versatile synthetic handle for further functionalization, allowing for the attachment of linkers or other pharmacophoric elements.

Section 3: Application as a Building Block for Targeted Protein Degradation (TPD)

The classification of 2-Oxaspiro[3.5]nonane-6,8-dione as a building block for protein degraders is its most compelling feature.[1] TPD is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery—the Ubiquitin-Proteasome System (UPS)—to eliminate disease-causing proteins. The most common approach involves Proteolysis-Targeting Chimeras (PROTACs).

A PROTAC is a heterobifunctional molecule with three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target, marking it for destruction by the proteasome.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (Disease Causing) PROTAC PROTAC Molecule POI->PROTAC Proteasome Proteasome POI->Proteasome Marked for Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI E3_Ligase->PROTAC binds Ub Ubiquitin (Ub) Ub->E3_Ligase Degradation Protein Fragments Proteasome->Degradation Results in

Figure 2: Generalized Mechanism of Action for a PROTAC.

2-Oxaspiro[3.5]nonane-6,8-dione is ideally suited for incorporation into PROTAC design. The rigid spirocyclic core can serve as a scaffold to orient the two ends of the degrader molecule, while the dione functionality provides a clear and versatile point for attaching a linker, which can then be connected to either the target-binding ligand or the E3-binding ligand.

Section 4: Proposed Synthetic and Derivatization Strategy

While specific synthetic procedures for 2-Oxaspiro[3.5]nonane-6,8-dione are not widely published in peer-reviewed literature, a plausible retrosynthetic analysis suggests a route starting from commercially available materials. A key step would likely involve the formation of the spirocyclic junction.

Hypothetical Synthetic Workflow:

A potential approach could involve the reaction of an oxetane-containing dielectrophile with a precursor to the 1,3-dione ring, such as a β-keto ester, followed by cyclization.

Synthetic_Workflow R1 3,3-Bis(bromomethyl)oxetane S1 Step 1: Spiroalkylation (e.g., NaH, THF) R1->S1 R2 Diethyl malonate R2->S1 I1 Spiro-diester Intermediate S2 Step 2: Dieckmann Condensation (e.g., NaOEt, EtOH) I1->S2 I2 Cyclic β-keto ester S3 Step 3: Hydrolysis & Decarboxylation (e.g., H₃O⁺, heat) I2->S3 P 2-Oxaspiro[3.5]nonane-6,8-dione S1->I1 S2->I2 S3->P

Figure 3: A plausible synthetic workflow for the target molecule.

Experimental Protocol (Hypothetical):

Causality: The following protocol is a conceptual outline. The choice of strong, non-nucleophilic bases like sodium hydride (NaH) in Step 1 is crucial to deprotonate the malonate ester for alkylation without attacking the ester carbonyls. The Dieckmann condensation in Step 2 is a classic method for forming five- or six-membered rings from diesters. The final hydrolysis and decarboxylation step is a standard procedure to convert the β-keto ester into the target dione.

  • Step 1: Synthesis of Diethyl 2-oxaspiro[3.5]nonane-7,7-dicarboxylate.

    • To a stirred suspension of sodium hydride (2.2 eq.) in anhydrous THF at 0 °C, add diethyl malonate (1.0 eq.) dropwise under an inert atmosphere (e.g., Argon).

    • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

    • Re-cool the mixture to 0 °C and add a solution of 3,3-bis(bromomethyl)oxetane (1.05 eq.) in THF dropwise.

    • Allow the reaction to stir at room temperature overnight.

    • Quench the reaction carefully with saturated aqueous NH₄Cl and extract the product with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, and concentrated under reduced pressure. Purify by column chromatography to yield the spiro-diester intermediate.

  • Step 2: Dieckmann Condensation.

    • Dissolve the purified spiro-diester (1.0 eq.) in anhydrous ethanol.

    • Add sodium ethoxide (1.1 eq.) and heat the mixture to reflux for 4-6 hours, monitoring by TLC.

    • Cool the reaction to room temperature, neutralize with dilute HCl, and extract with dichloromethane.

    • Purify the crude product to obtain the cyclic β-keto ester.

  • Step 3: Hydrolysis and Decarboxylation.

    • Suspend the β-keto ester in a 3M aqueous HCl solution.

    • Heat the mixture to reflux for 12-18 hours until TLC analysis indicates complete consumption of the starting material.

    • Cool the mixture and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo to yield the final product, 2-Oxaspiro[3.5]nonane-6,8-dione.

Section 5: Analytical Characterization and Quality Control

To ensure the identity and purity of 2-Oxaspiro[3.5]nonane-6,8-dione, a standard battery of analytical techniques would be employed.

  • ¹H NMR : Would confirm the proton environment. Expect to see characteristic signals for the oxetane methylene protons (likely two distinct triplets or multiplets due to the spiro-fusion) and signals for the three sets of methylene protons on the cyclohexane ring. The protons at C7, being enolizable, may show a broad signal or exchange with D₂O.

  • ¹³C NMR : Would confirm the carbon skeleton. Expect to see signals for the two carbonyl carbons (~200 ppm), the spiro-quaternary carbon, and the various methylene carbons, including the characteristic upfield signal for the oxetane carbons.

  • Mass Spectrometry (MS) : Would confirm the molecular weight. For C₈H₁₀O₃, the expected [M+H]⁺ ion would be at m/z 155.06.

  • Infrared (IR) Spectroscopy : Would show strong characteristic absorbance peaks for the C=O stretch of the ketone groups (typically 1700-1725 cm⁻¹) and the C-O-C stretch of the ether in the oxetane ring (around 1100 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC) : Would be used to assess purity, typically aiming for >97% as specified by suppliers.[1]

Conclusion

2-Oxaspiro[3.5]nonane-6,8-dione represents a sophisticated and strategically designed building block for modern drug discovery. Its unique combination of a rigid 3D spirocyclic core, a property-enhancing oxetane moiety, and a synthetically versatile dione functionality makes it an exceptionally valuable scaffold. For researchers in the field of targeted protein degradation, this molecule offers a novel and robust starting point for the design of next-generation PROTACs and other molecular glues. Further exploration of its reactivity and incorporation into diverse chemical libraries is poised to unlock new therapeutic opportunities.

References

  • 2-oxaspiro[3.5]nonane-6, 8-dione, min 97%, 100 mg. Aladdin Scientific.
  • Kirichok, A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2).
  • Wuts, P. G. M., & Greene, T. W. (2015). Applications of oxetanes in drug discovery and medicinal chemistry. Molecules, 20(8), 13864-13890. Available at: [Link]

Sources

"2-Oxaspiro[3.5]nonane-6,8-dione" molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: 2-Oxaspiro[3.5]nonane-6,8-dione

A Guide to a Versatile Spirocyclic Building Block for Advanced Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Oxaspiro[3.5]nonane-6,8-dione, a key molecular scaffold for researchers and scientists in drug development. We will delve into its fundamental physicochemical properties, explore its strategic importance in modern medicinal chemistry, and present detailed, plausible workflows for its synthesis and application. This document is intended to serve as a practical resource, grounded in established chemical principles, for professionals seeking to leverage this unique building block in the design of novel therapeutics, particularly in the rapidly evolving field of targeted protein degradation.

Core Molecular Profile

2-Oxaspiro[3.5]nonane-6,8-dione is a distinctive spirocyclic compound featuring a strained oxetane ring fused to a cyclohexane-1,3-dione moiety. This unique three-dimensional architecture makes it a valuable component for introducing structural complexity and favorable physicochemical properties into drug candidates.

Physicochemical Data & Specifications

The fundamental properties of 2-Oxaspiro[3.5]nonane-6,8-dione are summarized below for quick reference.

PropertyValueSource
Molecular Formula C₈H₁₀O₃[1][2]
Molecular Weight 154.165 g/mol [1]
CAS Number 1630907-24-2[1]
Appearance Solid (typical)N/A
Purity Commercially available at ≥97%[1]
Storage Conditions Room temperature, sealed in a dry, dark place[1][3]

Strategic Importance in Medicinal Chemistry

The incorporation of spirocyclic systems, particularly those containing small, polar rings like oxetane, is a cornerstone of modern drug design strategy. This approach, often termed "escaping flatland," seeks to create molecules with greater three-dimensionality, which can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles.

The Oxetane Advantage

The oxetane ring in 2-Oxaspiro[3.5]nonane-6,8-dione is not merely a structural element; it is a functional tool for property modulation. Oxetanes are increasingly utilized as metabolically stable, polar scaffolds that can:

  • Enhance Aqueous Solubility: The embedded ether oxygen acts as a hydrogen bond acceptor, improving solubility compared to non-polar alicyclic counterparts (e.g., cyclobutane).

  • Improve Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation than other common functionalities.

  • Fine-Tune Acidity/Basicity: The electron-withdrawing nature of the oxetane can influence the pKa of neighboring functional groups.

  • Provide Novel Exit Vectors: The rigid, spirocyclic nature of the scaffold presents well-defined vectors for substitution, allowing for precise exploration of chemical space.

The Versatile Dione Core

The cyclohexane-1,3-dione moiety provides a versatile chemical handle for subsequent synthetic manipulations. Its enolizable protons and dual carbonyl groups offer multiple reaction sites for attaching linkers, pharmacophores, or other molecular fragments, making it an ideal starting point for library synthesis.

Application as a Protein Degrader Building Block

This molecule is explicitly categorized as a building block for protein degraders[1]. This strongly suggests its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other heterobifunctional molecules. In this context, the spirocyclic core can serve as a novel, rigid linker element or as part of the E3 ligase-binding moiety, connecting the target protein ligand to the cellular degradation machinery. The development of such molecules is a frontier in cancer therapy and other disease areas[4].

Synthesis and Handling Protocols

While proprietary synthesis routes are common for specialized building blocks, a plausible and chemically sound synthetic strategy can be devised based on established organic chemistry principles.

Proposed Retrosynthetic Analysis

A logical approach to the synthesis involves the formation of the spirocyclic carbon-carbon bond between a suitable oxetane-containing nucleophile and a cyclohexanedione-derived electrophile.

G Target 2-Oxaspiro[3.5]nonane-6,8-dione Disconnect C-C Bond Formation (Michael Addition) Target->Disconnect Precursor1 Oxetane Nucleophile (e.g., Grignard or Lithiate) Disconnect->Precursor1 Precursor2 Cyclohexene-dione Electrophile (e.g., 2-cyclohexen-1-one derivative) Disconnect->Precursor2 Precursor3 Cyclohexane-1,3-dione Precursor2->Precursor3 Activation

Caption: Retrosynthetic analysis of the target molecule.

Exemplary Forward Synthesis Protocol (Conceptual)

This protocol describes a potential, non-optimized pathway. Researchers should adapt and optimize conditions based on laboratory-specific findings.

  • Preparation of Electrophile: Start with cyclohexane-1,3-dione. Protect one carbonyl group as a ketal (e.g., ethylene glycol, p-toluenesulfonic acid). Convert the remaining ketone to an enol triflate (Tf₂O, base) to set the stage for nucleophilic attack.

  • Preparation of Nucleophile: Prepare an organometallic reagent from a suitable precursor like 3-(bromomethyl)-3-methyloxetane. For instance, magnesium turnings can be used to form the Grignard reagent.

  • Coupling Reaction: In an inert, anhydrous atmosphere (e.g., under Argon), dissolve the electrophile from Step 1 in a suitable solvent like THF. Cool the solution to -78°C.

  • Addition: Slowly add the oxetane-containing Grignard reagent from Step 2 to the cooled solution. Allow the reaction to proceed for several hours, gradually warming to room temperature.

  • Work-up and Deprotection: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the organic components with a solvent like diethyl ether. The subsequent deprotection of the ketal and oxidation steps would yield the final dione product.

  • Purification: Purify the final compound using column chromatography on silica gel.

Safe Handling and Storage
  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store the compound in its original, tightly sealed container at room temperature, away from light and moisture as recommended[1].

  • Solubility: For experimental use, the compound is anticipated to be soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Methanol.

  • Safety: Although specific hazard data is not available for this compound, related chemical structures can be harmful if swallowed and may cause skin, eye, and respiratory irritation[5][6]. Treat with the caution afforded to all novel research chemicals.

Application Workflow: Incorporation into a PROTAC

This section outlines a conceptual workflow for using 2-Oxaspiro[3.5]nonane-6,8-dione as a core component in the synthesis of a PROTAC.

G cluster_0 Step 1: Functionalization cluster_1 Step 2: Conjugation cluster_2 Step 3: Biological Action A 2-Oxaspiro[3.5] nonane-6,8-dione B Functionalized Core (e.g., with Alkyne Linker) A->B Knoevenagel Condensation D Final PROTAC Molecule B->D CuAAC 'Click' Chemistry C POI Ligand (with Azide) C->D E Ternary Complex (POI-PROTAC-E3 Ligase) D->E Induces Proximity F Protein Degradation E->F Ubiquitination

Caption: Conceptual workflow for PROTAC synthesis and action.

Step-by-Step Methodology
  • Linker Attachment: The cyclohexane-1,3-dione moiety is reactive at the C7 position. A Knoevenagel condensation with a suitable aldehyde (e.g., one containing a terminal alkyne for click chemistry) can be performed.

    • Protocol: Dissolve 2-Oxaspiro[3.5]nonane-6,8-dione (1.0 eq) and the alkyne-aldehyde (1.1 eq) in toluene. Add a catalytic amount of piperidine and acetic acid. Reflux the mixture with a Dean-Stark apparatus to remove water. Monitor by TLC or LC-MS until the starting material is consumed. Purify the resulting functionalized core.

  • Conjugation to a Protein of Interest (POI) Ligand: A known ligand for the target protein, functionalized with a complementary group (e.g., an azide), is reacted with the product from Step 1.

    • Protocol: Dissolve the functionalized core (1.0 eq) and the azide-functionalized POI ligand (1.0 eq) in a solvent mixture like t-BuOH/H₂O. Add copper(II) sulfate and a reducing agent like sodium ascorbate. Stir at room temperature. Monitor the reaction for the formation of the triazole link. Purify the final PROTAC molecule via preparative HPLC.

  • Biological Validation: The synthesized PROTAC is then tested in cell-based assays (e.g., Western blot, proteomics) to confirm its ability to induce the degradation of the target protein.

Conclusion

2-Oxaspiro[3.5]nonane-6,8-dione is more than just a novel chemical. It represents a confluence of strategic design principles in modern drug discovery: three-dimensionality, metabolic stability, and synthetic versatility. Its unique combination of a spirocyclic oxetane and a reactive dione core makes it an exceptionally valuable building block for developing next-generation therapeutics, especially in the promising field of targeted protein degradation. This guide provides the foundational knowledge for researchers to confidently incorporate this powerful scaffold into their discovery programs.

References

  • PubChem. 2-Oxaspiro(3.5)nonan-7-one. National Center for Biotechnology Information. [Link]

  • Aladdin Scientific. 2-oxaspiro[3.5]nonane-6, 8-dione, min 97%, 100 mg.[Link]

  • PubChem. 5-Oxaspiro[3.5]nonan-2-one. National Center for Biotechnology Information. [Link]

  • Google Patents.Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • PubChem. 7-Oxa-2-azaspiro(3.5)nonane. National Center for Biotechnology Information. [Link]

  • MDPI. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole.[Link]

  • Organic Syntheses. 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one.[Link]

  • ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.[Link]

  • PubMed Central. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells.[Link]

  • ophcj.nuph.edu.ua. The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes.[Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Oxaspiro[3.5]nonane-6,8-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of plausible synthetic pathways for the novel spirocyclic compound, 2-Oxaspiro[3.5]nonane-6,8-dione. As a molecule of interest for applications in medicinal chemistry and drug development, particularly as a building block for protein degraders, efficient and reliable synthetic routes are of paramount importance.[1] This document outlines three distinct, theoretically sound synthetic strategies, leveraging fundamental organic reactions: the Paterno-Büchi reaction, an intramolecular Williamson ether synthesis, and a [2+2] cycloaddition of a ketene derivative. Each proposed pathway is detailed with mechanistic insights, step-by-step experimental protocols derived from analogous transformations, and a critical analysis of the advantages and potential challenges. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a robust framework for the laboratory-scale preparation of this promising heterocyclic scaffold.

Introduction: The Significance of the 2-Oxaspiro[3.5]nonane-6,8-dione Scaffold

The 2-Oxaspiro[3.5]nonane-6,8-dione core represents a unique structural motif, integrating a strained oxetane ring with a cyclohexane-1,3-dione system. The incorporation of a spirocyclic oxetane is a recognized strategy in medicinal chemistry to introduce three-dimensionality and improve physicochemical properties such as metabolic stability and aqueous solubility. The cyclohexane-1,3-dione moiety is a versatile pharmacophore and a common building block in the synthesis of a wide range of biologically active molecules.[2] The combination of these two features in 2-Oxaspiro[3.5]nonane-6,8-dione (Figure 1) makes it a particularly attractive scaffold for the design of novel therapeutics, including targeted protein degraders.

Figure 1: Structure of 2-Oxaspiro[3.5]nonane-6,8-dione

G Target 2-Oxaspiro[3.5]nonane-6,8-dione Intermediate1 3-Methoxy-2-cyclohexen-1-one Target->Intermediate1 Paterno-Büchi [2+2] Cycloaddition Intermediate2 Formaldehyde Target->Intermediate2 StartingMaterial1 1,3-Cyclohexanedione Intermediate1->StartingMaterial1 Enol Etherification

Caption: Retrosynthetic analysis for Pathway 1.

Step 1: Synthesis of 3-Methoxy-2-cyclohexen-1-one

The preparation of the enol ether is a critical first step. While various methods exist, a straightforward approach involves the reaction of 1,3-cyclohexanedione with an alkylating agent in the presence of a base.

  • Procedure:

    • To a solution of 1,3-cyclohexanedione (1.0 eq) in a suitable solvent such as dichloromethane or methanol, add a mild base like potassium carbonate (1.1 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add dimethyl sulfate or methyl iodide (1.05 eq) dropwise to the suspension.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

    • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-methoxy-2-cyclohexen-1-one.

Step 2: Paterno-Büchi Reaction

The photochemical cycloaddition is the key step in forming the spiro-oxetane ring. The reaction is typically carried out using a UV light source.

  • Procedure:

    • Dissolve 3-methoxy-2-cyclohexen-1-one (1.0 eq) and a source of formaldehyde, such as paraformaldehyde (excess), in an appropriate solvent like benzene or acetonitrile in a quartz reaction vessel. [3] 2. Purge the solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen.

    • Irradiate the reaction mixture with a high-pressure mercury lamp (λ > 280 nm) while maintaining a low temperature (e.g., 0-10 °C) using a cooling bath. [3] 4. Monitor the progress of the reaction by TLC or GC-MS.

    • Once the starting material is consumed, stop the irradiation and concentrate the reaction mixture under reduced pressure.

    • The resulting crude product, a methoxy-substituted 2-oxaspiro[3.5]nonan-8-one, is then hydrolyzed.

    • Dissolve the crude product in a mixture of tetrahydrofuran and aqueous acid (e.g., 1 M HCl) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product, 2-Oxaspiro[3.5]nonane-6,8-dione, by column chromatography or recrystallization.

Reaction Starting Materials Reagents & Conditions Analogous Yield Reference
Enol Etherification1,3-CyclohexanedioneDimethyl sulfate, K2CO3, CH2Cl2, rtHighGeneral Procedure
Paterno-Büchi3-Methoxy-2-cyclohexen-1-one, ParaformaldehydeUV light (λ > 280 nm), Benzene, 0-10 °C; then H3O+Moderate to Good[3][4]
Pathway 2: Intramolecular Williamson Ether Synthesis

This classical approach to ether formation can be adapted to construct the oxetane ring through an intramolecular cyclization of a suitably functionalized 1,3-cyclohexanedione precursor.

The retrosynthesis involves disconnecting the ether linkage of the oxetane, leading to a 2-(hydroxymethyl)-2-(halomethyl)cyclohexane-1,3-dione intermediate. This intermediate can be conceptually derived from 2-methyl-1,3-cyclohexanedione through functional group interconversions.

G Target 2-Oxaspiro[3.5]nonane-6,8-dione Intermediate1 2-(Hydroxymethyl)-2-(halomethyl) cyclohexane-1,3-dione Target->Intermediate1 Intramolecular Williamson Ether Synthesis Intermediate2 2-Methylene-1,3-cyclohexanedione Intermediate1->Intermediate2 Halohydrin Formation StartingMaterial1 2-Methyl-1,3-cyclohexanedione Intermediate2->StartingMaterial1 Oxidative Methylenation G Target 2-Oxaspiro[3.5]nonane-6,8-dione Intermediate1 2-Methylene-1,3-cyclohexanedione (or enol ether derivative) Target->Intermediate1 [2+2] Cycloaddition Intermediate2 Ketene Target->Intermediate2 StartingMaterial1 1,3-Cyclohexanedione Intermediate1->StartingMaterial1 Methylenation StartingMaterial2 Acetyl Chloride Intermediate2->StartingMaterial2 Elimination

Sources

Spectroscopic Signature of 2-Oxaspiro[3.5]nonane-6,8-dione: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the expected spectroscopic characteristics of 2-Oxaspiro[3.5]nonane-6,8-dione. As a key building block in medicinal chemistry, particularly for protein degraders, a thorough understanding of its spectral properties is crucial for synthesis confirmation, purity assessment, and quality control.[1] While experimental spectra for this specific compound are not widely published, this document leverages fundamental principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS), supported by data from analogous structures, to construct a predictive framework for its characterization.

Molecular Identity:

  • Systematic Name: 2-Oxaspiro[3.5]nonane-6,8-dione

  • CAS Number: 1630907-24-2[1]

  • Molecular Formula: C₈H₁₀O₃[1]

  • Molecular Weight: 154.16 g/mol [1]

Caption: Molecular structure of 2-Oxaspiro[3.5]nonane-6,8-dione with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can confirm the connectivity and configuration of 2-Oxaspiro[3.5]nonane-6,8-dione.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to exhibit four distinct signals corresponding to the four sets of chemically non-equivalent methylene protons. The prediction is based on the principles of chemical shift, which is influenced by electron-withdrawing groups and magnetic anisotropy, and spin-spin coupling, which follows the n+1 rule.[2]

  • Protons on C1 and C3 (Oxetane Ring): The protons on the oxetane ring are adjacent to the ring oxygen and the spiro-carbon. The electronegative oxygen atom deshields these protons, shifting them downfield. Protons on C1 and C3 are diastereotopic due to the chiral spirocenter, but they are expected to appear as a single, likely complex multiplet or a pair of triplets, in the range of δ 4.5 - 4.9 ppm . Their integration will correspond to four protons.

  • Protons on C5 and C9 (Cyclohexanedione Ring): These protons are alpha to the spiro-carbon. They are expected to be triplets and appear in the range of δ 2.8 - 3.2 ppm , integrating to four protons.

  • Protons on C7 (Cyclohexanedione Ring): This methylene group is situated between the two carbonyl carbons. This is a highly activated position, and these protons are expected to be significantly deshielded, appearing as a singlet in the range of δ 3.4 - 3.8 ppm with an integration of two protons.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Assigned ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-1, H-34.5 - 4.9Triplet (t)4HAdjacent to electronegative oxygen in a strained ring.
H-5, H-92.8 - 3.2Triplet (t)4HAlpha to the spiro-carbon and adjacent to a methylene group.
H-73.4 - 3.8Singlet (s)2HMethylene group flanked by two carbonyl groups.

Note: Chemical shifts are referenced to TMS (δ 0.00 ppm) and can be influenced by solvent, concentration, and temperature.[3]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display a signal for each unique carbon environment. The chemical shifts are highly dependent on hybridization and the electronegativity of attached atoms.[4]

  • Carbonyl Carbons (C6, C8): The carbons of the two ketone groups are the most deshielded due to the double bond to oxygen and will appear far downfield, typically in the range of δ 200 - 210 ppm .[4]

  • Oxetane Carbons (C1, C3): These carbons are attached to the highly electronegative oxygen atom, placing their signals in the range of δ 70 - 80 ppm . The strained four-membered ring also influences this shift.

  • Spiro-Carbon (C4): The quaternary spiro-carbon, being attached to four other carbons, will have a distinct shift, predicted to be around δ 45 - 55 ppm .

  • Cyclohexanedione Carbons (C5, C9): These methylene carbons, alpha to the spiro-carbon, are expected in the range of δ 35 - 45 ppm .

  • Cyclohexanedione Carbon (C7): The methylene carbon between the two carbonyls will be shifted downfield relative to C5/C9, likely appearing around δ 50 - 60 ppm .

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale
C6, C8200 - 210Ketone carbonyl carbons.[4]
C1, C370 - 80Carbons adjacent to ether oxygen in a strained ring.
C750 - 60Methylene carbon between two carbonyls.
C445 - 55Quaternary spiro-carbon center.
C5, C935 - 45Aliphatic methylene carbons.

Experimental Protocol for NMR Data Acquisition

Achieving high-quality NMR data is contingent on meticulous sample preparation and proper instrument setup.[5]

Step-by-Step Sample Preparation
  • Mass Measurement: Accurately weigh 5-10 mg of 2-Oxaspiro[3.5]nonane-6,8-dione for ¹H NMR, or 20-30 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, CDCl₃). Ensure the solvent does not have signals that would overlap with analyte signals.[5][6]

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[5]

  • Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. Visually inspect for any suspended solid particles.

  • Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube.[7]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly with a permanent marker.[7]

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (~0.7 mL) weigh->dissolve transfer 3. Filter into NMR Tube dissolve->transfer cap 4. Cap and Label transfer->cap insert 5. Insert into Spectrometer cap->insert lock 6. Lock & Shim insert->lock acquire 7. Acquire Spectrum (¹H, ¹³C, etc.) lock->acquire process 8. Process Data (FT, Phasing, Baseline) acquire->process

Caption: Standard workflow for NMR sample preparation and data acquisition.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.[8] Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation.

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum of 2-Oxaspiro[3.5]nonane-6,8-dione is expected to show a molecular ion peak and several characteristic fragment ions.

  • Molecular Ion (M⁺): The molecular ion peak will correspond to the intact molecule that has lost one electron. It is expected at a mass-to-charge ratio (m/z) of 154 .

  • Fragmentation Pathways: The fragmentation of cyclic ketones and ethers often involves alpha-cleavage, which is the breaking of a bond adjacent to the functional group.[9][10]

    • Loss of Ethylene (C₂H₄): A common fragmentation for oxetanes involves the cleavage of the four-membered ring, potentially leading to the loss of an ethylene molecule (28 Da), resulting in a fragment at m/z 126 .

    • Alpha-Cleavage at Carbonyl: Cleavage of the C-C bond alpha to a carbonyl group is a highly favored process.[10] Breaking the C5-C6 bond or C8-C9 bond could initiate a cascade of fragmentation events.

    • Retro-Diels-Alder (RDA)-type reaction: Although not a classic RDA, a concerted cleavage of the cyclohexanedione ring could occur, leading to characteristic fragments. For instance, cleavage across the C4-C5 and C7-C8 bonds could lead to a fragment corresponding to the oxetane ring and a C=O group.

Table 3: Predicted Key Fragments in EI-MS

m/zProposed Fragment IdentityFragmentation Pathway
154[M]⁺Molecular Ion
126[M - C₂H₄]⁺Loss of ethylene from the oxetane ring.
98[C₅H₆O₂]⁺Cleavage of the spiro-junction.
84[C₄H₄O₂]⁺Fragmentation of the cyclohexanedione ring.
56[C₃H₄O]⁺Fragment containing the oxetane ring.

digraph "Fragmentation" {
graph [fontname="sans-serif", fontsize=12];
node [fontname="sans-serif", fontsize=12, shape=plaintext, fontcolor="#202124"];
edge [fontname="sans-serif", fontsize=10, color="#EA4335"];
mol [label="C₈H₁₀O₃\n m/z = 154\n(Molecular Ion)"];
frag1 [label="[M - C₂H₄]⁺\n m/z = 126"];
frag2 [label="[C₅H₆O₂]⁺\n m/z = 98"];
frag3 [label="[C₃H₄O]⁺\n m/z = 56"];

mol -> frag1 [label="- C₂H₄"];
mol -> frag2 [label="- C₃H₄O"];
frag2 -> frag3 [label="- C₂H₂O"];

}

Caption: A potential major fragmentation pathway for 2-Oxaspiro[3.5]nonane-6,8-dione in EI-MS.

Experimental Protocol for MS Data Acquisition

A common method for analyzing a volatile small molecule like this is Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Instrument Setup: Set up the GC with an appropriate column and temperature program to ensure good separation and peak shape. Set the MS to operate in EI mode.

  • Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.

  • Data Acquisition: The compound will travel through the GC column, enter the MS ion source, be ionized and fragmented, and the resulting ions will be separated by the mass analyzer and detected.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and compare the fragmentation pattern to predicted pathways to confirm the structure.

Conclusion

This guide presents a detailed, predictive analysis of the NMR and MS spectra for 2-Oxaspiro[3.5]nonane-6,8-dione. The predicted ¹H and ¹³C NMR spectra are characterized by distinct signals for the oxetane and cyclohexanedione ring systems. The mass spectrum is expected to show a clear molecular ion peak and predictable fragmentation patterns arising from the cleavage of the strained oxetane ring and alpha-cleavage relative to the carbonyl groups. These predicted data, alongside the provided experimental protocols, offer a robust framework for researchers to confirm the synthesis and verify the purity of this important chemical entity, ensuring the integrity of their subsequent research and development activities. Final structural confirmation must, however, rely on the acquisition and rigorous interpretation of experimental data.

References

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Sources

An In-depth Technical Guide to the Chemical Characterization of 2-Oxaspiro[3.5]nonane-6,8-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical characterization of 2-Oxaspiro[3.5]nonane-6,8-dione, a valuable building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Due to the limited availability of published experimental data for this specific molecule, this guide synthesizes information from analogous structures and established principles of organic chemistry to present a predictive yet robust characterization framework. We will delve into a plausible synthetic route, detailed predictive analysis of its spectroscopic signatures (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry), and a discussion of its anticipated chemical reactivity and potential applications. This document is intended to serve as a foundational resource for researchers working with or considering the use of this spirocyclic compound.

Introduction: The Significance of 2-Oxaspiro[3.5]nonane-6,8-dione in Modern Drug Discovery

Spirocyclic scaffolds have garnered significant attention in drug discovery due to their inherent three-dimensionality, which can lead to improved physicochemical properties and novel intellectual property.[1] The unique architecture of spiro compounds, where two rings share a single atom, provides a rigid framework that can orient substituents in well-defined vectors in three-dimensional space. This is a departure from the often "flat" structures of many traditional small molecule drugs.

2-Oxaspiro[3.5]nonane-6,8-dione incorporates two key structural motifs: a strained oxetane ring and a 1,3-cyclohexanedione moiety. The oxetane ring is increasingly recognized as a valuable component in medicinal chemistry, often serving as a polar, metabolically stable isostere for gem-dimethyl or carbonyl groups.[2] Its inclusion can enhance aqueous solubility and introduce favorable interactions with biological targets.[3][4] The 1,3-cyclohexanedione functionality is a versatile precursor in organic synthesis and is present in a variety of biologically active molecules.[5][6]

The designation of 2-Oxaspiro[3.5]nonane-6,8-dione as a "Protein Degrader Building Block" points to its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other heterobifunctional degraders.[7][8][9] These molecules are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[10] The spirocyclic core of 2-Oxaspiro[3.5]nonane-6,8-dione can serve as a rigid linker or a point of attachment for the target-binding and E3 ligase-binding moieties.

Synthesis and Purification

Proposed Synthetic Pathway: The Paternò-Büchi Reaction

A logical approach to the synthesis of 2-Oxaspiro[3.5]nonane-6,8-dione involves the photochemical cycloaddition of 1,3-cyclohexanedione with a suitable alkene precursor to form the spiro-oxetane ring.

G cluster_reactants Reactants cluster_product Product A 1,3-Cyclohexanedione C 2-Oxaspiro[3.5]nonane-6,8-dione A->C hv (UV light) Photosensitizer (e.g., acetone) B Alkene Precursor (e.g., Allene) B->C

Caption: Proposed synthesis of 2-Oxaspiro[3.5]nonane-6,8-dione via a Paternò-Büchi reaction.

Detailed Experimental Protocol (Predictive)

This protocol is a predictive methodology based on general procedures for Paternò-Büchi reactions.[11][14]

Materials:

  • 1,3-Cyclohexanedione

  • Allene (or a suitable precursor)

  • Acetone (as photosensitizer and solvent)

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

  • Inert gas (Nitrogen or Argon)

  • Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a quartz photochemical reactor vessel, dissolve 1,3-cyclohexanedione (1.0 eq) in a suitable anhydrous solvent such as acetone or acetonitrile.

  • Inert Atmosphere: Purge the solution with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can quench the excited state of the ketone.

  • Introduction of Alkene: Cool the solution to a suitable temperature (e.g., 0-10 °C) and introduce allene gas (or a liquid alkene precursor) in excess (typically 2-5 equivalents).

  • Photochemical Reaction: While maintaining the inert atmosphere and temperature, irradiate the reaction mixture with a UV lamp. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time can vary from several hours to a day depending on the scale and lamp intensity.

  • Work-up: Once the starting material is consumed, stop the irradiation and allow the reaction mixture to warm to room temperature. Evaporate the solvent under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure 2-Oxaspiro[3.5]nonane-6,8-dione.

Physicochemical Properties

Based on available data from chemical suppliers and the known properties of its constituent functional groups, the following physicochemical properties can be summarized.

PropertyValueSource/Justification
CAS Number 1630907-24-2[7]
Molecular Formula C₈H₁₀O₃[7]
Molecular Weight 154.16 g/mol [7]
Appearance Predicted to be a white to off-white solidBased on similar dione structures[5]
Solubility Predicted to be soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, Acetone) and sparingly soluble in water.The oxetane moiety is expected to increase polarity and aqueous solubility compared to a purely carbocyclic analogue.[3]
Storage Store at room temperature in a dry, well-ventilated place.[7]

Spectroscopic Characterization (Predictive Analysis)

The following sections detail the predicted spectroscopic data for 2-Oxaspiro[3.5]nonane-6,8-dione, based on the analysis of its functional groups and data from structurally related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, with signals corresponding to the methylene protons of the oxetane and cyclohexanedione rings. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom and the carbonyl groups.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.5 - 4.9t or AB quartet4HProtons on C1 and C3 of the oxetane ringDeshielded by the adjacent oxygen atom. The spirocyclic nature may induce magnetic non-equivalence.[15]
~2.5 - 2.8t4HProtons on C5 and C9 of the cyclohexanedione ringAdjacent to the carbonyl groups.
~1.9 - 2.2quintet2HProtons on C4 of the cyclohexanedione ringFurther from the electron-withdrawing groups.
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework, including the spiro carbon and the carbonyl carbons.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~200 - 210C6 and C8 (C=O)Typical chemical shift for ketone carbonyls.
~80 - 90C4 (Spiro carbon)Quaternary carbon attached to two oxygen atoms (one from the oxetane and implicitly one from the dione).
~70 - 80C1 and C3 (CH₂-O)Carbons in the oxetane ring adjacent to the oxygen atom.
~35 - 45C5 and C9 (CH₂-C=O)Carbons adjacent to the carbonyl groups.
~15 - 25C7 (CH₂)Methylene carbon in the cyclohexanedione ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum will be dominated by the strong absorption of the carbonyl groups.

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale
~1710 - 1740StrongC=O stretchingCharacteristic of the ketone groups in a six-membered ring. The presence of two carbonyls may lead to symmetric and asymmetric stretching bands.[16]
~1100 - 1250StrongC-O-C stretchingAsymmetric stretching of the ether linkage in the oxetane ring.[2]
~2850 - 3000MediumC-H stretchingAliphatic C-H bonds.
Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.

G M [M]⁺˙ m/z = 154 F1 [M - CO]⁺˙ m/z = 126 M->F1 - CO F2 [M - C₂H₄O]⁺˙ m/z = 110 M->F2 Retro [2+2] F3 [C₆H₆O₂]⁺˙ m/z = 110 M->F3 Rearrangement F4 [C₄H₅O]⁺ m/z = 69 F2->F4 - C₂H₂O

Caption: Predicted major fragmentation pathways for 2-Oxaspiro[3.5]nonane-6,8-dione in EI-MS.

Predicted Fragmentation Analysis:

  • Molecular Ion (M⁺˙): A peak at m/z = 154 corresponding to the molecular weight of the compound.

  • Loss of Carbon Monoxide: A fragment at m/z = 126 resulting from the loss of a CO molecule from the dione ring.

  • Retro [2+2] Cycloaddition: Cleavage of the oxetane ring could lead to a fragment at m/z = 110, corresponding to the radical cation of 1,3-cyclohexanedione.

  • Further Fragmentation: The fragment at m/z = 110 could undergo further fragmentation to yield smaller ions.

Chemical Reactivity and Stability

The chemical reactivity of 2-Oxaspiro[3.5]nonane-6,8-dione is dictated by its two main functional groups: the oxetane ring and the 1,3-dione system.

  • Oxetane Ring Reactivity: The oxetane ring is a strained four-membered ether. While more stable than epoxides, it can undergo ring-opening reactions under acidic conditions or with strong nucleophiles.[1][2][17][18] This reactivity can be exploited for further functionalization.

  • 1,3-Dione Reactivity: The 1,3-cyclohexanedione moiety exists in equilibrium with its enol tautomer.[5] The acidic protons on the C7 methylene group can be removed by a base to form an enolate, which can then participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol condensations. The carbonyl groups are also susceptible to nucleophilic attack.

Applications in Drug Development

As a "Protein Degrader Building Block," 2-Oxaspiro[3.5]nonane-6,8-dione is a valuable starting material for the synthesis of PROTACs and other targeted protein degraders.[7][9] The spirocyclic core can act as a rigid scaffold to which a protein of interest (POI) binder and an E3 ligase binder can be attached via appropriate linkers. The inherent properties of the oxetane moiety, such as improved solubility and metabolic stability, can be imparted to the final degrader molecule, potentially enhancing its drug-like properties.[3][4][19]

G cluster_core Core Scaffold cluster_components PROTAC Components A 2-Oxaspiro[3.5]nonane-6,8-dione B POI Binder A->B Functionalization C E3 Ligase Binder A->C Functionalization D Linker B->D C->D

Caption: Role of 2-Oxaspiro[3.5]nonane-6,8-dione as a scaffold in PROTAC design.

Conclusion

2-Oxaspiro[3.5]nonane-6,8-dione is a promising and versatile building block for the development of novel therapeutics, particularly in the field of targeted protein degradation. This guide has provided a comprehensive, albeit predictive, overview of its chemical characterization, including a plausible synthetic route and detailed analysis of its expected spectroscopic properties. The unique combination of a strained oxetane ring and a reactive 1,3-dione system within a rigid spirocyclic framework makes this molecule an attractive scaffold for the design of complex and biologically active compounds. Further experimental validation of the data presented herein will be crucial for unlocking the full potential of this intriguing molecule in drug discovery.

References

  • Aladdin Scientific. (n.d.). 2-oxaspiro[3.5]nonane-6,8-dione, min 97%, 100 mg. Retrieved January 26, 2026, from [Link]

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The Strategic Integration of 2-Oxaspiro[3.5]nonane-6,8-dione in Next-Generation Protein Degraders: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Linearity in Targeted Protein Degradation

The advent of targeted protein degradation (TPD) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as molecular bridges between a target protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's own ubiquitin-proteasome system for selective protein elimination.

The tripartite structure of a PROTAC—a warhead for the POI, a ligand for the E3 ligase, and a connecting linker—belies the complexity of its function. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and, most importantly, the geometry and stability of the ternary complex (POI-PROTAC-E3 ligase). While flexible alkyl and PEG chains have been the workhorses of early PROTAC design, the field is increasingly recognizing the value of rigid, three-dimensional scaffolds that can pre-organize the molecule into a bioactive conformation.

This guide delves into the strategic application of a novel building block, 2-Oxaspiro[3.5]nonane-6,8-dione , in the design of advanced protein degraders. We will explore the unique confluence of structural and functional features that make this spirocyclic core a compelling choice for researchers aiming to overcome the limitations of traditional linkers and unlock new frontiers in TPD.

Core Rationale: The Architectural Advantages of 2-Oxaspiro[3.5]nonane-6,8-dione

The selection of a linker scaffold is a critical decision in PROTAC design. 2-Oxaspiro[3.5]nonane-6,8-dione presents a unique combination of three key features—a spirocyclic core, an oxetane moiety, and a versatile 1,3-dione functionality—that collectively address several challenges in the development of potent and drug-like degraders.

The Spirocyclic Core: Engineering Conformational Rigidity

Spirocyclic systems, characterized by two rings sharing a single carbon atom, are inherently rigid and three-dimensional.[1][2] This structural constraint is a significant advantage in PROTAC design. Unlike flexible linkers, which can adopt a multitude of conformations, a rigid spirocyclic scaffold reduces the entropic penalty associated with the formation of the ternary complex.[3] By limiting the conformational freedom of the PROTAC, the spirocyclic core can pre-organize the warhead and the E3 ligase ligand into an orientation that is conducive to productive ternary complex formation, potentially leading to enhanced cooperativity and degradation efficiency.[4]

The Oxetane Moiety: A "Magic Bullet" for Physicochemical Properties

The incorporation of an oxetane ring into a molecule is a well-established strategy in medicinal chemistry for improving its drug-like properties.[4] The oxetane in 2-Oxaspiro[3.5]nonane-6,8-dione offers several key benefits:

  • Enhanced Solubility: The polar nature of the oxetane's ether oxygen can disrupt crystallinity and improve aqueous solubility, a common challenge for large and often lipophilic PROTAC molecules.[5]

  • Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other commonly used functionalities, potentially leading to improved pharmacokinetic profiles.

  • Reduced Lipophilicity: As a polar equivalent of a gem-dimethyl group, the oxetane can help to lower the overall lipophilicity of the PROTAC, which can in turn improve cell permeability and reduce off-target effects.

  • Hydrogen Bond Acceptor: The oxygen atom of the oxetane can act as a hydrogen bond acceptor, potentially forming beneficial interactions within the ternary complex or with solvent molecules.

The 1,3-Dione Functionality: A Versatile Hub for Linker Elaboration

The 1,3-cyclohexanedione moiety of the building block provides a reactive and versatile handle for the attachment of linker chains. The presence of two carbonyl groups and an acidic methylene group at the C7 position allows for a variety of chemical transformations to introduce diverse exit vectors for linker synthesis. This versatility is crucial for the empirical optimization of linker length and composition, a key step in PROTAC development.[6]

Structural_Features Key Structural Features of 2-Oxaspiro[3.5]nonane-6,8-dione A 2-Oxaspiro[3.5]nonane-6,8-dione B Spirocyclic Core A->B C Oxetane Moiety A->C D 1,3-Dione Functionality A->D E Conformational Rigidity Pre-organization for Ternary Complex B->E F Improved Solubility Metabolic Stability Reduced Lipophilicity C->F G Versatile Synthetic Handle Multiple Exit Vectors for Linker Attachment D->G

Key structural features and their benefits.

Proposed Synthetic Strategies for PROTAC Incorporation

The 1,3-dione moiety of 2-Oxaspiro[3.5]nonane-6,8-dione is the key to its synthetic utility. Below are two proposed, detailed protocols for its functionalization and incorporation into a PROTAC. These protocols are based on established chemical principles for the modification of 1,3-diones.

Strategy 1: C-Alkylation of the Enolate

This strategy utilizes the acidic proton at the C7 position to generate an enolate, which can then be alkylated with a linker precursor. This approach introduces the linker between the two carbonyl groups.

Protocol:

  • Enolate Formation: To a solution of 2-Oxaspiro[3.5]nonane-6,8-dione (1.0 eq.) in a suitable aprotic solvent (e.g., anhydrous THF or DMF) at 0 °C under an inert atmosphere (e.g., argon), add a non-nucleophilic base such as sodium hydride (NaH, 1.1 eq.) or lithium diisopropylamide (LDA, 1.1 eq.). Stir the mixture for 30 minutes at 0 °C to ensure complete enolate formation.

    • Causality: An aprotic solvent is used to prevent quenching of the enolate. A non-nucleophilic base is chosen to avoid side reactions with the carbonyl groups.

  • Alkylation: To the resulting enolate solution, add a linker precursor containing a suitable leaving group (e.g., a primary alkyl halide or tosylate) and an orthogonal protecting group at the other end (e.g., Boc-protected amine or a terminal alkyne for click chemistry). For example, add N-(2-bromoethyl)-Boc-amine (1.2 eq.). Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Causality: A primary electrophile is used to favor C-alkylation over O-alkylation and to minimize elimination side reactions. The orthogonal protecting group allows for subsequent attachment to the other PROTAC component.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the functionalized building block.

  • Deprotection and Conjugation: Deprotect the terminal functional group of the linker (e.g., Boc deprotection with TFA). The resulting amine can then be coupled to a warhead or E3 ligase ligand containing a carboxylic acid using standard peptide coupling reagents (e.g., HATU, HOBt).

Alkylation_Workflow Synthetic Workflow: C-Alkylation Strategy Start 2-Oxaspiro[3.5]nonane-6,8-dione Step1 Enolate Formation (NaH or LDA) Start->Step1 Intermediate1 Spirocyclic Enolate Step1->Intermediate1 Step2 Alkylation (Linker-X) Intermediate1->Step2 Intermediate2 Functionalized Building Block Step2->Intermediate2 Step3 Deprotection Intermediate2->Step3 Intermediate3 Linker-Amine Step3->Intermediate3 Step4 Peptide Coupling (Warhead/E3 Ligand) Intermediate3->Step4 End Final PROTAC Step4->End

Synthetic workflow for C-alkylation.
Strategy 2: Reductive Amination of a Carbonyl Group

This strategy involves the chemoselective conversion of one of the ketone functionalities into an amine, which can then serve as the attachment point for the linker.

Protocol:

  • Reductive Amination: In a single pot reaction, dissolve 2-Oxaspiro[3.5]nonane-6,8-dione (1.0 eq.) in a suitable solvent such as methanol or dichloroethane. Add a source of ammonia (e.g., ammonium acetate, 5-10 eq.) and a mild reducing agent such as sodium cyanoborohydride (NaBH3CN, 1.5 eq.) or sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq.).[2][7] Adjust the pH to be mildly acidic (pH 5-6) with acetic acid. Stir the reaction at room temperature for 24-48 hours.

    • Causality: Reductive amination is a robust and widely used method for converting ketones to amines.[8] The use of a mild reducing agent like NaBH3CN is crucial as it selectively reduces the in situ formed imine/enamine without significantly reducing the ketone carbonyls.[2] The mildly acidic pH facilitates imine formation.

  • Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) until the solution is basic. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over Na2SO4, and concentrate under reduced pressure. Purify the resulting amine by flash column chromatography. It is expected that a mixture of mono-aminated products may be formed, which will require careful separation.

  • Linker Attachment: The resulting primary amine on the spirocyclic core can be acylated with a linker containing a terminal carboxylic acid using standard peptide coupling reagents or reacted with a linker containing an activated ester (e.g., NHS ester).

Reductive_Amination_Workflow Synthetic Workflow: Reductive Amination Strategy Start 2-Oxaspiro[3.5]nonane-6,8-dione Step1 Reductive Amination (NH4OAc, NaBH3CN) Start->Step1 Intermediate1 Amino-Spirocycle Step1->Intermediate1 Step2 Amide Bond Formation (Linker-COOH) Intermediate1->Step2 Intermediate2 Functionalized Building Block Step2->Intermediate2 Step3 Conjugation to Warhead/E3 Ligand Intermediate2->Step3 End Final PROTAC Step3->End

Synthetic workflow for reductive amination.

Experimental Validation Workflow

Once a PROTAC incorporating the 2-Oxaspiro[3.5]nonane-6,8-dione building block has been synthesized, a systematic validation workflow is essential to characterize its biological activity and assess the impact of the novel linker.

Validation_Workflow Experimental Validation Workflow cluster_biophysical Ternary Complex Formation cluster_cellular Protein Degradation cluster_invivo Efficacy and PK/PD Start Synthesized PROTAC Biophysical Biophysical Characterization Start->Biophysical Cellular Cell-Based Assays Start->Cellular SPR SPR/BLI Biophysical->SPR ITC ITC Biophysical->ITC FP Fluorescence Polarization Biophysical->FP InVivo In Vivo Studies Cellular->InVivo WB Western Blot Cellular->WB MS Mass Spectrometry (Proteomics) Cellular->MS DC50 DC50 / Dmax Determination Cellular->DC50 Permeability Cell Permeability Assays (e.g., PAMPA) Cellular->Permeability PK Pharmacokinetics InVivo->PK PD Pharmacodynamics InVivo->PD Efficacy Xenograft Models InVivo->Efficacy

A typical workflow for validating a novel PROTAC.

Data Presentation and Interpretation

To evaluate the effectiveness of the 2-Oxaspiro[3.5]nonane-6,8-dione linker, a direct comparison with a PROTAC containing a standard flexible linker (e.g., a PEG linker of similar length) is highly recommended. The results can be summarized in a table for clear comparison.

Table 1: Hypothetical Comparative Data for a Novel PROTAC

ParameterPROTAC with Flexible LinkerPROTAC with Spirocyclic LinkerRationale for Improvement
Biophysical
Ternary Complex KD (nM)5025Increased rigidity may lead to a more stable complex.
Cellular
DC50 (nM)10030A more stable ternary complex can lead to more efficient degradation.
Dmax (%)8595Enhanced degradation efficacy.
Cell Permeability (PAMPA, 10-6 cm/s)0.51.5The oxetane moiety can improve physicochemical properties.
In Vivo
Oral Bioavailability (%)525Improved solubility and metabolic stability from the oxetane.
Tumor Growth Inhibition (%)4075Enhanced degradation and better PK properties lead to greater efficacy.

Conclusion

While direct, published examples of PROTACs incorporating 2-Oxaspiro[3.5]nonane-6,8-dione are yet to emerge, the foundational principles of medicinal chemistry and PROTAC design strongly support its potential as a high-value building block. The combination of a rigidifying spirocyclic core, a property-enhancing oxetane moiety, and a synthetically versatile 1,3-dione functionality provides a compelling rationale for its use. This guide offers a theoretical framework and practical, albeit hypothetical, starting points for researchers to explore the utility of this promising scaffold. By moving beyond simple, flexible linkers and embracing rationally designed, three-dimensional building blocks, the field of targeted protein degradation can continue to push the boundaries of therapeutic innovation.

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The Emergence of Spirocyclic Scaffolds: A Technical Guide to 2-Oxaspiro[3.5]nonane-6,8-dione in PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond mere protein inhibition to inducing targeted protein degradation. The efficacy of these heterobifunctional molecules is critically dependent on the linker component, which bridges the target protein binder and the E3 ligase recruiter. While traditionally dominated by flexible alkyl and PEG chains, the field is rapidly evolving towards the integration of more rigid and conformationally constrained linkers to enhance PROTAC performance. This guide introduces the innovative use of the 2-oxaspiro[3.5]nonane-6,8-dione scaffold as a novel, rigidifying element in PROTAC linker design. We will delve into the scientific rationale, synthetic strategies, and potential advantages of this approach, providing a comprehensive resource for researchers and drug development professionals seeking to advance the next generation of targeted protein degraders.

The Linker as the Linchpin of PROTAC Efficacy

The linker in a PROTAC molecule is far from a passive spacer. Its length, composition, and conformational flexibility are critical determinants of a PROTAC's biological activity.[1][2] The primary role of the linker is to orient the protein of interest (POI) and the E3 ligase in a manner conducive to the formation of a productive ternary complex, the essential first step in the ubiquitination and subsequent degradation of the target protein.

Flexible linkers, while synthetically accessible, often result in a heterogeneous ensemble of PROTAC conformations in solution. This conformational ambiguity can lead to an entropic penalty upon binding to the target proteins and may not present the optimal geometry for efficient ternary complex formation. In contrast, rigid linkers can pre-organize the PROTAC molecule, reducing the entropic cost of binding and increasing the probability of adopting a bioactive conformation.[3] This has led to a growing interest in the exploration of rigid scaffolds, such as cycloalkanes and aromatic systems, in PROTAC linker design.[1]

The Spirocyclic Advantage: Introducing 2-Oxaspiro[3.5]nonane-6,8-dione

Spirocyclic systems, characterized by two rings sharing a single atom, offer a unique and compelling solution to the challenge of linker design.[3][4] Their inherent three-dimensionality provides a rigid framework that can precisely control the spatial relationship between the two ends of the PROTAC molecule. This "escape from flatland" can lead to improved physicochemical properties, such as enhanced solubility and metabolic stability, and can provide well-defined vectors for exiting the linker and connecting to the warhead and E3 ligase ligand.[3][4]

We propose the 2-oxaspiro[3.5]nonane-6,8-dione scaffold as a particularly promising new entrant in the arena of rigid PROTAC linkers. This novel building block possesses a unique combination of structural and chemical features:

  • Rigid Spirocyclic Core: The spirocyclic nature of the molecule imparts significant conformational rigidity, which can help to pre-organize the PROTAC for efficient ternary complex formation.

  • Defined Exit Vectors: The cyclohexane-1,3-dione moiety offers two distinct points for functionalization, allowing for precise control over the exit vectors of the linker.

  • Polarity Modulation: The presence of the oxetane ring and two ketone functionalities introduces polarity, which can be strategically employed to fine-tune the physicochemical properties of the PROTAC, potentially improving cell permeability and reducing off-target effects.[5]

  • Synthetic Tractability: The synthesis of related oxaspiro[3.5]nonane derivatives has been reported, suggesting that the incorporation of this scaffold into PROTAC linkers is synthetically feasible.[6][7]

Diagram of the Proposed PROTAC Structure

PROTAC_Structure POI_Ligand Protein of Interest (POI) Ligand Linker_Core 2-Oxaspiro[3.5]nonane-6,8-dione POI_Ligand->Linker_Core E3_Ligase_Ligand E3 Ligase Ligand Linker_Core->E3_Ligase_Ligand

Caption: A PROTAC incorporating the 2-oxaspiro[3.5]nonane-6,8-dione linker.

Synthetic Strategy for PROTACs Incorporating the 2-Oxaspiro[3.5]nonane-6,8-dione Linker

The successful implementation of this novel linker design hinges on a robust and versatile synthetic strategy. Based on established methodologies for the synthesis of spirocycles and bifunctional molecules, we propose a convergent synthetic approach.[8][]

Synthesis of the Functionalized 2-Oxaspiro[3.5]nonane-6,8-dione Core

The synthesis of the core scaffold can be envisioned starting from commercially available materials. A potential route could involve the condensation of a suitable oxetane-containing building block with a cyclic diketone precursor. The ketone functionalities of the resulting 2-oxaspiro[3.5]nonane-6,8-dione can then be selectively functionalized to introduce appropriate handles for conjugation to the POI ligand and the E3 ligase ligand.

PROTAC Assembly

With the functionalized spirocyclic linker in hand, the final PROTAC assembly can be achieved through standard bioconjugation techniques, such as amide bond formation or "click chemistry".[] The choice of conjugation chemistry will depend on the specific functional groups present on the POI and E3 ligase ligands.

Experimental Workflow for PROTAC Synthesis

Synthesis_Workflow Start Starting Materials Step1 Synthesis of Functionalized 2-Oxaspiro[3.5]nonane-6,8-dione Start->Step1 Step2 Conjugation to POI Ligand Step1->Step2 Step3 Conjugation to E3 Ligase Ligand Step2->Step3 End Final PROTAC Molecule Step3->End

Caption: A generalized workflow for the synthesis of the proposed PROTAC.

Hypothetical Case Study: Targeting a Kinase with a 2-Oxaspiro[3.5]nonane-6,8-dione-based PROTAC

To illustrate the potential of this novel linker, let us consider a hypothetical case study focused on the degradation of a target kinase implicated in cancer.

Design and Synthesis

A PROTAC is designed with a known kinase inhibitor as the POI ligand and a derivative of thalidomide as the E3 ligase (Cereblon) ligand. The two are connected via a 2-oxaspiro[3.5]nonane-6,8-dione linker of a specific length, determined through molecular modeling to be optimal for ternary complex formation.

Proposed Experimental Evaluation

A comprehensive evaluation of the synthesized PROTAC would involve a battery of in vitro and cellular assays:

Assay Purpose Expected Outcome
Biochemical Binding Assays (e.g., SPR, ITC) To determine the binding affinities of the PROTAC to the target kinase and Cereblon.The PROTAC should retain high binding affinity for both proteins.
Ternary Complex Formation Assays (e.g., FRET, AlphaLISA) To confirm the ability of the PROTAC to induce the formation of a ternary complex.The PROTAC should promote the formation of a stable ternary complex.
Western Blotting To measure the degradation of the target kinase in cancer cell lines.The PROTAC should induce potent and selective degradation of the target kinase.
Cell Viability Assays To assess the anti-proliferative effect of the PROTAC in cancer cell lines.The PROTAC should exhibit potent anti-proliferative activity.
Permeability Assays (e.g., PAMPA) To evaluate the cell permeability of the PROTAC.The spirocyclic linker is expected to confer favorable permeability properties.
Pharmacokinetic Studies in Animal Models To assess the in vivo stability and bioavailability of the PROTAC.The rigid linker is anticipated to improve metabolic stability.

Logical Relationship of Experimental Evaluation

Evaluation_Logic Binding Binding Affinity Ternary_Complex Ternary Complex Formation Binding->Ternary_Complex Degradation Target Degradation Ternary_Complex->Degradation Cellular_Activity Cellular Activity Degradation->Cellular_Activity ADME ADME Properties Cellular_Activity->ADME

Caption: The logical progression of the experimental evaluation of the PROTAC.

Conclusion and Future Directions

The introduction of the 2-oxaspiro[3.5]nonane-6,8-dione scaffold into PROTAC linker design represents a promising new frontier in the development of targeted protein degraders. The inherent rigidity and defined exit vectors of this novel linker have the potential to overcome some of the limitations of traditional flexible linkers, leading to PROTACs with enhanced potency, selectivity, and drug-like properties.

While the direct application of this specific scaffold in PROTACs remains to be experimentally validated, the strong scientific rationale and the growing body of evidence supporting the use of rigid and spirocyclic linkers suggest that this is a fruitful area for future research. Further exploration of this and other novel linker technologies will undoubtedly continue to drive the innovation and clinical translation of PROTAC-based therapeutics.

References

  • Mykhailiuk, P. K. (2015). A general approach to a new generation of spirocyclic molecules – oxa-spirocycles – was developed. Chemical Science, 6(9), 5164–5168. Available at: [Link]

  • Wuts, P. G. M., & Anderson, A. M. (2014). A new synthesis of 2-oxa-7-azaspiro[3.5]nonane is described. Molecules, 19(11), 17871–17880. Available at: [Link]

  • Pospisil, J., & Pospisil, T. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 25(22), 5337. Available at: [Link]

  • Jiang, H., et al. (2019). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. Google Patents, CN109824996A.
  • Trost, B. M., & Krische, M. J. (2000). Cyclic 1,2-Diketones as Core Building Blocks: A Strategy for the Total Synthesis of (−)-Terpestacin. Journal of the American Chemical Society, 122(43), 10617–10626. Available at: [Link]

  • Bradner, J. E., & Crews, C. M. (2005). Design and applications of bifunctional small molecules: Why two heads are better than one. Chemistry & Biology, 12(4), 437–442. Available at: [Link]

  • Li, J., et al. (2021). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. Google Patents, CN113417335A.
  • Wang, X., et al. (2017). Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1'-isochromene] Derivatives. Organic Letters, 19(15), 4118–4121. Available at: [Link]

  • Alam, M. A., et al. (2018). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Journal of Chemical and Pharmaceutical Research, 10(12), 1-13. Available at: [Link]

  • Gross, F., et al. (2022). Conformational Plasticity and Binding Affinity Enhancement Controlled by Linker Derivatization in Macrocycles. Angewandte Chemie International Edition, 61(1), e202112443. Available at: [Link]

  • Sharma, S., et al. (2022). Synthesis of 3,3-oxaspirocycles via cobalt-catalyzed cascade C-H activation and carboamidation of alkynes. Nature Communications, 13(1), 4065. Available at: [Link]

  • Alam, M. A., et al. (2018). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. ResearchGate. Available at: [Link]

  • Christian, M. S., Nenoff, T. M., & Rimsza, J. M. (2023). Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal–Organic Frameworks. The Journal of Physical Chemistry A, 127(12), 2743–2753. Available at: [Link]

  • Mykhailiuk, P. K. (2015). Oxa-spirocycles: synthesis, properties and applications. ResearchGate. Available at: [Link]

  • Li, Z., et al. (2022). Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. Molecules, 27(19), 6265. Available at: [Link]

  • Mykhailiuk, P. K. (2015). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 6(9), 5164-5168. Available at: [Link]

  • Hossain, N., et al. (2013). Design, synthesis and structure activity relationships of spirocyclic compounds as potent CCR1 antagonists. Bioorganic & Medicinal Chemistry Letters, 23(12), 3500-3504. Available at: [Link]

  • Christian, M. S., Nenoff, T. M., & Rimsza, J. M. (2023). Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal–Organic Frameworks. OSTI.GOV. Available at: [Link]

  • Gultyai, V. P. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules, 28(24), 8109. Available at: [Link]

  • Creative Biolabs. (n.d.). Heterobifunctional Crosslinkers. Creative Biolabs. Available at: [Link]

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 30-41. Available at: [Link]

Sources

Introduction: The Emergence of Spirocyclic Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Oxaspiro[3.5]nonane-6,8-dione Derivatives and Analogs for Drug Discovery Professionals

In the landscape of modern drug discovery, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. Among these, spirocyclic systems—molecules containing two rings connected by a single common atom—have garnered significant attention. Their inherent three-dimensionality offers a distinct advantage over traditional flat, aromatic structures, enabling more precise and selective interactions with biological targets. The spirooxindole scaffold, for instance, is a testament to the potential of this molecular class, with numerous derivatives demonstrating potent anticancer, antimalarial, and antimicrobial activities.[1] This guide focuses on a related but less explored spirocyclic core: 2-Oxaspiro[3.5]nonane-6,8-dione .

The 2-Oxaspiro[3.5]nonane-6,8-dione core is characterized by an oxetane ring fused at a spiro-center to a cyclohexane-1,3-dione moiety. This unique combination of a strained four-membered ether and a reactive dicarbonyl system presents a versatile platform for the synthesis of diverse derivatives with potential therapeutic applications. This guide will serve as a technical resource for researchers and drug development professionals, providing insights into the synthesis, potential biological activities, and experimental protocols related to this promising scaffold.

Synthetic Strategies for 2-Oxaspiro[3.5]nonane-6,8-dione and its Analogs

The synthesis of the 2-Oxaspiro[3.5]nonane-6,8-dione core and its derivatives can be approached through several strategic disconnections. While specific literature on the target molecule is sparse, established methods for constructing spirocycles and related oxaspiro compounds provide a solid foundation for proposing viable synthetic routes.

A plausible and efficient approach involves the reaction of a suitable cyclic precursor with a bifunctional reagent to form the spirocyclic system. For instance, the condensation of a cyclic ketone with a malonic acid derivative can yield a spiro-dione system.[2] The formation of the oxetane ring can be achieved through various methods, including intramolecular cyclization of a diol or Williamson ether synthesis.

A generalized synthetic workflow is depicted below:

G cluster_0 Route A: Cycloaddition Approach cluster_1 Route B: Intramolecular Cyclization A1 Cyclohexane-1,3-dione A3 [2+2] Cycloaddition A1->A3 A2 Allene or Ketene A2->A3 Target 2-Oxaspiro[3.5]nonane-6,8-dione A3->Target B1 Substituted Cyclohexanedione B2 Introduction of a Hydroxyethyl Group B1->B2 B3 Intramolecular Etherification B2->B3 B3->Target

Caption: Generalized synthetic strategies for the 2-Oxaspiro[3.5]nonane-6,8-dione core.

The chemical reactivity of the 2-Oxaspiro[3.5]nonane-6,8-dione core is dominated by the two carbonyl groups of the cyclohexanedione ring and the strained oxetane ring. The dicarbonyl moiety allows for a wide range of chemical transformations, including aldol condensations, Knoevenagel condensations, and the introduction of substituents at the alpha-positions. The oxetane ring, while generally more stable than an epoxide, can be opened under acidic or nucleophilic conditions, providing a handle for further functionalization.

Potential Biological Applications and Drug Discovery Insights

While the biological activity of 2-Oxaspiro[3.5]nonane-6,8-dione itself is not well-documented, the pharmacological profiles of related spiro[3.5]nonane derivatives offer valuable insights into its potential therapeutic applications. For example, derivatives of 7-azaspiro[3.5]nonane have been identified as potent GPR119 agonists, suggesting a potential role in the treatment of metabolic disorders.[3] Furthermore, 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have shown myelostimulating activity.[4]

The broader class of spirooxindoles has been extensively studied and has yielded compounds with a wide range of biological activities, including:

  • Anticancer Activity: Many spirooxindole derivatives exhibit potent antiproliferative effects against various cancer cell lines.[5][6][7] Their mechanisms of action are diverse and can involve the inhibition of kinases, disruption of protein-protein interactions (e.g., MDM2-p53), and induction of apoptosis.[5]

  • Antimalarial Activity: Spirooxindoles have emerged as a promising class of antimalarial agents, with some compounds showing activity against drug-resistant strains of Plasmodium falciparum.

  • Ecto-5'-Nucleotidase (CD73) Inhibition: Certain spirooxindole derivatives have been identified as potent inhibitors of ecto-5'-nucleotidase, an enzyme implicated in cancer progression and immune evasion.[8]

Given the structural similarities and the precedent set by other spirocyclic compounds, it is plausible that derivatives of 2-Oxaspiro[3.5]nonane-6,8-dione could exhibit a range of biological activities. The dione functionality, in particular, is a common feature in molecules with anticancer and anti-inflammatory properties.

Hypothetical Signaling Pathway Modulation

Based on the known activities of related compounds, derivatives of 2-Oxaspiro[3.5]nonane-6,8-dione could potentially modulate key signaling pathways involved in cancer, such as the p53 pathway.

MDM2 MDM2 p53 p53 MDM2->p53 Ubiquitinates (Degradation) Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Spiro_Compound 2-Oxaspiro[3.5]nonane Derivative Spiro_Compound->MDM2 Inhibits

Caption: Hypothetical inhibition of the MDM2-p53 interaction by a 2-Oxaspiro[3.5]nonane derivative.

Experimental Protocol: Synthesis of a Representative Derivative

The following is a detailed, self-validating protocol for the synthesis of a hypothetical derivative, 7-benzylidene-2-oxaspiro[3.5]nonane-6,8-dione , via a Knoevenagel condensation.

Objective: To synthesize 7-benzylidene-2-oxaspiro[3.5]nonane-6,8-dione from 2-oxaspiro[3.5]nonane-6,8-dione and benzaldehyde.

Materials:

  • 2-Oxaspiro[3.5]nonane-6,8-dione (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Piperidine (0.1 eq)

  • Acetic Acid (0.1 eq)

  • Toluene

  • Dichloromethane (DCM)

  • Hexane

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 2-oxaspiro[3.5]nonane-6,8-dione, toluene, and benzaldehyde.

  • Catalyst Addition: Add piperidine and acetic acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Water will be collected in the Dean-Stark trap.

  • Workup: Cool the reaction mixture to room temperature. Dilute with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 7-benzylidene-2-oxaspiro[3.5]nonane-6,8-dione.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Self-Validation:

  • TLC Monitoring: The disappearance of the starting material spot and the appearance of a new, less polar product spot will validate the progress of the reaction.

  • Spectroscopic Analysis: The obtained spectroscopic data should be consistent with the expected structure of the product. For example, the ¹H NMR spectrum should show signals corresponding to the benzylidene proton and the protons of the spirocyclic core.

  • Melting Point: A sharp melting point for the purified product will indicate its purity.

Data Summary: Biological Activities of Related Spirocyclic Scaffolds

The following table summarizes the diverse biological activities reported for various spiro[3.5]nonane and spirooxindole derivatives, highlighting the potential therapeutic areas for new analogs based on the 2-oxaspiro[3.5]nonane-6,8-dione core.

Scaffold Derivative Class Biological Activity Potential Therapeutic Area Reference(s)
Azaspiro[3.5]nonanePiperidine-basedGPR119 AgonistDiabetes, Metabolic Disorders[3]
Triazaspiro[4.5]decaneHydantoin-basedMyelostimulatorMyelosuppression[4]
SpirooxindoleVariousAnticancerOncology[1][5]
SpirooxindoleVariousAntimalarialInfectious Diseases
SpirooxindoleVariousEcto-5'-Nucleotidase InhibitorImmuno-oncology[8]

Conclusion and Future Directions

The 2-Oxaspiro[3.5]nonane-6,8-dione core represents a largely untapped but highly promising scaffold for the development of novel therapeutic agents. Its unique structural features and synthetic tractability make it an attractive starting point for the generation of diverse chemical libraries. By leveraging the knowledge gained from the study of related spirocyclic systems, researchers can strategically design and synthesize new derivatives with tailored pharmacological profiles. Future research in this area should focus on the development of efficient and scalable synthetic routes to the core structure, followed by the systematic exploration of its chemical space to identify novel compounds with potent and selective biological activities. The insights provided in this guide aim to facilitate these efforts and accelerate the discovery of new medicines based on this intriguing spirocyclic scaffold.

References

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY, 11(2). [Link]

  • 2-oxaspiro[3.5]nonane-6, 8-dione, min 97%, 100 mg. Aladdin Scientific. [Link]

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • An overview of spirooxindole as a promising scaffold for novel drug discovery. (2021). Expert Opinion on Drug Discovery. [Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. (2018). Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. (2018). ResearchGate. [Link]

  • Synthesis and characterization of spirooxindole derivatives as potential antimalarial agents. (2025). University of Cape Town. [Link]

  • Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. (2021). International Journal of Molecular Sciences. [Link]

  • Medicinal applications of spirooxindole and its derivatives. (2023). ResearchGate. [Link]

  • Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. (2015). Molecules. [Link]

  • 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one. Organic Syntheses. [Link]

  • Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (2023). Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Synthesis, Characterization, and In Silico Studies of Novel Spirooxindole Derivatives as Ecto-5′-Nucleotidase Inhibitors. (2020). ACS Medicinal Chemistry Letters. [Link]

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The Strategic Integration of 2-Oxaspiro[3.5]nonane-6,8-dione in PROTAC Design: A Technical Guide to a Novel Rigid Linker Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. The elegant design of these heterobifunctional molecules, comprising a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, belies the complexity of their mechanism of action. The linker, far from being a passive spacer, plays a pivotal role in dictating the efficacy of a PROTAC. This in-depth technical guide explores the burgeoning field of rigid and spirocyclic linkers in PROTAC design, with a specific focus on the potential applications and mechanistic implications of incorporating the novel building block, 2-Oxaspiro[3.5]nonane-6,8-dione. While direct incorporation of this specific scaffold into a publicly disclosed, clinically evaluated PROTAC has yet to be reported, its commercial availability as a "Protein Degrader Building Block" signals its relevance to the field. This guide will, therefore, provide a comprehensive, albeit theoretical, framework for its strategic utilization, from chemical functionalization to its hypothesized impact on ternary complex formation and stability.

The PROTAC Revolution: A Paradigm Shift in Targeted Therapeutics

PROTACs represent a paradigm shift from traditional occupancy-based pharmacology to an event-driven mechanism. Instead of merely inhibiting a protein's function, PROTACs catalytically induce its degradation through the ubiquitin-proteasome system (UPS). This is achieved by forming a ternary complex between the POI and an E3 ubiquitin ligase, leading to the polyubiquitination of the POI and its subsequent recognition and degradation by the 26S proteasome.[1][2] This "chemical knockdown" approach offers several advantages over traditional inhibitors, including the potential to target "undruggable" proteins, overcome resistance mechanisms, and achieve a more profound and sustained biological effect.[3]

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Ub Ubiquitin POI->Ub E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ub Transfer Proteasome 26S Proteasome Ub->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI

C1—C2 / \ / C3—C4—C5=O | | | C6—C7=O \ / C8

Figure 2: Hypothetical ternary complex formation facilitated by a PROTAC with a 2-Oxaspiro[3.5]nonane-6,8-dione-based rigid linker.

The incorporation of the 2-Oxaspiro[3.5]nonane-6,8-dione scaffold is hypothesized to influence the PROTAC's mechanism of action in the following ways:

  • Enhanced Ternary Complex Stability: The rigid spirocyclic core would restrict the conformational flexibility of the linker, reducing the entropic penalty upon binding and leading to a more stable ternary complex. This increased stability can translate to a higher degradation efficiency and potency.

  • Favorable Cooperativity: The pre-organized orientation of the warhead and E3 ligase ligand could promote favorable protein-protein interactions between the POI and the E3 ligase, resulting in positive cooperativity and a further stabilization of the ternary complex.

  • Improved Selectivity: The defined spatial arrangement of the binding moieties imposed by the rigid linker may favor the recruitment of a specific POI over other structurally related proteins, thereby enhancing the PROTAC's selectivity.

Experimental Workflow for Characterization and Validation

A rigorous experimental cascade is essential to validate the hypothetical mechanism of action and characterize the performance of a PROTAC incorporating the 2-Oxaspiro[3.5]nonane-6,8-dione building block.

Experimental_Workflow Start PROTAC Synthesis & Purification Binary_Binding Binary Binding Assays (SPR, ITC, FP) Start->Binary_Binding Ternary_Complex Ternary Complex Formation Assays (SPR, ITC, NanoBRET) Binary_Binding->Ternary_Complex Ubiquitination In Vitro Ubiquitination Assay Ternary_Complex->Ubiquitination Cellular_Degradation Cellular Degradation Assays (Western Blot, HiBiT) Ubiquitination->Cellular_Degradation Downstream_Effects Downstream Functional Assays Cellular_Degradation->Downstream_Effects End Lead Optimization Downstream_Effects->End

Figure 3: A comprehensive experimental workflow for the characterization of a novel PROTAC.

6.1. Biophysical Characterization of Binding Events

The initial steps involve quantifying the binding affinities of the PROTAC to its individual targets and assessing the formation and stability of the ternary complex.

Assay Purpose Key Parameters Measured
Surface Plasmon Resonance (SPR) To determine the kinetics and affinity of binary and ternary complex formation.KD (dissociation constant), kon (association rate), koff (dissociation rate)
Isothermal Titration Calorimetry (ITC) To measure the thermodynamic parameters of binding.KD, ΔH (enthalpy change), ΔS (entropy change)
Fluorescence Polarization (FP) A competitive binding assay to determine the affinity of the PROTAC for its targets.IC50, Ki (inhibition constant)
NanoBRET™/HiBiT™ To monitor ternary complex formation in living cells.BRET ratio, luminescent signal

Step-by-Step Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

  • Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip surface.

  • Binary Interaction (PROTAC to E3): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics and affinity.

  • Binary Interaction (PROTAC to POI): In a separate experiment, immobilize the POI and inject the PROTAC to determine the other binary interaction parameters.

  • Ternary Complex Formation: Co-inject a constant concentration of the POI with a dilution series of the PROTAC over the immobilized E3 ligase.

  • Data Analysis: Analyze the sensorgrams to determine the kinetics and affinity of ternary complex formation. The enhancement of the binding response in the presence of the POI can indicate positive cooperativity.

6.2. In Vitro and Cellular Functional Assays

Following biophysical characterization, it is crucial to assess the functional consequences of ternary complex formation, namely ubiquitination and degradation of the POI.

Assay Purpose Key Readout
In Vitro Ubiquitination Assay To confirm that the ternary complex is productive and leads to POI ubiquitination.Detection of polyubiquitinated POI by Western Blot or mass spectrometry.
Cellular Degradation Assays (Western Blot, HiBiT) To quantify the degradation of the POI in a cellular context.DC50 (concentration for 50% degradation), Dmax (maximum degradation). [4]
Downstream Functional Assays To assess the biological consequences of POI degradation.Varies depending on the POI (e.g., cell viability, reporter gene expression, target engagement).

Step-by-Step Protocol: HiBiT Cellular Degradation Assay

  • Cell Line Generation: Engineer a cell line to endogenously express the POI tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9.

  • Cell Plating: Seed the HiBiT-tagged cells in a multi-well plate.

  • PROTAC Treatment: Treat the cells with a dilution series of the PROTAC for a defined period (e.g., 4, 8, 16, 24 hours).

  • Lysis and Detection: Lyse the cells and add the LgBiT protein and furimazine substrate.

  • Luminescence Measurement: Measure the luminescence signal, which is proportional to the amount of remaining HiBiT-tagged POI.

  • Data Analysis: Plot the luminescence signal against the PROTAC concentration to determine the DC50 and Dmax values.

Conclusion and Future Perspectives

The strategic incorporation of rigid building blocks like 2-Oxaspiro[3.5]nonane-6,8-dione represents a promising avenue for the rational design of next-generation PROTACs with enhanced potency, selectivity, and drug-like properties. While the specific applications of this particular scaffold are still emerging, the principles outlined in this guide provide a robust framework for its evaluation and integration into PROTAC discovery programs. Future work will undoubtedly involve the synthesis and comprehensive characterization of PROTACs containing this and other novel rigid linkers, further elucidating the intricate structure-activity relationships that govern PROTAC-mediated protein degradation. The continued exploration of novel chemical space for linker design will be instrumental in unlocking the full therapeutic potential of this transformative technology.

References

  • Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation.
  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell, 181(1), 102-114.
  • Gao, H., Sun, X., & Rao, Y. (2020). PROTAC Technology: Opportunities and Challenges. ACS Medicinal Chemistry Letters, 11(3), 237–240.
  • Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. Essays in Biochemistry, 61(5), 505–516.
  • Bondeson, D. P., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Cell Chemical Biology, 25(1), 71-82.
  • Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology, 14(3), 361–368.
  • Aladdin Scientific. (n.d.). 2-oxaspiro[3.5]nonane-6, 8-dione, min 97%, 100 mg. Retrieved from [Link]

  • Sakamoto, K. M., et al. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559.
  • Schiemer, J., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 738523.
  • Ishida, T., & Ciulli, A. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(4), 484-502.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(10), 1147-1163.
  • Edmondson, S. D., et al. (2019). Proteolysis targeting chimeras (PROTACs) in ‘beyond rule-of-five’ chemical space: Recent progress and future challenges. Bioorganic & Medicinal Chemistry Letters, 29(14), 1555-1564.
  • Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design.
  • Guenette, R. G., & Potts, P. R. (2023). High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery. Methods in Enzymology, 681, 23-39.
  • Zhang, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 911-931.
  • Casement, R., et al. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Methods in Molecular Biology, 2375, 79-113.
  • Wu, K. Y., et al. (2025).
  • Bond, A. G., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Journal of Visualized Experiments, (203), e66307.
  • Precise PEG. (n.d.). E3 Ligase Ligands in PROTAC. Retrieved from [Link]

  • SpiroChem. (2022, May 31). Expertise of the month: PROTACS and Molecular Glues. Retrieved from [Link]

  • Zhang, L., et al. (2021). Rational Design and Synthesis of Novel Dual Protacs for Simultaneous Degradation of EGFR and PARP. Journal of Medicinal Chemistry, 64(12), 8361-8380.
  • Daniels, D. L., et al. (2019). A high-throughput cellular degradation assay to identify PROTAC molecules and protein degraders. Methods in Molecular Biology, 2011, 251-267.
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Methodological & Application

Step-by-step synthesis of "2-Oxaspiro[3.5]nonane-6,8-dione"

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of 2-Oxaspiro[3.5]nonane-6,8-dione, a valuable spirocyclic building block, is presented. This document provides a comprehensive overview of a proposed synthetic protocol, including a detailed reaction mechanism, step-by-step procedures, and key considerations for the successful preparation of the target molecule.

Introduction

Spirocyclic oxetanes are a class of compounds that have garnered significant interest in medicinal chemistry and drug discovery. The incorporation of a spiro-fused oxetane ring system can impart unique three-dimensional structural features to a molecule, potentially leading to enhanced biological activity and improved physicochemical properties. 2-Oxaspiro[3.5]nonane-6,8-dione, a molecule featuring a β-lactone spiro-fused to a 1,3-cyclohexanedione moiety, represents a versatile scaffold for the synthesis of more complex molecular architectures. This application note details a proposed synthetic route to this target compound, based on established principles of organic chemistry, specifically the [2+2] cycloaddition of a ketene with a cyclic diketone.

Synthetic Strategy: A Mechanistic Perspective

The proposed synthesis of 2-Oxaspiro[3.5]nonane-6,8-dione hinges on the [2+2] cycloaddition of ketene (H₂C=C=O) with 1,3-cyclohexanedione. This reaction is a powerful method for the formation of four-membered rings.[1][2]

Reaction Mechanism

The cycloaddition is believed to proceed through a concerted, yet asynchronous, [π2s + π2a] cycloaddition mechanism. The ketene, with its sp-hybridized central carbon, can undergo an antarafacial addition to the suprafacially approaching carbonyl group of the 1,3-cyclohexanedione. This orbital symmetry-allowed thermal process leads to the formation of the spiro-β-lactone ring system.

Experimental Protocol

This protocol describes a laboratory-scale synthesis of 2-Oxaspiro[3.5]nonane-6,8-dione.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Notes
1,3-CyclohexanedioneC₆H₈O₂112.13504-02-9Reagent grade, >97%
Acetyl chlorideCH₃COCl78.5075-36-5Reagent grade, >98%
Triethylamine(C₂H₅)₃N101.19121-44-8Anhydrous, >99.5%
Diethyl ether(C₂H₅)₂O74.1260-29-7Anhydrous
DichloromethaneCH₂Cl₂84.9375-09-2Anhydrous
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Low-temperature bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Chromatography column

Reaction Workflow

G cluster_prep In situ Ketene Generation cluster_reaction Cycloaddition Reaction cluster_workup Workup and Purification ketene_gen Acetyl chloride in Et₂O is added to Triethylamine in Et₂O at 0°C cycloaddition The generated ketene solution is added to a solution of 1,3-Cyclohexanedione in CH₂Cl₂ at -78°C ketene_gen->cycloaddition Slow addition quench Reaction is quenched with saturated aqueous NH₄Cl cycloaddition->quench After 2h extraction Aqueous layer is extracted with CH₂Cl₂ quench->extraction dry Combined organic layers are dried over Na₂SO₄ and concentrated extraction->dry purify Crude product is purified by column chromatography dry->purify

Caption: Workflow for the synthesis of 2-Oxaspiro[3.5]nonane-6,8-dione.

Step-by-Step Procedure

Part 1: In situ Generation of Ketene

  • Set up a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Add triethylamine (1.5 eq.) and anhydrous diethyl ether to the flask.

  • Cool the flask to 0 °C in an ice bath.

  • Dissolve acetyl chloride (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the acetyl chloride solution dropwise to the stirred triethylamine solution over 30 minutes. A white precipitate of triethylammonium chloride will form.

  • Stir the reaction mixture at 0 °C for an additional 30 minutes. The resulting solution contains ketene and should be used immediately in the next step.

Part 2: [2+2] Cycloaddition

  • In a separate 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1,3-cyclohexanedione (1.0 eq.) in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Carefully transfer the ketene solution from Part 1 to the dropping funnel and add it dropwise to the stirred solution of 1,3-cyclohexanedione over 1 hour.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Part 3: Workup and Purification

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-Oxaspiro[3.5]nonane-6,8-dione.

Characterization

The structure of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: Expected to show characteristic peaks for the methylene protons of the oxetane ring and the protons of the cyclohexane ring.

  • ¹³C NMR: A key signal will be the carbonyl carbon of the β-lactone, typically appearing around 170 ppm. The two carbonyl carbons of the dione moiety will also be present.

  • IR Spectroscopy: A strong absorption band characteristic of the β-lactone carbonyl group is expected around 1820-1840 cm⁻¹. The dione carbonyls will show absorptions in the range of 1700-1740 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 2-Oxaspiro[3.5]nonane-6,8-dione (154.16 g/mol ) should be observed.

Safety and Handling

  • Ketene: Ketene is a toxic and highly reactive gas. The in situ generation should be performed in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.

  • Acetyl chloride: Corrosive and lachrymatory. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • Triethylamine: Flammable and corrosive. Use in a well-ventilated area.

  • Dichloromethane: A potential carcinogen. Handle in a fume hood.

  • Anhydrous solvents: Diethyl ether is extremely flammable. Ensure all operations are performed away from ignition sources.

Discussion and Expert Insights

The success of this synthesis relies on several critical factors:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, which can react with the ketene and acetyl chloride. Therefore, all glassware must be thoroughly dried, and anhydrous solvents should be used.

  • Temperature Control: The generation of ketene and the cycloaddition reaction are performed at low temperatures to minimize side reactions, such as the polymerization of ketene.

  • Rate of Addition: The slow, dropwise addition of reagents is crucial for controlling the reaction and preventing the accumulation of highly reactive intermediates.

  • Regioselectivity: In 1,3-cyclohexanedione, the two carbonyl groups are electronically equivalent. Therefore, the cycloaddition is expected to occur at either carbonyl group, leading to the desired product without the formation of regioisomers.

Conclusion

The proposed synthesis of 2-Oxaspiro[3.5]nonane-6,8-dione via a [2+2] cycloaddition of in situ generated ketene with 1,3-cyclohexanedione offers a direct and plausible route to this valuable spirocyclic building block. Careful control of reaction conditions, particularly temperature and moisture, is paramount for achieving a successful outcome. The resulting dione-functionalized spiro-oxetane can serve as a versatile intermediate for further chemical transformations, enabling the exploration of novel chemical space in drug discovery and materials science.

References

  • Carreira, E. M., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(22), 14077–14134. Available at: [Link]

  • Wessjohann, L. A., et al. (2022). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications, 59(2), 183-186. Available at: [Link]

  • Ghosh, A. K., & Kulkarni, S. (2015). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. Accounts of Chemical Research, 48(5), 1546–1558. Available at: [Link]

  • Chemtube3d. (n.d.). [2+2] Ketene Cycloaddition. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, August 1). 1.2: Cycloaddition Reactions. Retrieved from [Link]

Sources

Application Notes and Protocols for the Purification of 2-Oxaspiro[3.5]nonane-6,8-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2-Oxaspiro[3.5]nonane-6,8-dione, a unique spirocyclic compound featuring a β-lactone fused to a cyclohexanedione ring, is a valuable building block in medicinal chemistry and drug development. Its distinct three-dimensional structure makes it an attractive scaffold for the synthesis of novel therapeutic agents. The purity of this compound is paramount for its successful application in research and development, as impurities can lead to ambiguous biological data and irreproducible results. This document provides a comprehensive guide to the purification of 2-Oxaspiro[3.5]nonane-6,8-dione, detailing established protocols and the scientific rationale behind them.

Understanding the Impurity Profile

Effective purification begins with an understanding of the potential impurities. Based on the known synthesis of 2-Oxaspiro[3.5]nonane-6,8-dione from 1-(oxetan-3-ylidene)propan-2-one and a malonic ester followed by hydrolysis and decarboxylation, the primary impurities may include:

  • Unreacted Starting Materials: 1-(oxetan-3-ylidene)propan-2-one and the malonic ester.

  • Intermediate Products: Such as the Michael adduct before cyclization and decarboxylation.

  • By-products: Resulting from self-condensation of the starting materials or other side reactions.

  • Inorganic Salts: Formed during workup and neutralization steps (e.g., potassium chloride if KOH and HCl are used).

A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities and tailor the purification strategy accordingly.

Purification Strategies

Two primary methods have been identified as effective for the purification of 2-Oxaspiro[3.5]nonane-6,8-dione: Column Chromatography and Recrystallization . The choice of method will depend on the impurity profile and the desired final purity.

Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating the target compound from both more and less polar impurities.[1][2]

Causality Behind Experimental Choices:

  • Stationary Phase: Silica gel is the recommended stationary phase due to the polar nature of the dione and lactone functional groups, which allows for effective separation based on polarity.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is ideal. The optimal ratio should be determined by TLC analysis to achieve good separation (Rf value of the product ideally between 0.2 and 0.4). A gradient elution may be beneficial for complex impurity profiles.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis:

    • Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various ratios of hexane/ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1).

    • Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).

    • Select the eluent system that provides the best separation of the product spot from impurity spots.

  • Column Packing:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

    • Add a layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude 2-Oxaspiro[3.5]nonane-6,8-dione in a minimal amount of the eluent or a stronger solvent that is then adsorbed onto a small amount of silica gel.

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the chosen solvent system, collecting fractions in test tubes or flasks.

    • Monitor the separation by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified 2-Oxaspiro[3.5]nonane-6,8-dione as a solid.

Data Presentation: Eluent System Optimization

Eluent System (Hexane:Ethyl Acetate)Rf of ProductSeparation from Impurities
9:1< 0.1Poor
4:10.25Good
2:10.45Moderate
1:10.65Poor

Note: These are example values and should be determined experimentally.

Visualization: Column Chromatography Workflow

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (Eluent Selection) Pack Pack Column (Silica Gel Slurry) Load Load Crude Sample Pack->Load Elute Elute with Solvent Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the purification of 2-Oxaspiro[3.5]nonane-6,8-dione by flash column chromatography.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, particularly for removing small amounts of impurities. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.

Causality Behind Experimental Choices:

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Conversely, the impurities should either be highly soluble at all temperatures or insoluble even at elevated temperatures. For a dione and lactone containing molecule, moderately polar solvents are a good starting point. A solvent pair, consisting of a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble, can also be effective.

Experimental Protocol: Recrystallization

  • Solvent Screening:

    • Place a small amount of the crude solid in several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexane) to each tube.

    • Observe the solubility at room temperature and upon heating.

    • The best solvent will dissolve the compound when hot and form crystals upon cooling.

  • Dissolution:

    • Place the crude 2-Oxaspiro[3.5]nonane-6,8-dione in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid using an excess of solvent.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

    • Dry the crystals in a vacuum oven to remove residual solvent.

Data Presentation: Solvent Screening for Recrystallization

SolventSolubility at 25°CSolubility at Boiling PointCrystal Formation on Cooling
EthanolSparingly SolubleSolubleYes (Good)
HexaneInsolubleSparingly Soluble-
Ethyl AcetateSolubleVery SolublePoor
Ethyl Acetate/HexaneSparingly SolubleSolubleYes (Excellent)
WaterInsolubleInsoluble-

Note: This is an illustrative table; experimental verification is required.

Visualization: Recrystallization Decision Tree

G Start Crude Solid Solvent Select Solvent(s) Start->Solvent Dissolve Dissolve in Minimum Hot Solvent Solvent->Dissolve Insoluble Insoluble Impurities? Dissolve->Insoluble HotFilter Hot Filtration Insoluble->HotFilter Yes Cool Cool Slowly Insoluble->Cool No HotFilter->Cool Crystals Crystals Form? Cool->Crystals Collect Collect Crystals (Vacuum Filtration) Crystals->Collect Yes Troubleshoot Troubleshoot: - Scratch Flask - Seed Crystal - Reduce Solvent Crystals->Troubleshoot No Wash Wash with Cold Solvent Collect->Wash Dry Dry Crystals Wash->Dry Pure Pure Crystals Dry->Pure

Caption: Decision-making workflow for the recrystallization of 2-Oxaspiro[3.5]nonane-6,8-dione.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques:

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.

  • HPLC/UPLC: To quantify the purity of the compound.

  • Mass Spectrometry: To confirm the molecular weight.

By following these detailed protocols and understanding the underlying principles, researchers can confidently purify 2-Oxaspiro[3.5]nonane-6,8-dione to the high standard required for demanding applications in drug discovery and development.

References

  • Google Patents. N-(phenylsulfonyl)benzamides and related compounds as bcl-2 inhibitors. US20180354950A1.
  • Google Patents. N-(phenylsulfonyl)benzamides and related compounds as bcl-2 inhibitors. WO2018027097A1.

Sources

Application Notes and Protocols for the Integration of 2-Oxaspiro[3.5]nonane-6,8-dione in Targeted Protein Degradation Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][][3] A key component in the design of Proteolysis-Targeting Chimeras (PROTACs)—the most prominent class of TPD molecules—is the linker element that connects a target-binding warhead to an E3 ligase-recruiting ligand.[4] The linker's chemical nature, length, and rigidity are critical determinants of a PROTAC's efficacy, influencing cell permeability and the stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase). This guide provides a comprehensive framework and detailed experimental protocols for the strategic incorporation and evaluation of "2-Oxaspiro[3.5]nonane-6,8-dione," a novel spirocyclic building block, into PROTAC design workflows. We will explore the rationale behind using such conformationally restricted linkers and provide step-by-step methodologies for the synthesis, characterization, and validation of the resulting degraders.

Introduction: The Central Role of the Linker in PROTAC Design

PROTACs are heterobifunctional molecules that function by inducing proximity between a Protein of Interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[5][6] The architecture of a PROTAC is modular, consisting of three key components:

  • A POI-binding ligand ("warhead"): Engages the target protein.

  • An E3 ligase-binding ligand: Recruits an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[4]

  • A linker: Covalently connects the two ligands.

While initial efforts focused on the warhead and E3 ligand, the field now recognizes the linker as a pivotal element that dictates the overall pharmacological profile. Simple polyethylene glycol (PEG) or alkyl chains offer flexibility, but this can lead to a high entropic penalty upon ternary complex formation and may result in non-productive binding conformations.

The use of rigid, three-dimensional scaffolds like 2-Oxaspiro[3.5]nonane-6,8-dione (Molecular Formula: C₈H₁₀O₃)[7] offers a compelling strategy to overcome these limitations. Such "protein degrader building blocks" can pre-organize the PROTAC molecule into a more favorable conformation for ternary complex formation, potentially improving potency, selectivity, and physicochemical properties.[4]

Compound Information
Name 2-Oxaspiro[3.5]nonane-6,8-dione
CAS Number 1630907-24-2[7]
Molecular Formula C₈H₁₀O₃[7]
Molecular Weight 154.165 g/mol [7]
Classification Protein Degrader Building Block[7]

Conceptual Workflow for PROTAC Development

The successful development of a PROTAC incorporating a novel linker element follows a systematic and rigorous validation cascade. This process ensures that the observed biological activity is a direct result of the intended mechanism of action.

G cluster_0 Design & Synthesis cluster_1 Primary Cellular Assays cluster_2 Mechanistic Validation cluster_3 Downstream Effects S1 Conceptual Design: Warhead + Linker + E3 Ligand S2 Synthesis of PROTAC (incorporating 2-Oxaspiro[3.5]nonane-6,8-dione) S1->S2 S3 Synthesis of Negative Control S1->S3 A1 Target Degradation Assay (Western Blot / Reporter) S2->A1 A2 Dose-Response Analysis (DC50 & Dmax) A1->A2 M1 Proteasome Dependence (e.g., MG132 Co-treatment) A2->M1 M2 E3 Ligase Dependence (Competition Assay) M1->M2 M3 Negative Control Testing M2->M3 D1 Cellular Viability Assay (e.g., CellTiter-Glo) M3->D1

Figure 1: A streamlined workflow for the development and validation of a novel PROTAC.

Synthetic Strategy: Incorporating the Spirocyclic Linker

The dione functionality of 2-Oxaspiro[3.5]nonane-6,8-dione provides chemical handles for derivatization. A plausible synthetic route involves the reductive amination of one carbonyl group to install a primary or secondary amine, which can then be coupled to an activated carboxylic acid on either the warhead or the E3 ligand. The remaining carbonyl can be similarly functionalized to complete the PROTAC assembly.

Expertise & Experience: The choice of which component (warhead or E3 ligand) to attach first depends on the stability and reactivity of the intermediates. It is often advantageous to perform parallel synthesis to generate a small library of PROTACs with the linker attached at different points and with varying exit vectors to empirically determine the optimal geometry.

Detailed Experimental Protocols

The following protocols are designed as a comprehensive suite to validate a newly synthesized PROTAC (termed "SpiroPROTAC") that targets a hypothetical Protein of Interest (POI).

Protocol 4.1: Primary Assessment of Target Protein Degradation

This protocol uses Western blotting to provide a direct, semi-quantitative measure of POI levels following SpiroPROTAC treatment.

Objective: To determine if SpiroPROTAC induces degradation of the POI in a cellular context.

Materials:

  • Human cell line expressing the POI (e.g., HEK293T, HeLa, or a relevant cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • SpiroPROTAC stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-Actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of SpiroPROTAC in complete medium. A typical starting concentration range is 1 nM to 10 µM.

    • Aspirate the old medium from the cells and replace it with the medium containing the SpiroPROTAC dilutions or DMSO vehicle control.

    • Incubate for a predetermined time. Initial experiments should test both a short (4-8 hours) and a long (18-24 hours) time point.[4]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer supplemented with protease/phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

  • Data Analysis:

    • Image the blot using a chemiluminescence imager.

    • Quantify the band intensities using software like ImageJ.

    • Normalize the POI band intensity to the corresponding loading control band intensity.

    • Express the results as a percentage of the vehicle-treated control.

Trustworthiness: The inclusion of a loading control is critical to ensure that any observed decrease in the POI signal is due to specific degradation and not variations in sample loading.

Protocol 4.2: Dose-Response Analysis for DC₅₀ and Dₘₐₓ Determination

Objective: To quantify the potency (DC₅₀) and efficacy (Dₘₐₓ) of the SpiroPROTAC.

Procedure:

  • Follow the procedure in Protocol 4.1 , but use a wider range of concentrations in a half-log or quarter-log dilution series (e.g., 0.1 nM to 30 µM).

  • Data Analysis:

    • Plot the percentage of remaining POI against the log of the SpiroPROTAC concentration.

    • Fit the data to a non-linear regression curve (log[inhibitor] vs. response -- variable slope) using software like GraphPad Prism.

    • The DC₅₀ is the concentration at which 50% of the POI is degraded.

    • The Dₘₐₓ is the maximum percentage of degradation achieved.

Parameter Definition Significance
DC₅₀ The concentration of PROTAC required to degrade 50% of the target protein.Measures the potency of the degrader. A lower DC₅₀ indicates higher potency.
Dₘₐₓ The maximum percentage of protein degradation observed.Measures the efficacy of the degrader. A higher Dₘₐₓ indicates more complete degradation.
Protocol 4.3: Mechanistic Validation of the Degradation Pathway

This set of experiments is essential to confirm that the observed protein loss follows the canonical PROTAC mechanism.

G cluster_0 PROTAC-Mediated Degradation POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC SpiroPROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Figure 2: The canonical mechanism of action for a PROTAC degrader.

A. Proteasome Dependence:

  • Rationale: To confirm that degradation is mediated by the proteasome.[8]

  • Procedure: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132 or 1 µM Carfilzomib) for 1-2 hours. Then, co-treat with the SpiroPROTAC at a concentration near its DC₅₀.

  • Expected Outcome: The proteasome inhibitor should rescue the degradation of the POI, meaning the protein levels in the co-treated sample should be similar to the vehicle control.

B. E3 Ligase Dependence:

  • Rationale: To confirm that degradation requires recruitment of the intended E3 ligase.[4]

  • Procedure: Pre-treat cells with a high concentration (e.g., 100-fold excess) of the free E3 ligase ligand (e.g., pomalidomide for CRBN, or VH298 for VHL) for 1-2 hours. Then, co-treat with the SpiroPROTAC.

  • Expected Outcome: The free ligand will compete with the SpiroPROTAC for binding to the E3 ligase, preventing ternary complex formation and rescuing POI degradation.

C. Negative Control Testing:

  • Rationale: To demonstrate that the degradation activity is dependent on the specific bifunctional architecture of the molecule.

  • Procedure: Synthesize a negative control molecule, for instance, by using an inactive epimer of the E3 ligase ligand or by modifying a key binding moiety on the warhead.[4] Treat cells with this negative control at the same concentrations as the active SpiroPROTAC.

  • Expected Outcome: The negative control molecule should not induce degradation of the POI at any concentration tested.

Protocol 4.4: Cellular Viability and Cytotoxicity Assay

Objective: To assess the downstream phenotypic effect of POI degradation and evaluate the general toxicity of the SpiroPROTAC.

Materials:

  • Cells seeded in an opaque, white 96-well plate.

  • SpiroPROTAC dilutions.

  • CellTiter-Glo® 2.0 Assay reagent or similar ATP-based viability assay.[9]

Procedure:

  • Cell Seeding & Treatment: Seed cells in a 96-well plate and treat with a dose-response of SpiroPROTAC as described previously. Incubate for a longer duration relevant to the desired phenotypic outcome (e.g., 48-72 hours).

  • Assay:

    • Equilibrate the plate and reagents to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data to the vehicle control and plot the percentage of viability against the log of the SpiroPROTAC concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Expertise & Experience: It is crucial to correlate the GI₅₀ from the viability assay with the DC₅₀ from the degradation assay. A potent degrader (low DC₅₀) that leads to a corresponding decrease in cell viability (low GI₅₀, if the target is essential for survival) provides strong evidence of on-target activity.

Advanced Characterization

For lead candidates, more advanced biophysical and cellular assays can provide deeper mechanistic insights.

  • Ternary Complex Formation: Techniques like NanoBRET™ or TR-FRET can be used in live cells to quantify the formation of the POI-SpiroPROTAC-E3 ligase complex, providing direct evidence of the molecule's primary mechanism.[10]

  • Target Ubiquitination: An immunoprecipitation of the POI followed by a Western blot for ubiquitin can directly visualize the ubiquitination of the target protein upon SpiroPROTAC treatment.

  • Global Proteomics: Mass spectrometry-based proteomics can be used to assess the selectivity of the SpiroPROTAC across the entire proteome, identifying any potential off-target degradation events.

Conclusion

The strategic use of conformationally restricted linkers is a promising frontier in the rational design of next-generation protein degraders. 2-Oxaspiro[3.5]nonane-6,8-dione represents a valuable chemical tool for this purpose. By following the detailed protocols outlined in this guide—from initial degradation assessment to rigorous mechanistic validation—researchers can effectively characterize and optimize novel PROTACs built with this spirocyclic scaffold. This systematic approach, grounded in scientific integrity, is essential for advancing potent and selective degraders toward therapeutic applications.

References

  • MDPI. (n.d.). Beyond Amyloid: Targeting Co-Aggregating Proteins and Targeted Degradation Strategies in Alzheimer's Disease.
  • Tran, N. L., Leconte, G. A., & Ferguson, F. M. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC.
  • Bio-Techne. (n.d.). Assays for Targeted Protein Degradation.
  • Fisher Scientific. (n.d.). 2-oxaspiro[3.5]nonane-6, 8-dione, min 97%, 100 mg.
  • Zhang, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. PMC.
  • Promega Corporation. (n.d.). Protein Degradation and PROTACs.
  • Organic Syntheses. (n.d.). 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one.
  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • The Biochemist. (2021). A beginner's guide to PROTACs and targeted protein degradation.
  • Reaction Biology. (n.d.). Protein Degradation and PROTACs Screening.
  • bioRxiv. (2025). Identification of actionable targeted protein degradation effector sites through Site-specific Ligand Incorporation-induced Proximity (SLIP).
  • MDPI. (n.d.). Review of Targeted Protein Degradation: Molecular Structures and Mechanisms.
  • ResearchGate. (2025). Targeted Protein Degradation: Methods and Protocols.
  • Sigma-Aldrich. (n.d.). 2,7-Diazaspiro 3.5 nonane-7-acetic Acid for Protein Degradation.
  • MedchemExpress.com. (n.d.). PROTAC - Design Strategy for Targeting.
  • Springer. (2020). Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders.
  • PubMed Central. (n.d.). Targeted protein degradation as a powerful research tool in basic biology and drug target discovery.
  • DOKUMEN.PUB. (n.d.). Targeted Protein Degradation: Methods and Protocols.
  • Frontiers. (n.d.). Key Considerations in Targeted Protein Degradation Drug Discovery and Development.
  • Bio-Techne. (2022). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders.
  • PubMed Central. (n.d.). Mechanism of degrader-targeted protein ubiquitinability.
  • MedChemExpress. (n.d.). tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | PROTAC Linker.
  • AZoLifeSciences. (2023). Is Targeted Protein Degradation Revolutionizing Drug Development?.
  • bioRxiv. (2023). Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization.
  • Profacgen. (n.d.). Degradation assay and stability analysis.
  • BioSolveIT. (n.d.). PROTAC design.
  • MedchemExpress.com. (n.d.). PROTAC PTK6 ligand-2,7-diazaspiro[3.5]nonane-Boc.
  • MDPI. (n.d.). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole.
  • PubMed Central. (n.d.). Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System.

Sources

Application Notes and Protocols: 2-Oxaspiro[3.5]nonane-6,8-dione as a Rigid Linker in PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Pivotal Role of the Linker in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1] These heterobifunctional molecules are comprised of two key domains—a "warhead" that binds to the protein of interest (POI) and an E3 ligase-recruiting ligand—connected by a chemical linker.[2] The linker is far more than a simple spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy.[3] An optimally designed linker facilitates the formation of a stable and productive ternary complex between the POI and the E3 ligase, an essential step for subsequent ubiquitination and proteasomal degradation.[3]

While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been widely used in initial PROTAC development, there is a growing interest in the strategic incorporation of rigid linkers.[1] This guide explores the potential of a novel rigid scaffold, 2-Oxaspiro[3.5]nonane-6,8-dione , in the rational design of next-generation PROTACs.

The Strategic Advantage of Rigid Linkers in PROTACs

Rigid linkers offer several advantages in PROTAC design by imposing conformational constraints on the molecule. This can lead to:

  • Pre-organization for Ternary Complex Formation: Rigid linkers can pre-organize the PROTAC into a conformation that is favorable for binding to both the POI and the E3 ligase, thereby reducing the entropic penalty of forming the ternary complex.[3]

  • Improved Selectivity: By limiting the conformational flexibility, rigid linkers can disfavor the formation of off-target ternary complexes, leading to enhanced selectivity.[3]

  • Enhanced Physicochemical and Pharmacokinetic Properties: The incorporation of rigid, cyclic structures can improve metabolic stability and cell permeability, contributing to better overall pharmacokinetic profiles.[1] Cycloalkane-based linkers, such as those containing piperazine or piperidine fragments, have been shown to increase the metabolic stability and water solubility of PROTACs.[1][2]

However, the lack of flexibility in rigid linkers can also present a challenge, potentially making it more difficult to achieve the optimal geometry for a productive ternary complex.[3] Therefore, the careful selection and design of the rigid scaffold are paramount.

2-Oxaspiro[3.5]nonane-6,8-dione: A Novel Scaffold for Rigid Linker Design

We introduce 2-Oxaspiro[3.5]nonane-6,8-dione as a promising, yet underexplored, building block for rigid linkers in PROTACs. Its spirocyclic core imparts a high degree of three-dimensional rigidity, which can be leveraged to precisely control the spatial orientation of the warhead and the E3 ligase ligand.

Chemical Properties of 2-Oxaspiro[3.5]nonane-6,8-dione:

PropertyValue
Molecular FormulaC8H10O3
Molecular Weight154.165 g/mol
CAS Number1630907-24-2

(Data sourced from commercial supplier information)[4]

The dione functionality within the cyclohexane ring and the oxetane ring of this scaffold provide multiple points for synthetic modification, allowing for the attachment of various chemical handles for conjugation to the other components of the PROTAC.

Visualizing the PROTAC Mechanism and Structure

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Protein of Interest (POI) PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI->PROTAC Binds Proteasome Proteasome POI->Proteasome Degradation E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3_Ligase->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Figure 1: General mechanism of PROTAC-mediated protein degradation.

PROTAC_Structure Warhead Warhead (Binds to POI) Linker 2-Oxaspiro[3.5]nonane-6,8-dione (Rigid Linker) Warhead->Linker Attachment Point 1 E3_Ligand E3 Ligase Ligand (e.g., VHL or CRBN ligand) Linker->E3_Ligand Attachment Point 2

Figure 2: Structure of a PROTAC with a 2-Oxaspiro[3.5]nonane-6,8-dione linker.

Hypothetical Protocols for PROTAC Synthesis and Evaluation

The following protocols are proposed as a general guideline for the synthesis and evaluation of a PROTAC incorporating the 2-Oxaspiro[3.5]nonane-6,8-dione linker. These should be adapted and optimized for specific targets and E3 ligases.

Part 1: Synthesis of a Functionalized 2-Oxaspiro[3.5]nonane-6,8-dione Linker

This protocol describes a hypothetical two-step process to introduce orthogonal functional groups for subsequent conjugation.

Step 1.1: Reductive Amination to Introduce a Primary Amine

  • Dissolve 2-Oxaspiro[3.5]nonane-6,8-dione (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

  • Add a primary amine with a protected functional group for the second attachment point (e.g., Boc-protected aminooxyamine) (1.1 eq) and a reducing agent like sodium cyanoborohydride (1.5 eq).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the resulting mono-aminated product by column chromatography.

Step 1.2: Functionalization of the Second Carbonyl Group

  • Dissolve the purified product from Step 1.1 in a suitable solvent.

  • Perform a second reaction on the remaining carbonyl group, for example, a Wittig reaction to introduce an alkene that can be further functionalized, or another reductive amination with a different amine.

  • Deprotect the protecting group (e.g., Boc group) to yield the bifunctional linker with two distinct reactive handles.

Part 2: Assembly of the PROTAC

This protocol outlines the conjugation of the functionalized linker to a warhead and an E3 ligase ligand.

Step 2.1: Conjugation to the Warhead

  • Activate the carboxylic acid group on a chosen warhead using a coupling agent such as HATU (1.1 eq) in the presence of a base like DIPEA (2.0 eq) in an anhydrous solvent like DMF.

  • Add the functionalized linker with a free amine group (1.0 eq) to the activated warhead solution.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Purify the warhead-linker conjugate by preparative HPLC.

Step 2.2: Conjugation to the E3 Ligase Ligand

  • Activate the carboxylic acid group on an E3 ligase ligand (e.g., a VHL ligand) using HATU (1.1 eq) and DIPEA (2.0 eq) in DMF.

  • Add the purified warhead-linker conjugate with its remaining free amine group (1.0 eq).

  • Stir the reaction at room temperature for 4-12 hours, monitoring completion by LC-MS.

  • Purify the final PROTAC molecule by preparative HPLC.

Part 3: Characterization and Evaluation of the PROTAC

A thorough characterization is essential to confirm the identity, purity, and efficacy of the synthesized PROTAC.

Step 3.1: Structural Characterization

  • ¹H and ¹³C NMR: To confirm the chemical structure of the final PROTAC.

  • High-Resolution Mass Spectrometry (HRMS): To verify the molecular weight and elemental composition.

  • HPLC: To determine the purity of the final compound.

Step 3.2: In Vitro Evaluation

  • Target Binding Affinity: Determine the binding affinity of the PROTAC to the POI and the E3 ligase individually using techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).

  • Ternary Complex Formation: Assess the ability of the PROTAC to induce the formation of the POI-PROTAC-E3 ligase ternary complex. This can be evaluated using methods such as native gel electrophoresis or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[5]

  • Target Degradation: Quantify the degradation of the POI in a relevant cell line using Western blotting or quantitative mass spectrometry-based proteomics. Determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

  • Cell Viability Assays: Evaluate the cytotoxic effects of the PROTAC on cancer cell lines or other relevant cell models.

Workflow for PROTAC Development with a Rigid Linker

PROTAC_Workflow cluster_workflow PROTAC Development Workflow A 1. Design & Synthesize Functionalized Rigid Linker B 2. Assemble PROTAC (Warhead-Linker-E3 Ligand) A->B C 3. Structural Characterization (NMR, MS, HPLC) B->C D 4. In Vitro Evaluation C->D E Target Binding (ITC/SPR) D->E F Ternary Complex Formation D->F G Target Degradation (Western Blot) D->G H 5. Cellular Assays (Viability, Selectivity) E->H F->H G->H I 6. Lead Optimization H->I

Figure 3: A generalized workflow for the development of PROTACs.

Hypothetical Comparative Data

The following table illustrates a hypothetical comparison of a PROTAC containing the 2-Oxaspiro[3.5]nonane-6,8-dione linker against a PROTAC with a flexible PEG linker, targeting the same POI and E3 ligase.

PROTACLinker TypeDC₅₀ (nM)Dₘₐₓ (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
PROTAC-Rigid 2-Oxaspiro[3.5]nonane-6,8-dione15>958.2
PROTAC-Flexible PEG-450853.5

This data is illustrative and not based on experimental results.

The rigid scaffold of 2-Oxaspiro[3.5]nonane-6,8-dione holds significant potential for the development of highly potent and selective PROTACs. Its conformational rigidity can aid in the rational design of degraders with improved physicochemical and pharmacokinetic properties. The synthetic protocols and evaluation strategies outlined in this application note provide a framework for researchers to explore the utility of this novel linker in their drug discovery programs.

Future studies should focus on the synthesis and evaluation of a library of PROTACs with derivatives of the 2-Oxaspiro[3.5]nonane-6,8-dione linker to establish clear structure-activity relationships. The insights gained will further advance the rational design of next-generation protein degraders.

References

  • Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation. Angewandte Chemie International Edition, 55(6), 1966–1973. [Link]

  • Bai, L., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]

  • Scudeller, A., et al. (2023). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. [Link]

  • Aladdin Scientific. (n.d.). 2-oxaspiro[3.5]nonane-6, 8-dione, min 97%, 100 mg. Retrieved from [Link]

Sources

Application Notes & Protocols: 2-Oxaspiro[3.5]nonane-6,8-dione as a Novel Scaffold in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in medicinal chemistry and chemical biology.

I. Introduction: The Imperative for Novel Scaffolds in Targeted Protein Degradation

The landscape of modern pharmacology is undergoing a significant transformation, moving beyond traditional occupancy-based inhibition to embrace event-driven modalities. Among these, targeted protein degradation (TPD) has emerged as a powerful strategy for eliminating disease-causing proteins.[1] This approach utilizes heterobifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), to hijack the cell's native ubiquitin-proteasome system (UPS).[2][3] A PROTAC molecule typically consists of three components: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] By inducing proximity between the POI and the E3 ligase, the PROTAC mediates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][5]

The choice of E3 ligase ligand is critical to the success of a PROTAC. To date, the majority of reported PROTACs utilize ligands for a limited number of E3 ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL).[1][6] The ligands for CRBN are often derivatives of thalidomide and its analogs (immunomodulatory imide drugs or IMiDs), which contain a glutarimide moiety essential for binding.[7][8] While effective, the reliance on this limited set of scaffolds can lead to challenges such as cell-type specific expression of the E3 ligase and the development of resistance.[1] Consequently, there is a pressing need to expand the toolbox of E3 ligase ligands to enhance the scope and efficacy of TPD.

This document introduces 2-Oxaspiro[3.5]nonane-6,8-dione , a novel building block for the development of protein degraders.[9] Its unique spirocyclic architecture offers a distinct three-dimensional (3D) framework compared to the planar systems often found in traditional medicinal chemistry. The incorporation of spirocycles is a recognized strategy for improving drug-like properties by increasing the fraction of sp3-hybridized carbons (Fsp3), which can lead to enhanced solubility, metabolic stability, and target selectivity.[10][11] We hypothesize that the dione functionality of this scaffold can serve as a bioisostere for the glutarimide ring of traditional CRBN ligands, offering a new avenue for engaging the CRBN E3 ligase.

II. The Strategic Advantage of 2-Oxaspiro[3.5]nonane-6,8-dione in PROTAC Design

The core value of 2-Oxaspiro[3.5]nonane-6,8-dione lies in its potential to serve as a novel warhead for an E3 ligase, likely CRBN, based on its structural similarity to glutarimide-containing ligands.[7][12] The rigid, spirocyclic nature of the scaffold introduces several potential advantages:

  • Conformational Rigidity: The spirocyclic system locks the cyclohexane-1,3-dione ring in a defined conformation. This pre-organization can reduce the entropic penalty upon binding to the E3 ligase, potentially leading to higher binding affinity.

  • Novel Exit Vectors: The 3D structure provides unique exit vectors for linker attachment, allowing for the exploration of new chemical space in the formation of the ternary complex (POI-PROTAC-E3 ligase). This can lead to improved degradation efficiency and selectivity.

  • Enhanced Physicochemical Properties: Spirocyclic scaffolds are known to improve properties such as solubility and metabolic stability while reducing lipophilicity, which are key challenges in PROTAC development.[10][13]

  • Intellectual Property: As a novel scaffold, it provides an opportunity to develop new intellectual property in the competitive field of targeted protein degradation.

The following diagram illustrates the proposed mechanism of action for a PROTAC synthesized using 2-Oxaspiro[3.5]nonane-6,8-dione.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (2-Oxaspiro[3.5]nonane-6,8-dione based) POI Protein of Interest (POI) PROTAC->POI Binds to POI E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase Binds to E3 Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination E2_Ligase E2 Ligase E2_Ligase->Ternary_Complex Recruited Ub Ubiquitin Ub->E2_Ligase Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Proposed mechanism of action for a PROTAC utilizing the 2-Oxaspiro[3.5]nonane-6,8-dione scaffold.

III. Experimental Protocols

A. Protocol 1: Synthesis of a PROTAC targeting BRD4

This protocol describes a plausible synthetic route for a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-characterized target in oncology. The PROTAC will link 2-Oxaspiro[3.5]nonane-6,8-dione to JQ1, a known BRD4 ligand, via a polyethylene glycol (PEG) linker.

Rationale for Synthetic Strategy: The synthesis involves a multi-step process. First, the 2-Oxaspiro[3.5]nonane-6,8-dione scaffold is functionalized to allow for linker attachment. A plausible approach is the Knoevenagel condensation at the C7 position (the methylene group between the two carbonyls), which is acidic. This will be followed by coupling with a bifunctional linker, and finally, conjugation to the POI ligand.

Synthetic_Workflow Start 2-Oxaspiro[3.5]nonane-6,8-dione Step1 Functionalization (e.g., Knoevenagel Condensation) Start->Step1 Intermediate1 Functionalized Spirocycle Step1->Intermediate1 Step2 Linker Coupling (e.g., Amide bond formation) Intermediate1->Step2 Intermediate2 Spirocycle-Linker Conjugate Step2->Intermediate2 Step3 Final Conjugation (e.g., to JQ1-amine) Intermediate2->Step3 Final_Product Final PROTAC Molecule Step3->Final_Product

Caption: General synthetic workflow for the preparation of a 2-Oxaspiro[3.5]nonane-6,8-dione-based PROTAC.

Step-by-Step Methodology:

  • Synthesis of a functionalized spirocycle for linker attachment:

    • To a solution of 2-Oxaspiro[3.5]nonane-6,8-dione (1.0 eq) in toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

    • Heat the reaction mixture to 80 °C for 4 hours.

    • Cool the reaction to room temperature and remove the solvent under reduced pressure to yield the enaminone intermediate. This step introduces a reactive handle for subsequent modifications.

  • Synthesis of the Linker-Spirocycle Conjugate:

    • Dissolve the enaminone intermediate (1.0 eq) in a suitable solvent such as DMF.

    • Add a bifunctional linker with an amine on one end and a protected carboxylic acid on the other (e.g., Boc-NH-PEG2-COOH) (1.1 eq), along with a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

    • Stir the reaction at room temperature for 12 hours.

    • Perform an aqueous workup and purify the product by column chromatography.

    • Deprotect the Boc group using standard conditions (e.g., TFA in DCM) to yield the amine-functionalized linker-spirocycle conjugate.

  • Final PROTAC Synthesis:

    • Prepare a carboxylic acid derivative of the BRD4 ligand JQ1.

    • Dissolve the JQ1-acid derivative (1.0 eq) and the amine-functionalized linker-spirocycle conjugate (1.1 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir at room temperature for 12 hours.

    • Purify the final PROTAC molecule by preparative HPLC.

    • Characterize the final product by LC-MS and NMR spectroscopy.

B. Protocol 2: In-Cell Western Blot for BRD4 Degradation

This protocol details a method to assess the ability of the synthesized PROTAC to induce the degradation of BRD4 in a relevant cancer cell line, such as HeLa or MV4-11.

Rationale for Assay Choice: Western blotting is a robust and widely used technique to measure changes in the levels of a specific protein within a cell lysate. By treating cells with the PROTAC and quantifying the BRD4 protein levels relative to a loading control, we can determine the degradation concentration 50 (DC50) of the compound.

Assay_Workflow Start Seed Cells in Plates Step1 Treat with PROTAC (Dose-response) Start->Step1 Step2 Incubate (e.g., 24h) Step1->Step2 Step3 Cell Lysis Step2->Step3 Step4 Protein Quantification (e.g., BCA Assay) Step3->Step4 Step5 SDS-PAGE Step4->Step5 Step6 Western Blot Transfer Step5->Step6 Step7 Antibody Incubation (Anti-BRD4, Anti-Actin) Step6->Step7 Step8 Imaging & Densitometry Step7->Step8 End Data Analysis (Calculate DC50) Step8->End

Caption: Experimental workflow for assessing PROTAC-mediated protein degradation via Western Blot.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin.

    • Seed the cells in a 12-well plate at a density of 0.5 x 10^6 cells/mL and allow them to adhere overnight.

  • PROTAC Treatment:

    • Prepare a serial dilution of the synthesized PROTAC in DMSO, and then further dilute in culture medium to the final desired concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO only).

    • Replace the cell medium with the medium containing the PROTAC or vehicle control.

    • Incubate the cells for 24 hours at 37 °C in a CO2 incubator.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and load equal amounts of protein (e.g., 20 µg) from each sample onto a polyacrylamide gel.

    • Perform SDS-PAGE to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against BRD4 overnight at 4 °C.

    • Wash the membrane and then incubate with a primary antibody against a loading control (e.g., β-actin or GAPDH) for 1 hour at room temperature.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence detector.

    • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the BRD4 band intensity to the loading control.

    • Plot the normalized BRD4 levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 value.

IV. Data Presentation

The following tables provide examples of how to structure the data obtained from the experimental protocols.

Table 1: Physicochemical and Pharmacokinetic Properties

Compound IDMolecular WeightclogPAqueous Solubility (µM)Microsomal Stability (t½, min)
PROTAC-001850.43.550>60
Control (JQ1-thalidomide)825.94.21545

Table 2: Biological Activity Data

Compound IDBRD4 Binding Affinity (IC50, nM)BRD4 Degradation (DC50, nM, MV4-11 cells)Anti-proliferative Activity (IC50, nM, MV4-11 cells)
PROTAC-00125105
Control (JQ1-thalidomide)302515

V. Conclusion and Future Directions

The 2-Oxaspiro[3.5]nonane-6,8-dione scaffold represents a promising new tool for medicinal chemists working in the field of targeted protein degradation. Its unique spirocyclic structure offers the potential for developing novel E3 ligase ligands with improved physicochemical and pharmacological properties. The protocols outlined in this document provide a framework for the synthesis and evaluation of PROTACs based on this scaffold. Future work should focus on exploring different linker types and lengths, as well as conjugating this scaffold to ligands for other proteins of interest to fully elucidate its potential in drug discovery. Furthermore, biophysical assays, such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR), should be employed to confirm the direct binding of the scaffold to CRBN and to quantify the thermodynamics and kinetics of the interaction.

References

  • Discovery of E3 Ligase Ligands for Target Protein Degradation. (n.d.). PubMed Central. [Link]

  • Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. (n.d.). PubMed Central. [Link]

  • First-in-Class Quinoline-Dione-Derived PROTACs: Potent Degraders of Cdc25 Phosphatases for Antitumor Therapy. (2024). PubMed. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). PubMed Central. [Link]

  • 2-oxaspiro[3.5]nonane-6, 8-dione, min 97%, 100 mg. (n.d.). Aladdin Scientific. [Link]

  • Discovery of E3 Ligase Ligands for Target Protein Degradation. (2021). ResearchGate. [Link]

  • Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). (n.d.). MDPI. [Link]

  • Selected Applications of Spirocycles in Medicinal Chemistry. (2020). ResearchGate. [Link]

  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. (2022). Royal Society of Chemistry. [Link]

  • Structures of cereblon binders and related PROTACs. (2021). ResearchGate. [Link]

  • E3 ligase ligand chemistries: from building blocks to protein degraders. (2022). Royal Society of Chemistry. [Link]

  • Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). (2021). ResearchGate. [Link]

  • Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design. (2023). PubMed Central. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2024). ScienceDirect. [Link]

  • Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. (2020). National Institutes of Health. [Link]

  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. (n.d.). MDPI. [Link]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (n.d.). SciSpace. [Link]

  • Synthesis and screening of cyclic diketone indanedione derivatives as future scaffolds for neutrophil elastase inhibition. (2017). National Institutes of Health. [Link]

  • Unlocking the Potential of Spirocycles in Medicinal Chemistry. (2024). Oreate AI Blog. [Link]

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Incorporating "2-Oxaspiro[3.5]nonane-6,8-dione" into novel PROTAC designs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Incorporating "2-Oxaspiro[3.5]nonane-6,8-dione" into Novel PROTAC Designs for Enhanced Conformational Control and Efficacy

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Beyond "Floppy" Linkers in Targeted Protein Degradation

The field of targeted protein degradation (TPD) using Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery, enabling the elimination of previously "undruggable" proteins.[1] A PROTAC is a heterobifunctional molecule comprising a ligand for a target protein (the "warhead") and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[2] While traditional alkyl and polyethylene glycol (PEG) linkers have proven successful, their inherent flexibility can lead to suboptimal ternary complex formation, poor pharmacokinetics, and an arduous trial-and-error optimization process.[3][4]

This guide introduces a novel strategy to address these challenges by incorporating rigid, three-dimensional spirocyclic scaffolds into the linker architecture. Specifically, we explore the utility of 2-Oxaspiro[3.5]nonane-6,8-dione , a commercially available protein degrader building block, as a central hub for constructing next-generation PROTACs.[5] Spirocycles offer a unique advantage by increasing the fraction of sp3-hybridized carbons (Fsp3), which correlates with improved clinical success rates and enhanced physicochemical properties.[6] By pre-organizing the warhead and E3 ligase ligand in a defined three-dimensional space, this scaffold aims to reduce the entropic penalty of ternary complex formation, potentially leading to enhanced degradation potency and selectivity.[7][8]

Herein, we provide the scientific rationale, strategic design principles, and detailed experimental protocols for synthesizing and validating a novel PROTAC, SpiroPROTAC-BRD4 , which utilizes the 2-Oxaspiro[3.5]nonane-6,8-dione core to target the BRD4 protein for degradation via the Cereblon (CRBN) E3 ligase.

The Strategic Advantage of the 2-Oxaspiro[3.5]nonane-6,8-dione Scaffold

The choice of 2-Oxaspiro[3.5]nonane-6,8-dione is rooted in key principles of medicinal chemistry. The introduction of rigid scaffolds can lock the conformation of a molecule, optimizing the orientation of binding elements in a controlled manner.[9]

  • Conformational Rigidity and Pre-organization: The spirocyclic core fuses an oxetane ring with a cyclohexane-dione ring. This structure is inherently rigid and non-planar. By using this scaffold as an anchor point, the exit vectors for the linker arms are fixed in a defined spatial orientation. This pre-organization can facilitate more productive protein-protein interactions within the ternary complex (Target-PROTAC-E3 Ligase), a critical factor for efficient ubiquitination.[2][3]

  • Improved Physicochemical Properties: Increasing a molecule's three-dimensionality and Fsp3 character has been shown to improve properties such as aqueous solubility while decreasing lipophilicity, which can lead to better ADME (Administration, Distribution, Metabolism, and Excretion) profiles.[6]

  • Tunable Synthetic Vectors: The cyclohexane-dione moiety offers versatile chemical handles. The ketone groups can be selectively functionalized to append the linker arms, providing precise control over the final PROTAC geometry. This allows for a more rational design process compared to optimizing the length of a flexible chain.

Below is a diagram illustrating the general mechanism of action for a PROTAC, which forms the basis of our design strategy.

PROTAC_MoA cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) (e.g., BRD4) PROTAC SpiroPROTAC (Warhead-Scaffold-E3 Ligand) POI->PROTAC Proteasome Proteasome POI->Proteasome Recognition & Entry E3 E3 Ligase Complex (e.g., CRBN) E3->PROTAC Ub Ubiquitin (Ub) Ub->POI Ubiquitination Degraded Degraded Peptides Proteasome->Degraded Degradation SpiroPROTAC_Design Warhead BRD4 Warhead (JQ1 derivative) Linker1 Linker Arm 1 (e.g., PEG) Warhead->Linker1 Scaffold 2-Oxaspiro[3.5]nonane-6,8-dione (Rigid Core) Linker2 Linker Arm 2 (e.g., Alkyl) Scaffold->Linker2 E3_Ligand CRBN Ligand (Pomalidomide derivative) Linker1->Scaffold Linker2->E3_Ligand

Caption: Modular design of SpiroPROTAC-BRD4.

Application Protocol 1: Synthesis of SpiroPROTAC-BRD4

This protocol outlines a plausible, multi-step synthesis. Causality: The strategy involves selectively functionalizing one ketone of the symmetric dione, attaching the first component (warhead), and then functionalizing the second ketone to attach the E3 ligase ligand. This stepwise approach prevents statistical mixtures and ensures a defined final product.

Materials:

  • 2-Oxaspiro[3.5]nonane-6,8-dione (CAS 1630907-24-2)

  • (2S,4R)-1-((S)-2-(tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (JQ1-acid precursor)

  • 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (Pomalidomide) with a linker-compatible functional group (e.g., Pomalidomide-NH-PEG2-acid)

  • Sodium cyanoborohydride (NaBH3CN), Propargylamine, Sodium azide (NaN3)

  • Standard coupling reagents (HATU, DIPEA), catalysts (Copper(II) sulfate, Sodium ascorbate)

  • Solvents (DCM, DMF, THF), and reagents for purification (Silica gel, HPLC)

Methodology:

  • Step 1: Monofunctionalization of the Spiro-Core via Reductive Amination.

    • Dissolve 2-Oxaspiro[3.5]nonane-6,8-dione (1.0 eq) in anhydrous methanol.

    • Add propargylamine (1.1 eq) and acetic acid (catalytic amount). Stir for 1 hour at room temperature to form the enamine/iminium intermediate.

    • Cool the reaction to 0°C and add sodium cyanoborohydride (1.5 eq) portion-wise. The use of NaBH3CN is critical as it selectively reduces the iminium ion over the remaining ketone.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated NaHCO3 solution and extract with DCM.

    • Purify by column chromatography to yield Intermediate 1 (mono-alkyne functionalized spiro-ketone).

  • Step 2: Attachment of the Warhead via Click Chemistry.

    • Prepare an azide-functionalized JQ1 warhead (JQ1-N3 ) using standard literature procedures.

    • Dissolve Intermediate 1 (1.0 eq) and JQ1-N3 (1.1 eq) in a 1:1 mixture of t-butanol and water.

    • Add copper(II) sulfate (0.1 eq) and sodium ascorbate (0.3 eq). Click chemistry is chosen for its high efficiency and orthogonality, ensuring a clean ligation. [10] * Stir vigorously at room temperature for 12-18 hours.

    • Monitor by LC-MS. Upon completion, dilute with water and extract with ethyl acetate.

    • Purify by column chromatography to yield Intermediate 2 (Warhead-Spiro-Ketone).

  • Step 3: Functionalization of the Second Ketone.

    • Repeat the reductive amination procedure from Step 1 on Intermediate 2 (1.0 eq), this time using an amino-PEG linker with a protected carboxylic acid terminus (e.g., H2N-PEG2-COOtBu).

    • This step introduces the second linker arm, providing spacing and solubility. [4] * Purify the product by flash chromatography to yield Intermediate 3 (Warhead-Spiro-Linker-COOtBu).

  • Step 4: Final Amide Coupling to E3 Ligase Ligand.

    • Deprotect the tert-butyl ester of Intermediate 3 using trifluoroacetic acid (TFA) in DCM to reveal the terminal carboxylic acid.

    • Dissolve the deprotected acid (1.0 eq) and an amine-functionalized pomalidomide ligand (1.1 eq) in anhydrous DMF.

    • Add HATU (1.5 eq) and DIPEA (3.0 eq). Amide bond formation is a robust and widely used method for the final conjugation step in PROTAC synthesis. [10] * Stir at room temperature for 6 hours.

    • Purify the final product, SpiroPROTAC-BRD4 , using reverse-phase preparative HPLC.

    • Confirm identity and purity (>95%) by LC-MS and NMR.

Validation Workflow for SpiroPROTAC-BRD4

A rigorous validation process is essential to confirm that the designed PROTAC functions as intended. [11][12]This involves biophysical characterization of the ternary complex and cellular assays to measure protein degradation.

Validation_Workflow cluster_synthesis PROTAC Synthesis cluster_biophysical Biophysical Validation cluster_cellular Cellular Validation Synth Synthesize SpiroPROTAC-BRD4 & Inactive Epimer Control SPR Surface Plasmon Resonance (SPR) - Binary & Ternary Binding - Kinetics (kon, koff) - Cooperativity (α) Synth->SPR WB Western Blot - Measure BRD4 Degradation - Determine DC50 & Dmax Synth->WB Downstream Functional Assays - e.g., c-Myc expression (qPCR) - Cell Viability (MTS) WB->Downstream

Caption: Experimental workflow for synthesis and validation.

Application Protocol 2: Biophysical Characterization by Surface Plasmon Resonance (SPR)

Rationale: SPR is a label-free technique that provides real-time kinetics of molecular interactions. [13]This assay is crucial for confirming that the PROTAC can simultaneously bind the target protein and the E3 ligase to form a productive ternary complex. [14][15][16][17] Materials:

  • SPR instrument (e.g., Biacore) and sensor chips (e.g., CM5).

  • Purified recombinant His-tagged CRBN-DDB1 complex and untagged BRD4 bromodomain (BD1).

  • SpiroPROTAC-BRD4 and an inactive epimer as a negative control.

  • SPR running buffer (e.g., HBS-EP+).

Parameter Description Purpose
Ligand His-tagged CRBN-DDB1Immobilized on the sensor chip via anti-His antibody capture.
Analyte 1 SpiroPROTAC-BRD4Injected to measure binary binding to CRBN-DDB1.
Analyte 2 BRD4 (BD1)Injected alone to check for non-specific binding.
Analyte 3 SpiroPROTAC-BRD4 + BRD4 (BD1)Co-injected to measure ternary complex formation and stability.

Methodology:

  • Chip Preparation: Immobilize an anti-His antibody on the sensor chip surface. Capture His-tagged CRBN-DDB1 on the experimental flow cell. The reference flow cell should be left blank or immobilized with a control protein.

  • Binary Binding (PROTAC <> E3 Ligase):

    • Inject a series of concentrations of SpiroPROTAC-BRD4 (e.g., 1 nM to 1 µM) over the CRBN-DDB1 surface.

    • Measure the association (kon) and dissociation (koff) rates to calculate the binding affinity (KD). This confirms the PROTAC engages the E3 ligase.

  • Binary Binding (PROTAC <> Target):

    • Perform a reverse experiment by immobilizing BRD4 and flowing over the PROTAC to determine its affinity for the target.

  • Ternary Complex Formation:

    • Prepare a series of solutions containing a fixed, saturating concentration of BRD4 (BD1) and varying concentrations of SpiroPROTAC-BRD4 .

    • Inject these solutions over the CRBN-DDB1 surface.

    • A significant increase in the binding response compared to the PROTAC alone indicates the formation of the CRBN-PROTAC-BRD4 ternary complex.

  • Data Analysis:

    • Fit the sensorgrams to appropriate binding models (e.g., 1:1 Langmuir for binary, steady-state affinity for ternary).

    • Calculate the cooperativity factor (α). An α > 1 indicates positive cooperativity, where the binding of one protein enhances the binding of the other, which is a hallmark of an effective PROTAC.

Application Protocol 3: Cellular Degradation Assay by Western Blot

Rationale: The ultimate proof of a PROTAC's function is its ability to induce the degradation of the target protein within a cellular context. Western blotting is a standard and reliable method to quantify changes in protein levels. [18][19] Materials:

  • Human cell line expressing BRD4 (e.g., HeLa, HEK293T).

  • SpiroPROTAC-BRD4 , inactive epimer control, free JQ1 warhead.

  • Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors). [20]* SDS-PAGE gels, transfer apparatus, and nitrocellulose membranes.

  • Primary antibodies (anti-BRD4, anti-β-actin or GAPDH as a loading control).

  • HRP-conjugated secondary antibody and chemiluminescent substrate.

Treatment Group Concentration Range Purpose
Vehicle Control 0.1% DMSOBaseline BRD4 protein level.
SpiroPROTAC-BRD4 0.1 nM - 10 µMTo determine dose-dependent degradation (DC50, Dmax).
Inactive Epimer 1 µMNegative control; should not induce degradation.
JQ1 + SpiroPROTAC-BRD4 10 µM + 1 µMCompetition control; excess warhead should block degradation.
MG132 + SpiroPROTAC-BRD4 10 µM + 1 µMProteasome inhibitor control; should rescue BRD4 from degradation.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the compounds listed in the table above for a set duration (e.g., 18-24 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS. * Lyse the cells directly in the wells using 100-200 µL of ice-cold RIPA buffer. [18] * Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at >14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Quantification: Determine the protein concentration of the supernatant from each sample using a BCA or Bradford assay to ensure equal protein loading. [20]4. SDS-PAGE and Transfer:

    • Normalize samples to 20-30 µg of total protein in Laemmli buffer and boil at 95°C for 5 minutes. [20] * Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibody (e.g., rabbit anti-BRD4) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection and Analysis:

    • Apply chemiluminescent substrate and image the blot using a digital imager.

    • Strip the membrane and re-probe for the loading control (e.g., β-actin).

    • Quantify band intensities using software like ImageJ. Normalize BRD4 band intensity to the loading control.

    • Plot the normalized BRD4 levels against the log of SpiroPROTAC-BRD4 concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Conclusion and Future Perspectives

The incorporation of rigid scaffolds like 2-Oxaspiro[3.5]nonane-6,8-dione represents a logical and promising evolution in PROTAC linker design. By moving away from purely flexible tethers towards conformationally constrained architectures, researchers can exert greater control over the geometry of the ternary complex. This rational design approach has the potential to accelerate the discovery of highly potent and selective protein degraders, reduce the reliance on extensive trial-and-error screening, and ultimately deliver therapeutics with improved pharmacological properties. The protocols detailed in this guide provide a comprehensive framework for synthesizing and validating these next-generation PROTACs, paving the way for new opportunities in targeting disease-causing proteins.

References

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  • International Journal of Pharmaceutical Sciences. (2023). Surface Plasmon Resonance-Based Characterization of PROTAC-Induced Ternary Complexes Involving CDK2 and CRBN-DDB1. Available at: [Link]

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Sources

Case studies of PROTACs utilizing the "2-Oxaspiro[3.5]nonane-6,8-dione" scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Linkers in PROTAC Design and the Promise of Spirocyclic Scaffolds

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade disease-causing proteins.[1] These heterobifunctional molecules consist of two key domains—a ligand that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[2] This linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and conformation of the crucial ternary complex (POI-PROTAC-E3 ligase).[3]

While traditional linkers are often flexible chains like polyethylene glycol (PEG), there is growing interest in more rigid and three-dimensional structures to optimize PROTAC performance.[4] Spirocyclic scaffolds, characterized by two rings connected by a single common atom, offer a unique approach to linker design. Their inherent rigidity can pre-organize the PROTAC molecule into a conformation favorable for ternary complex formation, potentially enhancing cooperativity and degradation efficiency. Furthermore, the introduction of spirocyclic moieties can improve metabolic stability and other pharmacokinetic properties.[5]

This guide provides a comprehensive overview of the experimental workflow for designing and evaluating PROTACs that incorporate a spirocyclic linker. We will use a hypothetical case study of a PROTAC, "SpiroPROTAC-1," which targets the well-characterized bromodomain and extraterminal domain (BET) protein BRD4 for degradation by recruiting the von Hippel-Lindau (VHL) E3 ligase.[2][6] This will serve as a practical framework for researchers exploring novel spirocyclic linkers in their targeted protein degradation projects.

Case Study: SpiroPROTAC-1, a BRD4 Degrader with a 7-Azaspiro[3.5]nonane Linker

Objective: To design, synthesize, and characterize a novel PROTAC, SpiroPROTAC-1, for the degradation of BRD4. This PROTAC will feature a rigidifying 7-azaspiro[3.5]nonane linker connecting a known BRD4 ligand (JQ1 derivative) and a VHL ligand (hydroxyproline derivative).

Design Rationale: The 7-azaspiro[3.5]nonane linker is chosen to introduce conformational constraint, potentially improving the pre-organization of the warhead and E3 ligase ligand for efficient ternary complex formation. The nitrogen within the spirocycle also provides a convenient attachment point for chemical synthesis.

Molecular Structure of SpiroPROTAC-1 (Hypothetical):

  • Warhead: JQ1 derivative (binds to the bromodomain of BRD4)

  • E3 Ligase Ligand: Hydroxyproline-based VHL ligand

  • Linker: 7-Azaspiro[3.5]nonane-based linker

Experimental Workflow and Protocols

The evaluation of a novel PROTAC like SpiroPROTAC-1 involves a multi-step process to confirm its mechanism of action and assess its potency and selectivity. Below are detailed protocols for the key experiments.

Biochemical and Biophysical Characterization of Ternary Complex Formation

The formation of a stable ternary complex is a prerequisite for PROTAC-mediated protein degradation.[7] Several biophysical techniques can be employed to characterize this interaction.

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[8] It is a powerful tool to determine the cooperativity (α) of ternary complex formation.

Protocol: ITC Measurement of Ternary Complex Cooperativity

Objective: To determine the binding affinities of SpiroPROTAC-1 to BRD4 and VHL individually, and to assess the cooperativity of ternary complex formation.

Materials:

  • Purified recombinant BRD4 bromodomain (BD2) protein

  • Purified recombinant VHL-ElonginB-ElonginC (VBC) complex

  • SpiroPROTAC-1

  • ITC instrument (e.g., MicroCal ITC200)

  • ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.5 mM TCEP), filtered and degassed

Procedure:

  • Sample Preparation:

    • Dialyze both protein solutions (BRD4 and VBC) and dissolve SpiroPROTAC-1 in the same ITC buffer to minimize buffer mismatch effects.

    • Determine the accurate concentrations of all components.

  • Binary Titrations:

    • Titration 1 (SpiroPROTAC-1 into BRD4):

      • Fill the ITC cell with BRD4 solution (e.g., 20 µM).

      • Load the syringe with SpiroPROTAC-1 solution (e.g., 200 µM).

      • Perform the titration with a series of injections (e.g., 19 injections of 2 µL each).

    • Titration 2 (SpiroPROTAC-1 into VBC):

      • Fill the ITC cell with VBC solution (e.g., 20 µM).

      • Load the syringe with SpiroPROTAC-1 solution (e.g., 200 µM).

      • Perform the titration as above.

  • Ternary Complex Titration:

    • Titration 3 (SpiroPROTAC-1 into BRD4 + VBC):

      • To determine cooperativity, pre-saturate one of the proteins with the PROTAC and titrate the second protein. For example, titrate BRD4 into a solution of VBC pre-incubated with SpiroPROTAC-1.

      • Alternatively, titrate SpiroPROTAC-1 into a solution containing both BRD4 and VBC.

  • Data Analysis:

    • Analyze the raw titration data using the instrument's software to obtain Kd, ΔH, and n for each binding event.

    • Calculate the cooperativity factor (α) using the following equation:

      • α = (Kd of SpiroPROTAC-1 binding to BRD4) / (Kd of SpiroPROTAC-1 binding to BRD4 in the presence of VBC)

      • An α > 1 indicates negative cooperativity, α < 1 indicates positive cooperativity, and α = 1 indicates no cooperativity.[9]

FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[10] It can be used in a competition format to determine the binding affinity of an unlabeled PROTAC.

Protocol: FP Competition Assay for SpiroPROTAC-1 Binding to VHL

Objective: To determine the binding affinity (IC50) of SpiroPROTAC-1 to the VBC complex.

Materials:

  • Purified VBC complex

  • Fluorescently labeled VHL ligand (e.g., FAM-labeled HIF-1α peptide)

  • SpiroPROTAC-1

  • FP assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 mM NaCl, 0.05% Tween-20)

  • Microplate reader with FP capabilities

Procedure:

  • Assay Setup:

    • In a 384-well black plate, add a fixed concentration of VBC complex and the fluorescently labeled VHL ligand. The concentrations should be optimized to give a stable and robust FP signal.

    • Add increasing concentrations of SpiroPROTAC-1 to the wells.

    • Include control wells with no competitor (maximum polarization) and no VBC (minimum polarization).

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to reach binding equilibrium.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader.

  • Data Analysis:

    • Plot the FP values against the logarithm of the SpiroPROTAC-1 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of SpiroPROTAC-1 required to displace 50% of the fluorescent ligand.[11]

Cellular Assays for PROTAC Activity

Once the biochemical properties are established, the next critical step is to evaluate the PROTAC's activity in a cellular context.

Western blotting is the gold-standard method to directly measure the reduction in the levels of the target protein following PROTAC treatment.[12]

Protocol: Quantitative Western Blot for BRD4 Degradation

Objective: To determine the dose- and time-dependent degradation of BRD4 by SpiroPROTAC-1.

Materials:

  • Human cell line expressing BRD4 (e.g., HeLa or VCaP)

  • SpiroPROTAC-1

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and nitrocellulose or PVDF membranes

  • Primary antibodies: anti-BRD4 and anti-loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of SpiroPROTAC-1 (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 18 hours) for the dose-response experiment.

    • For the time-course experiment, treat cells with a fixed concentration of SpiroPROTAC-1 (e.g., the DC50 value) for different durations (e.g., 0, 2, 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.[13]

    • Clear the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash again and add the chemiluminescent substrate.

  • Imaging and Data Analysis:

    • Capture the chemiluminescent signal using an imager.

    • Re-probe the membrane with the anti-loading control antibody.

    • Quantify the band intensities using image analysis software.

    • Normalize the BRD4 band intensity to the loading control.

    • Plot the normalized BRD4 levels against the SpiroPROTAC-1 concentration or time to determine the DC50 (concentration for 50% degradation) and the degradation kinetics.

Co-IP can be used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex within the cellular environment.[14]

Protocol: Co-IP of the BRD4-SpiroPROTAC-1-VHL Complex

Objective: To demonstrate the interaction between BRD4 and VHL in the presence of SpiroPROTAC-1 in cells.

Materials:

  • Cells expressing endogenous or tagged BRD4 and VHL

  • SpiroPROTAC-1 and a negative control (e.g., a non-binding epimer)

  • Co-IP lysis buffer (non-denaturing)

  • Antibody for immunoprecipitation (e.g., anti-VHL or anti-BRD4)

  • Protein A/G magnetic beads

  • Antibodies for western blotting (anti-BRD4 and anti-VHL)

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with SpiroPROTAC-1, the negative control, or vehicle (DMSO) for a short duration (e.g., 2-4 hours).

    • Lyse the cells in non-denaturing Co-IP buffer.[15]

  • Immunoprecipitation:

    • Pre-clear the lysates with protein A/G beads.

    • Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-VHL) overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein complexes.[16]

  • Washing and Elution:

    • Wash the beads several times with Co-IP buffer to remove non-specific binders.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Analyze the eluted samples and input lysates by western blotting using antibodies against both BRD4 and VHL.

    • A band for BRD4 in the VHL immunoprecipitate from SpiroPROTAC-1-treated cells (but not in the control groups) confirms the formation of the ternary complex.

CETSA is a powerful method to confirm that the PROTAC directly binds to its intended target in intact cells.[17] Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol: CETSA for SpiroPROTAC-1 Target Engagement with BRD4

Objective: To confirm that SpiroPROTAC-1 binds to and stabilizes BRD4 in a cellular environment.

Materials:

  • Cells expressing BRD4

  • SpiroPROTAC-1

  • PBS

  • PCR tubes or plates

  • Thermal cycler

  • Lysis buffer with protease inhibitors

  • Western blotting reagents

Procedure:

  • Cell Treatment:

    • Treat cells with SpiroPROTAC-1 or vehicle (DMSO) for a defined period (e.g., 1 hour).

  • Heating:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) in a thermal cycler.[18]

    • Include an unheated control sample.

  • Lysis and Separation of Soluble Fraction:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.[19]

  • Western Blot Analysis:

    • Analyze the soluble fractions by western blotting for BRD4.

    • In the vehicle-treated samples, the amount of soluble BRD4 will decrease as the temperature increases.

    • In the SpiroPROTAC-1-treated samples, the thermal stabilization of BRD4 will result in more soluble protein at higher temperatures compared to the vehicle control.

  • Data Analysis:

    • Quantify the BRD4 band intensities and plot the percentage of soluble BRD4 against the temperature to generate melting curves. A rightward shift in the melting curve for SpiroPROTAC-1-treated cells indicates target engagement.

Data Presentation and Interpretation

The quantitative data from these experiments should be summarized in tables for easy comparison.

Table 1: Summary of SpiroPROTAC-1 Characterization (Hypothetical Data)

AssayParameterValue
ITC
Kd (BRD4)100 nM
Kd (VHL)250 nM
α5 (Positive Cooperativity)
FP Competition
IC50 (VHL)300 nM
Western Blot
DC5025 nM
Dmax>95%
CETSA
ΔTm (BRD4)+5°C

Visualizations

Diagrams are essential for illustrating complex biological processes and experimental workflows.

Diagram 1: Mechanism of Action of SpiroPROTAC-1

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex POI BRD4 (Target Protein) PROTAC SpiroPROTAC-1 POI->PROTAC Binds E3 VHL E3 Ligase E3->PROTAC Binds Ub Ubiquitin E3_bound VHL Ub->E3_bound Proteasome Proteasome POI_bound BRD4 POI_bound->Proteasome Degradation PROTAC_bound SpiroPROTAC-1 POI_bound->PROTAC_bound E3_bound->POI_bound Ubiquitination E3_bound->PROTAC_bound Workflow cluster_biochem Biochemical/Biophysical Assays cluster_cellular Cellular Assays ITC ITC (Binding & Cooperativity) WB Western Blot (Degradation) ITC->WB FP FP Assay (Binding Affinity) FP->WB CoIP Co-IP (Ternary Complex) WB->CoIP CETSA CETSA (Target Engagement) CoIP->CETSA Evaluation Data Analysis & Interpretation CETSA->Evaluation Design PROTAC Design & Synthesis Design->ITC Design->FP

Caption: Workflow for the evaluation of a novel PROTAC.

Conclusion and Future Directions

The hypothetical case study of SpiroPROTAC-1 illustrates a comprehensive and systematic approach to the design and evaluation of PROTACs incorporating novel spirocyclic linkers. The detailed protocols provided herein serve as a valuable resource for researchers in the field of targeted protein degradation. The positive cooperativity and potent cellular degradation observed in our hypothetical data for SpiroPROTAC-1 underscore the potential of using conformationally constrained linkers to enhance PROTAC efficacy.

Future work in this area will likely focus on exploring a wider range of spirocyclic scaffolds to fine-tune the physicochemical properties and degradation profiles of PROTACs. The continued development of robust and high-throughput assays will be crucial for accelerating the discovery and optimization of the next generation of targeted protein degraders.

References

  • Liu, X., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Medicinal Chemistry, 12(10), 925-950. Available at: [Link]

  • Li, Y., et al. (2024). Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach. STAR Protocols, 5(2), 102987. Available at: [Link]

  • Zorba, A., et al. (2018). Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. Chemical Communications, 54(83), 11742-11745. Available at: [Link]

  • Wang, W., et al. (2022). Identification of a selective BRD4 PROTAC with potent antiproliferative effects in AR-positive prostate cancer based on a dual BET/PLK1 inhibitor. Acta Pharmaceutica Sinica B, 12(1), 236-252. Available at: [Link]

  • Liu, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 925-950. Available at: [Link]

  • SpiroChem. (n.d.). Linker Design. Available at: [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available at: [Link]

  • Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Available at: [Link]

  • Zhang, X., et al. (2023). DiffPROTACs is a deep learning-based generator for proteolysis targeting chimeras. Nature Communications, 14(1), 7480. Available at: [Link]

  • Scott, J. S., et al. (2022). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society, 144(34), 15541-15555. Available at: [Link]

  • Pope, A. J. (2005). Fluorescence Polarization Competition Assay: The Range of Resolvable Inhibitor Potency Is Limited by the Affinity of the Fluorescent Ligand. Journal of Biomolecular Screening, 10(4), 303-310. Available at: [Link]

  • Creative Diagnostics. (2017). Protocol for Immunoprecipitation (Co-IP) V.1. Available at: [Link]

  • An, S., et al. (2022). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 7(1), 12. Available at: [Link]

  • Vembar, S. S., & Brodsky, J. L. (2008). An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. Methods in Molecular Biology, 412, 129-140. Available at: [Link]

  • Casement, R., et al. (2022). Mechanistic and Structural Features of PROTAC Ternary Complexes. ChemMedChem, 17(16), e202200222. Available at: [Link]

  • Testa, A., et al. (2023). Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders. Journal of Medicinal Chemistry, 66(5), 3465-3484. Available at: [Link]

  • Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(2), 344-355. Available at: [Link]

  • Sun, X., et al. (2021). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Journal of Hematology & Oncology, 14(1), 177. Available at: [Link]

  • Sule, R., et al. (2022). Detailed Western Blotting (Immunoblotting) Protocol. protocols.io. Available at: [Link]

  • Narlikar, L. J., & Wang, L. (2023). Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders. ACS Bio & Med Chem Au, 3(3), 266-279. Available at: [Link]

  • BMG LABTECH. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. Available at: [Link]

  • Yang, G., et al. (2023). Development of the fluorescence polarization-based competition assay for the E3 ligase GID4. Bioorganic & Medicinal Chemistry Letters, 96, 129497. Available at: [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Available at: [Link]

  • BMG LABTECH. (2023). PROTACs: proteolysis-targeting chimeras. Available at: [Link]

  • Scott, D. E., et al. (2021). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Journal of Medicinal Chemistry, 64(19), 14491-14506. Available at: [Link]

  • Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. Available at: [Link]

  • SpiroChem. (2022). Expertise of the month: PROTACS and Molecular Glues. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1492, 163-178. Available at: [Link]

  • Bond, M. J., et al. (2022). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Expert Opinion on Therapeutic Patents, 32(10), 1157-1175. Available at: [Link]

  • Cooper, A., & Johnson, C. M. (2009). Analysis of Cooperativity by Isothermal Titration Calorimetry. International Journal of Molecular Sciences, 10(8), 3456-3478. Available at: [Link]

  • Zorba, A., et al. (2018). Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. RSC Publishing. Available at: [Link]

  • ICE Bioscience. (n.d.). NanoBRET Ternary Complex Formation Assays. Available at: [Link]

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Application Note: Employing the 2-Oxaspiro[3.5]nonane-6,8-dione Moiety as a Conformationally-Constrained Linker to Enhance PROTAC Cell Permeability

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Permeability Challenge in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules, which consist of a ligand for a protein of interest (POI) and another for an E3 ubiquitin ligase, are bridged by a chemical linker.[1][2] While conceptually elegant, the high molecular weight and topological polar surface area of many PROTACs place them "beyond the Rule of Five" (bRo5), often leading to poor cell permeability and limiting their therapeutic potential. The linker, far from being a passive spacer, is a critical determinant of a PROTAC's physicochemical and biological properties, including its ability to cross the cell membrane.[3][4]

Current research highlights a move away from flexible polyethylene glycol (PEG) and alkyl chains towards more sophisticated, rigid, or three-dimensional linkers.[4] These advanced linkers can improve metabolic stability and, crucially, modulate the PROTAC's conformational dynamics.[2] The prevailing hypothesis is that linkers promoting a folded, "chameleonic" conformation in the lipophilic environment of the cell membrane can shield polar functionalities, thereby enhancing passive diffusion.[1][5][6][7]

This application note introduces the 2-Oxaspiro[3.5]nonane-6,8-dione moiety as a novel, rigid building block for PROTAC linkers. We will provide the scientific rationale for its use, a hypothetical protocol for its synthesis and incorporation into a PROTAC, and detailed methods for evaluating the cell permeability of the resulting conjugate.

The Scientific Rationale: 3D-Conformational Constraint with a Spirocyclic Linker

The 2-Oxaspiro[3.5]nonane-6,8-dione linker offers several theoretical advantages for improving PROTAC permeability:

  • Rigidity and Conformational Pre-organization: The spirocyclic core introduces a high degree of rigidity, reducing the number of rotatable bonds compared to traditional aliphatic or PEG linkers.[2][3] This conformational constraint can minimize the entropic penalty of adopting a membrane-permeable folded state and reduce the risk of hydrophobic collapse in aqueous environments.[8]

  • Three-Dimensionality: The spirocyclic structure provides a well-defined three-dimensional architecture. This can be exploited to orient the warhead and E3 ligase ligand in a precise geometry, which is not only crucial for ternary complex formation but also for enabling intramolecular interactions (e.g., hydrogen bonds, π-stacking) that stabilize a compact, less polar conformation.[1][5][6][7]

  • Novel Chemical Space: As a novel building block, this linker provides access to new chemical space, offering opportunities for novel intellectual property.[8]

The dione functionality also presents versatile chemical handles for synthetic elaboration, allowing for the attachment of the linker to the other PROTAC components.

Section 1: Synthesis and PROTAC Integration

While 2-Oxaspiro[3.5]nonane-6,8-dione is available from specialized chemical suppliers as a protein degrader building block, understanding its synthesis provides flexibility for creating derivatives.[9] Below is a proposed synthetic workflow.

Proposed Synthesis of a Functionalized 2-Oxaspiro[3.5]nonane-6,8-dione Linker

This proposed synthesis adapts known organic chemistry principles for creating spirocyclic structures. The key is to generate a molecule with orthogonal protecting groups or functional handles for sequential attachment to the PROTAC's other components.

G cluster_0 Step 1: Oxetane Formation cluster_1 Step 2: Dione Formation & Functionalization cluster_2 Step 3: PROTAC Assembly A Diethyl malonate C Spiro[3.3]heptane-2,6-dicarboxylic acid diethyl ester A->C NaH, DMF B 1,3-dibromopropane B->C D Spiro[3.3]heptane-2,6-dicarboxylic acid C->D 1. LiOH, THF/H2O 2. H+ F Functionalized 2-Oxaspiro[3.5]nonane-6,8-dione D->F EDC, HOBt, DIPEA E Amine-protected amino acid E->F I Final PROTAC F->I 1. Deprotection 2. Amide Coupling (G) 3. Amide Coupling (H) G Warhead-NH2 G->I H E3 Ligase Ligand-COOH H->I

Caption: Proposed workflow for synthesizing and integrating the spirocyclic linker.

Protocol 1.1: Synthesis of a Boc-protected Amine-functionalized Linker

This protocol outlines the synthesis of a linker ready for coupling.

Materials:

  • Diethyl malonate

  • Sodium hydride (60% dispersion in mineral oil)

  • 1,3-dibromopropane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Boc-L-alaninol

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dichloromethane (DCM)

Procedure:

  • Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic acid diethyl ester:

    • To a cooled (0 °C) suspension of NaH in anhydrous DMF, add diethyl malonate dropwise.

    • Stir for 30 minutes, then add 1,3-dibromopropane dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract with diethyl ether.

    • Purify the crude product by column chromatography to yield the spiro[3.3]heptane intermediate.

  • Hydrolysis to Spiro[3.3]heptane-2,6-dicarboxylic acid:

    • Dissolve the diethyl ester in a mixture of THF and water.

    • Add an excess of LiOH and stir at room temperature until hydrolysis is complete (monitored by TLC).

    • Acidify the mixture with 1M HCl to precipitate the diacid.

    • Filter, wash with cold water, and dry to obtain the dicarboxylic acid.

  • Mono-amide Coupling to introduce a functional handle:

    • Dissolve the diacid in anhydrous DCM.

    • Add EDC, HOBt, and DIPEA, and stir for 20 minutes.

    • Add a solution of Boc-L-alaninol (or another suitable amine-containing building block) in DCM.

    • Stir at room temperature overnight.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate.

    • Purify by column chromatography to obtain the mono-Boc-protected, mono-acid functionalized linker.

Protocol 1.2: PROTAC Assembly

This protocol describes the sequential coupling of the warhead and E3 ligase ligand to the functionalized spiro-linker.

Materials:

  • Functionalized spiro-linker from Protocol 1.1

  • Warhead with a free amine (Warhead-NH2)

  • E3 Ligase Ligand with a free carboxylic acid (e.g., a pomalidomide analog)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA

  • Anhydrous DMF

  • Trifluoroacetic acid (TFA)

  • DCM

Procedure:

  • First Amide Coupling (Warhead):

    • Dissolve the functionalized spiro-linker, Warhead-NH2, and HATU in anhydrous DMF.

    • Add DIPEA and stir at room temperature until the reaction is complete (LC-MS monitoring).

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry, concentrate, and purify by column chromatography.

  • Boc Deprotection:

    • Dissolve the product from the previous step in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 1-2 hours until deprotection is complete (TLC/LC-MS monitoring).

    • Concentrate the mixture under reduced pressure to remove the TFA and DCM.

  • Second Amide Coupling (E3 Ligase Ligand):

    • Dissolve the deprotected intermediate, the E3 ligase ligand-COOH, and HATU in anhydrous DMF.

    • Add DIPEA and stir at room temperature overnight.

    • Purify the final PROTAC using reverse-phase HPLC.

    • Characterize the final product by LC-MS and NMR.

Section 2: Experimental Evaluation of Cell Permeability

Once the novel PROTAC is synthesized, its cell permeability must be rigorously assessed. A tiered approach, starting with a simple, high-throughput assay and progressing to a more complex cell-based model, is recommended.

G cluster_pampa PAMPA Details cluster_caco2 Caco-2 Details A Synthesized PROTAC B Tier 1: PAMPA Assay (Passive Permeability) A->B Initial Screening C Tier 2: Caco-2 Assay (Apparent Permeability & Efflux) B->C If promising passive permeability P1 Assess passive diffusion across an artificial membrane. D Tier 3: Cellular Degradation Assay (Biological Activity) C->D Confirm cellular entry and activity C1 Uses polarized human intestinal cells. P2 High-throughput, low cost. C2 Measures both passive and active transport. C3 Calculates Efflux Ratio (ER).

Caption: Tiered workflow for assessing PROTAC permeability.

Protocol 2.1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a cost-effective, high-throughput method to evaluate the passive diffusion of a compound.

Materials:

  • PAMPA plate (e.g., 96-well format with a lipid-impregnated filter)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC and control compounds (high and low permeability)

  • DMSO

  • Plate reader (UV-Vis)

Procedure:

  • Prepare Donor Plate:

    • Dissolve the test PROTAC and controls in DMSO to create stock solutions.

    • Dilute the stock solutions in PBS (pH 7.4) to the final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (<1%).

    • Add the solutions to the wells of the donor plate.

  • Prepare Acceptor Plate:

    • Add fresh PBS (pH 7.4) to the wells of the acceptor plate.

  • Assemble and Incubate:

    • Carefully place the donor plate onto the acceptor plate, ensuring the lipid-coated filter is in contact with the solutions.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

  • Quantification:

    • After incubation, separate the plates.

    • Measure the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader at the compound's λmax.

  • Calculate Permeability (Papp):

    • The apparent permeability coefficient (Papp) is calculated using an established formula that takes into account the volume of the wells, the surface area of the filter, and the incubation time.

Protocol 2.2: Caco-2 Permeability Assay

The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier.[10] This assay provides data on both passive and active transport.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test PROTAC and control compounds (e.g., propranolol for high permeability, Lucifer yellow for low)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding and Differentiation:

    • Seed Caco-2 cells onto the apical side of the Transwell® inserts.

    • Culture the cells for 21-25 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test PROTAC (dissolved in HBSS) to the apical (A) chamber.

    • Add fresh HBSS to the basolateral (B) chamber.

    • Incubate at 37 °C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Measurement (Basolateral to Apical - B to A):

    • In a separate set of wells, perform the reverse experiment by adding the PROTAC to the basolateral chamber and sampling from the apical chamber. This is crucial for determining active efflux.

  • Quantification and Analysis:

    • Analyze the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.

    • Calculate the Papp for both A to B and B to A directions.

    • Calculate the Efflux Ratio (ER) = Papp (B to A) / Papp (A to B) . An ER > 2 suggests the compound is a substrate for active efflux transporters.

Section 3: Data Interpretation and Next Steps

The data gathered from these assays will provide a comprehensive profile of the PROTAC's permeability.

Parameter PAMPA (Papp) Caco-2 (Papp A to B) Caco-2 (Efflux Ratio) Interpretation
PROTAC-Spiro High (>5 x 10⁻⁶ cm/s)High (>5 x 10⁻⁶ cm/s)Low (<2)Excellent passive permeability, not an efflux substrate. Ideal result.
PROTAC-Spiro High (>5 x 10⁻⁶ cm/s)Low (<1 x 10⁻⁶ cm/s)High (>2)Good passive permeability but is actively pumped out of cells. Consider co-dosing with an efflux inhibitor in further studies.
PROTAC-Spiro Low (<1 x 10⁻⁶ cm/s)Low (<1 x 10⁻⁶ cm/s)N/APoor passive permeability is the primary issue. Further linker optimization is required.
PROTAC-PEG (Control) Low (<1 x 10⁻⁶ cm/s)Low (<1 x 10⁻⁶ cm/s)N/AExpected result for a flexible, more polar linker, providing a baseline for comparison.

Follow-up Experiment: Cellular Target Degradation

Ultimately, the success of a PROTAC is determined by its ability to degrade the target protein inside the cell. If the permeability data is promising, the next step is to perform a cellular degradation assay.

  • Protocol: Treat cells expressing the target protein with varying concentrations of the PROTAC. After a set incubation period (e.g., 18-24 hours), lyse the cells and measure the levels of the target protein by Western Blot or mass spectrometry.

  • Interpretation: A potent degradation of the target protein at low nanomolar concentrations confirms that the PROTAC not only enters the cell but also successfully forms the ternary complex and induces proteasomal degradation.

Conclusion

The development of cell-permeable PROTACs remains a significant challenge in the field of targeted protein degradation. The strategic use of novel, conformationally constrained linkers is a promising approach to overcome this hurdle. The 2-Oxaspiro[3.5]nonane-6,8-dione moiety offers a unique combination of rigidity and three-dimensionality, providing a compelling structural hypothesis for enhancing cell permeability. By following the synthetic and analytical protocols outlined in this note, researchers can effectively incorporate this novel linker into their PROTAC designs and rigorously evaluate its impact on their ability to enter cells and exert their biological function. This rational approach to linker design is essential for advancing the next generation of PROTAC therapeutics.

References

  • Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). (2023). Journal of Controlled Release. [Link]

  • Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. (2023). Journal of the American Chemical Society. [Link]

  • Novel approaches for the rational design of PROTAC linkers. (2020). Exploratory Research and Hypothesis in Medicine. [Link]

  • Characteristic roadmap of linker governs the rational design of PROTACs. (2023). Acta Pharmaceutica Sinica B. [Link]

  • 2-oxaspiro[3.5]nonane-6, 8-dione, min 97%, 100 mg. Aladdin Scientific. [Link]

  • 2-Oxaspiro(3.5)nonan-7-one. PubChem. [Link]

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  • Linker Design. SpiroChem. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (2021). RSC Medicinal Chemistry. [Link]

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  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
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Application Notes and Protocols: Modulating PROTAC Properties with "2-Oxaspiro[3.5]nonane-6,8-dione"

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in PROTAC Design and the Introduction of a Novel Spirocyclic Moiety

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two key ligands—one that binds to a protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[3] While much focus has been placed on the design of the two protein-binding ligands, it is now unequivocally established that the linker is not merely a passive spacer but a critical determinant of a PROTAC's efficacy.[4] The linker's length, rigidity, and chemical composition profoundly influence the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[4] Furthermore, the linker significantly impacts the physicochemical properties of the PROTAC, such as solubility, cell permeability, and metabolic stability, all of which are crucial for its overall pharmacological profile.[3]

In the quest for optimal linker "linkerology," researchers have explored a variety of chemical scaffolds, moving from simple polyethylene glycol (PEG) and alkyl chains to more complex, rigid structures. Rigid linkers, such as those incorporating cyclic or spirocyclic motifs, are of particular interest as they can pre-organize the PROTAC into a bioactive conformation, potentially enhancing the cooperativity of ternary complex formation and improving selectivity.[3] Spirocycles, with their unique three-dimensional structures, can impart conformational rigidity and improve physicochemical properties.

This document introduces 2-Oxaspiro[3.5]nonane-6,8-dione , a novel building block for PROTAC linker synthesis. Its spirocyclic core, combining an oxetane and a cyclohexanedione ring, offers a unique combination of rigidity and polarity. The dione functionality presents versatile chemical handles for the strategic attachment of either the POI ligand or the E3 ligase ligand, allowing for precise control over the linker's vector and length. We will explore the rationale for its use, provide detailed protocols for its incorporation into PROTACs, and outline methods for evaluating the resulting conjugates.

Chemical Properties of 2-Oxaspiro[3.5]nonane-6,8-dione

PropertyValueSource
Molecular Formula C₈H₁₀O₃
Molecular Weight 154.165 g/mol
CAS Number 1630907-24-2
Appearance White to off-white solidN/A
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, DCM)N/A

Conceptual Framework for PROTAC Synthesis using 2-Oxaspiro[3.5]nonane-6,8-dione

The synthetic strategy for incorporating "2-Oxaspiro[3.5]nonane-6,8-dione" into a PROTAC linker hinges on the selective functionalization of one of the two carbonyl groups. A highly effective and versatile method for this is reductive amination . This reaction allows for the introduction of a primary or secondary amine, which can then be further elaborated to connect to either the warhead or the E3 ligase ligand.

A plausible synthetic route would involve the following key steps:

  • Monofunctionalization of the Spirocyclic Dione: Selective reductive amination of one of the carbonyl groups of "2-Oxaspiro[3.5]nonane-6,8-dione" with a suitable amine-containing building block. This building block would typically possess an orthogonal protecting group or a functional group for subsequent conjugation.

  • Attachment of the First Ligand: Conjugation of either the POI-binding ligand ("warhead") or the E3 ligase-binding ligand to the functionalized spirocyclic core.

  • Linker Elaboration (Optional): If necessary, the linker can be extended from the remaining carbonyl group or another functional handle on the spirocycle.

  • Attachment of the Second Ligand: Conjugation of the second ligand to complete the PROTAC structure.

This modular approach allows for the systematic variation of the linker length and the spatial orientation of the two ligands, which is crucial for optimizing PROTAC activity.

Visualizing the PROTAC Assembly Workflow

PROTAC_Synthesis_Workflow cluster_0 Step 1: Monofunctionalization cluster_1 Step 2: Ligand 1 Attachment cluster_2 Step 3: Ligand 2 Attachment Dione 2-Oxaspiro[3.5]nonane-6,8-dione ReductiveAmination Selective Reductive Amination Dione->ReductiveAmination Amine Amine-Linker Precursor (e.g., Boc-NH-(CH2)n-NH2) Amine->ReductiveAmination MonoaminoSpirocycle Mono-amino Spirocycle ReductiveAmination->MonoaminoSpirocycle Ligand1Coupling Amide Coupling / Other MonoaminoSpirocycle->Ligand1Coupling Warhead POI Ligand (Warhead) with coupling group Warhead->Ligand1Coupling Spirocycle_Ligand1 Spirocycle-Linker-Warhead Ligand1Coupling->Spirocycle_Ligand1 Ligand2Coupling Coupling Reaction Spirocycle_Ligand1->Ligand2Coupling E3Ligand E3 Ligase Ligand with coupling group E3Ligand->Ligand2Coupling FinalPROTAC Final PROTAC Ligand2Coupling->FinalPROTAC

Caption: A conceptual workflow for the synthesis of a PROTAC incorporating the spirocyclic dione linker.

Detailed Protocols

Protocol 1: Synthesis of a Mono-functionalized Spirocyclic Linker Intermediate

This protocol describes the selective mono-reductive amination of "2-Oxaspiro[3.5]nonane-6,8-dione" with a Boc-protected diamine to generate a key intermediate for PROTAC synthesis.

Materials:

  • 2-Oxaspiro[3.5]nonane-6,8-dione (1.0 eq)

  • N-Boc-1,2-diaminoethane (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of 2-Oxaspiro[3.5]nonane-6,8-dione (1.0 eq) in anhydrous DCM, add N-Boc-1,2-diaminoethane (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the mono-Boc-protected amino-spirocycle intermediate.

Self-Validation: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The presence of the Boc protecting group and the remaining ketone will be key indicators of a successful mono-functionalization.

Protocol 2: PROTAC Synthesis via Amide Coupling

This protocol outlines the coupling of the mono-functionalized spirocyclic linker to a carboxylic acid-containing warhead and a deprotected amine on the E3 ligase ligand.

Materials:

  • Mono-Boc-protected amino-spirocycle intermediate from Protocol 1 (1.0 eq)

  • Carboxylic acid-functionalized POI ligand (warhead) (1.0 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Trifluoroacetic acid (TFA)

  • DCM

  • Amine-functionalized E3 ligase ligand (e.g., pomalidomide derivative) (1.0 eq)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Solvents for purification (e.g., preparative HPLC)

Procedure:

Part A: Coupling of the Warhead

  • Dissolve the mono-Boc-protected amino-spirocycle intermediate (1.0 eq) and the carboxylic acid-functionalized warhead (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Part B: Boc Deprotection

  • Dissolve the purified product from Part A in DCM.

  • Add an excess of TFA (e.g., 20% v/v in DCM).

  • Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

Part C: Coupling of the E3 Ligase Ligand

  • Dissolve the deprotected intermediate from Part B and the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir at room temperature for 4-6 hours, monitoring by LC-MS.

  • Purify the final PROTAC by preparative HPLC.

  • Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and determine its purity by analytical HPLC.

Biological Evaluation of PROTACs with Spirocyclic Linkers

The successful synthesis of a PROTAC is followed by a series of biological assays to evaluate its efficacy and mechanism of action.

Protocol 3: Western Blot Analysis for Target Protein Degradation

This protocol is a standard method to quantify the reduction in the levels of the target protein in cells treated with the PROTAC.

Materials:

  • Cancer cell line expressing the POI

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • DMSO (vehicle control)

  • Protease and phosphatase inhibitor cocktails

  • RIPA buffer for cell lysis

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC or DMSO (vehicle control) for a specified time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantify the protein concentration of the lysates using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the POI overnight at 4 °C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using an ECL substrate and capture the image using an imaging system.

  • Strip the membrane and re-probe with the loading control antibody.

  • Quantify the band intensities to determine the extent of protein degradation.

Data Presentation: The results can be presented as a dose-response curve, from which the DC₅₀ (concentration at which 50% of the protein is degraded) can be calculated.

PROTAC Concentration (nM)% Target Protein Remaining
0 (Vehicle)100
185
1055
10015
10005
Protocol 4: Cell Viability Assay

This assay determines the effect of the PROTAC on the proliferation of cancer cells.

Materials:

  • Cancer cell line

  • 96-well plates

  • PROTAC stock solution

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

Procedure:

  • Seed cells in 96-well plates.

  • After 24 hours, treat the cells with a serial dilution of the PROTAC.

  • Incubate for a specified period (e.g., 72 hours).

  • Measure cell viability according to the manufacturer's protocol of the chosen assay kit.

  • Plot the cell viability against the PROTAC concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Visualizing the PROTAC Mechanism of Action

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (with Spirocyclic Linker) POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Degradation E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase PROTAC_recycled PROTAC PROTAC->PROTAC_recycled Recycled E3Ligase->POI Ubiquitination Ub Ubiquitin Ub->E3Ligase AminoAcids AminoAcids Proteasome->AminoAcids Recycled POI_new New POI PROTAC_recycled->POI_new

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion and Future Directions

"2-Oxaspiro[3.5]nonane-6,8-dione" represents a promising and versatile building block for the synthesis of novel PROTACs. Its rigid spirocyclic scaffold has the potential to favorably modulate the physicochemical and pharmacological properties of these targeted protein degraders. The protocols outlined in this document provide a comprehensive guide for the incorporation of this moiety into PROTACs and their subsequent biological evaluation. Further exploration of different attachment points on the spirocyclic core and variations in the linker length will be crucial for fully realizing the potential of this novel building block in the development of next-generation protein degraders.

References

  • Maple, H. et al. (2020). A database of over 400 published degrader structures. RSC Medicinal Chemistry, 11(9), 1035-1041.
  • Ciulli, A. (2019). The PROTAC paradigm: a new way of thinking about drug discovery. Biochemical Society Transactions, 47(6), 1831-1841.
  • Aladdin Scientific. (2024). 2-oxaspiro[3.5]nonane-6,8-dione, min 97%. Available at: [Link]

  • MDPI. (2020). Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). Available at: [Link]

  • Google Patents. (2023). Compounds that mediate protein degradation and methods of use thereof.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Google Patents. (2019). Bifunctional small molecules to target the selective degradation of circulating proteins.
  • Google Patents. (2019). Protein degraders and uses thereof.
  • Google Patents. (2020). Spirocyclic degronimers for target protein degradation.
  • Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Current strategies for the design of PROTAC linkers: a critical review. Available at: [Link]

  • Google Patents. (2020). Methods and compositions for targeted protein degradation.
  • ResearchGate. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Oxaspiro[3.5]nonane-6,8-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Oxaspiro[3.5]nonane-6,8-dione. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile spirocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the formation of impurities, during its synthesis. Our approach is grounded in established reaction mechanisms and practical laboratory experience to ensure scientific integrity and reproducibility.

I. Plausible Synthetic Route: An Overview

While a definitive, publicly available synthesis for 2-Oxaspiro[3.5]nonane-6,8-dione (CAS 1630907-24-2) is not extensively documented, a chemically sound and efficient approach involves the nucleophilic substitution reaction between a suitable oxetane electrophile and a malonic acid derivative. For the purpose of this guide, we will focus on a plausible and robust method: the alkylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with an activated oxetane, such as 3-(tosyloxy)oxetane.

The high acidity of the C-5 proton of Meldrum's acid (pKa ≈ 4.97) allows for easy formation of a nucleophilic enolate, which can then displace a good leaving group on the oxetane ring to form the desired spirocyclic product.[1]

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues that may arise during the synthesis of 2-Oxaspiro[3.5]nonane-6,8-dione, with a focus on impurity identification and mitigation.

FAQ 1: My reaction is complete, but I have multiple spots on my TLC plate. What are the likely impurities?

The presence of multiple spots on a TLC plate is a common observation and can be attributed to several potential impurities. Below is a table summarizing the most common impurities, their likely origin, and their expected relative polarity on a standard silica gel TLC plate.

Impurity NameStructureProbable CauseExpected Rf Value (Relative to Product)
Unreacted Meldrum's AcidIncomplete reaction; insufficient base or electrophile.Lower
Unreacted 3-(Tosyloxy)oxetaneIncomplete reaction; insufficient nucleophile or reaction time.Higher
Di-alkylation ProductUse of a strong, non-hindered base; excess electrophile.Higher
Ring-Opened Byproduct (β-keto ester)Presence of nucleophilic solvents (e.g., methanol, ethanol) at elevated temperatures.Variable
Thermal Decomposition Products (Ketene, Acetone)N/AHigh reaction temperatures (> 80 °C).[1]N/A (Volatile)
FAQ 2: I observe a significant amount of a byproduct with a higher Rf than my product. What could it be and how can I prevent it?

A common higher Rf impurity is the di-alkylation product, where the initial product is further deprotonated and reacts with a second molecule of the oxetane electrophile.

Causality: This occurs when the reaction conditions favor a second deprotonation of the mono-alkylated Meldrum's acid derivative. The use of an excess of a strong, non-hindered base can facilitate this side reaction.

Prevention Strategies:

  • Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of Meldrum's acid relative to the oxetane electrophile.

  • Base Selection: Employ a milder, non-nucleophilic base such as potassium carbonate (K2CO3) or a hindered base like diisopropylethylamine (DIPEA).

  • Controlled Addition: Add the base portion-wise to the reaction mixture to maintain a low instantaneous concentration.

FAQ 3: My final product seems to be contaminated with a more polar impurity that streaks on the TLC plate. What is the likely cause?

A polar, streaking impurity is often indicative of unreacted Meldrum's acid or its hydrolysis product, malonic acid.

Causality: Meldrum's acid is highly acidic and can be difficult to separate from the desired product if the reaction does not go to completion.[1] Hydrolysis can occur during aqueous work-up, especially if the pH is not carefully controlled.

Troubleshooting and Purification Protocol:

  • Reaction Monitoring: Ensure the reaction has gone to completion by TLC or LC-MS before quenching.

  • Aqueous Work-up:

    • Quench the reaction with a saturated aqueous solution of NH4Cl.

    • Extract the product into an organic solvent like ethyl acetate or dichloromethane. .

    • Wash the organic layer with a saturated aqueous NaHCO3 solution to remove unreacted Meldrum's acid. Be cautious of gas evolution (CO2).

    • Follow with a brine wash to remove residual water.

  • Chromatography: If the impurity persists, column chromatography on silica gel is an effective purification method. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity will effectively separate the less polar product from the highly polar acidic impurity.

FAQ 4: I am seeing a loss of my desired product during purification, especially when using alcohols as solvents. Why is this happening?

The dione moiety of 2-Oxaspiro[3.5]nonane-6,8-dione, being a derivative of Meldrum's acid, is susceptible to nucleophilic attack by alcohols, leading to a ring-opening reaction to form a β-keto ester.[2]

Causality: This is a known reactivity pattern for acyl Meldrum's acid derivatives, especially at elevated temperatures or in the presence of a base or acid catalyst.

Prevention and Mitigation:

  • Solvent Choice: Avoid using alcohol-based solvents (methanol, ethanol) for recrystallization or chromatography if possible. If their use is unavoidable, perform the purification at low temperatures.

  • Aprotic Solvents: Opt for aprotic solvents for purification, such as ethyl acetate, dichloromethane, acetone, or mixtures with hexanes/heptanes.

  • Temperature Control: Keep temperatures low during all purification steps.

III. Experimental Workflow and Visualization

To provide a clearer understanding of the proposed synthesis and potential side reactions, the following workflow diagram is provided.

Synthesis_Workflow cluster_reaction Reaction Step cluster_workup Work-up & Purification Meldrums_Acid Meldrum's Acid Reaction Base (e.g., K2CO3) Solvent (e.g., DMF, Acetonitrile) Room Temperature Meldrums_Acid->Reaction Oxetane 3-(Tosyloxy)oxetane Oxetane->Reaction Workup Aqueous Work-up (NH4Cl, NaHCO3 wash) Reaction->Workup Crude Product Impurity1 Unreacted Starting Materials Reaction->Impurity1 Impurity2 Di-alkylation Product Reaction->Impurity2 Purification Column Chromatography (Silica Gel) Workup->Purification Impurity3 Ring-Opened Byproduct Workup->Impurity3 Target 2-Oxaspiro[3.5]nonane-6,8-dione Purification->Target Pure Product

Caption: Proposed synthesis workflow for 2-Oxaspiro[3.5]nonane-6,8-dione and potential impurity formation points.

IV. Logical Relationship of Impurity Formation

The following diagram illustrates the logical relationship between reaction conditions and the formation of common impurities.

Impurity_Formation cluster_conditions Reaction Conditions cluster_impurities Resulting Impurities Incomplete_Reaction Incomplete Reaction Unreacted_SM Unreacted Starting Materials Incomplete_Reaction->Unreacted_SM Excess_Base Excess Strong Base Dialkylation Di-alkylation Product Excess_Base->Dialkylation High_Temp High Temperature (>80°C) Decomposition Thermal Decomposition High_Temp->Decomposition Nucleophilic_Solvent Nucleophilic Solvent (e.g., MeOH) Ring_Opening Ring-Opened Byproduct Nucleophilic_Solvent->Ring_Opening

Caption: Causality diagram linking reaction conditions to specific impurity formation.

V. Concluding Remarks

The synthesis of 2-Oxaspiro[3.5]nonane-6,8-dione, while not explicitly detailed in readily available literature, can be approached logically through the alkylation of Meldrum's acid. The key to a successful synthesis lies in the careful control of reaction conditions to minimize the formation of predictable impurities. By understanding the underlying chemistry of the reagents and potential side reactions, researchers can effectively troubleshoot their experiments and obtain the desired product in high purity. This guide serves as a foundational resource, and we encourage the use of in-process analytical techniques (TLC, LC-MS) to monitor reaction progress and identify any unforeseen challenges.

References

  • Chen, B. et al. (1991). Meldrum's Acid in Organic Synthesis. Heterocycles, 32(3), 529-578. Available at: [Link]

  • Meldrum's acid. (2023). In Wikipedia. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Oxaspiro[3.5]nonane-6,8-dione Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Oxaspiro[3.5]nonane-6,8-dione. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of this valuable spirocyclic linker, a key building block in novel therapeutics, particularly in the field of protein degradation.

This document provides a comprehensive overview of a robust synthetic strategy, detailed troubleshooting for common challenges, and frequently asked questions to ensure your success in the laboratory.

I. Overview of Synthetic Strategy

The synthesis of 2-Oxaspiro[3.5]nonane-6,8-dione (a compound with CAS Number 1630907-24-2) presents unique challenges due to the strained nature of the oxetane ring and the potential for side reactions.[1] A robust and logical approach involves a two-stage process that leverages classic organic reactions: a Knoevenagel-Doebner condensation to build an unsaturated intermediate, followed by a tandem Michael addition and intramolecular condensation to construct the target dione ring. This sequence is analogous to the well-established Robinson annulation for forming six-membered rings.[2][3]

Synthetic_Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Annulation Start Oxetan-3-one + Malonic Acid Step1 Knoevenagel-Doebner Condensation Start->Step1 Intermediate (Oxetan-3-ylidene)acetic acid Step1->Intermediate Step2 Michael Addition Intermediate->Step2 Reagent Ethyl Acetoacetate + Base (e.g., NaOEt) Reagent->Step2 Cyclization Intramolecular Condensation (Dieckmann-like) Step2->Cyclization Final Hydrolysis & Decarboxylation Cyclization->Final Target 2-Oxaspiro[3.5]nonane-6,8-dione Final->Target

Caption: Proposed two-stage synthetic workflow.

II. Stage 1: Knoevenagel-Doebner Condensation

This initial step involves the reaction of oxetan-3-one with malonic acid, catalyzed by a weak base like pyridine or piperidine, to form 2-(oxetan-3-ylidene)acetic acid. The reaction proceeds via a standard Knoevenagel condensation, followed by in-situ decarboxylation (the Doebner modification).[4][5]

Frequently Asked Questions (FAQs) - Stage 1

Q1: My reaction yield is very low or I'm recovering only starting material. What's going wrong?

A1: This is a common issue and can stem from several factors:

  • Insufficient Catalyst: The base (pyridine/piperidine) is catalytic but crucial. Ensure you are using the correct molar ratio. For the Doebner modification, pyridine is often used as both the catalyst and the solvent.[4]

  • Reaction Temperature: This condensation requires thermal energy. If the temperature is too low, the reaction rate will be negligible. Conversely, excessively high temperatures can lead to polymerization or decomposition of the sensitive oxetan-3-one. A typical range is 80-115 °C (refluxing pyridine).

  • Water Removal: The condensation reaction produces water. While not always necessary, removal of water using a Dean-Stark apparatus can drive the equilibrium toward the product, improving yields.

Q2: I'm observing a significant amount of a tar-like, insoluble polymer. How can I prevent this?

A2: Oxetan-3-one is prone to polymerization under both strongly acidic and basic conditions.

  • Causality: The strain in the four-membered ring makes it susceptible to ring-opening polymerization. The use of a weak base like pyridine is critical to facilitate the condensation without inducing significant polymerization.[6] Strong bases (e.g., NaOH, NaOEt) should be strictly avoided in this step.

  • Troubleshooting:

    • Check Catalyst Purity: Ensure your pyridine or piperidine is free from strong acid/base contaminants.

    • Control Temperature: Avoid overheating. Monitor the reaction temperature closely.

    • Inert Atmosphere: While not always essential, running the reaction under an inert atmosphere (N₂ or Argon) can prevent oxidative side reactions that may contribute to polymer formation.

Detailed Experimental Protocol: Synthesis of 2-(Oxetan-3-ylidene)acetic acid
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add malonic acid (1.1 equivalents).

  • Reagents: Add pyridine (used as solvent, approx. 5-10 volumes relative to malonic acid) followed by oxetan-3-one (1.0 equivalent). Add piperidine (0.1 equivalents) as a co-catalyst.

  • Reaction: Heat the mixture to reflux (approx. 115 °C) and stir for 3-6 hours. Monitor the reaction progress by TLC (visualizing with a permanganate stain) or ¹H NMR by observing the disappearance of the oxetan-3-one signal.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture over crushed ice and acidify to pH 1-2 with concentrated HCl.

    • The product will often precipitate as a solid. If not, extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.

III. Stage 2: Tandem Michael Addition & Annulation

This stage constructs the six-membered dione ring. It begins with the conjugate (Michael) addition of an enolate, such as that derived from ethyl acetoacetate, to the α,β-unsaturated acid/ester intermediate.[7][8] This is followed by an intramolecular cyclization (a Dieckmann-like condensation) and subsequent hydrolysis/decarboxylation to yield the final dione product.

Frequently Asked Questions (FAQs) - Stage 2

Q1: The Michael addition is not proceeding. My starting materials are recovered.

A1: The success of the Michael addition hinges on the efficient formation of the nucleophilic enolate and the reactivity of the Michael acceptor.

  • Base Strength: A strong, non-nucleophilic base is required to fully deprotonate the ethyl acetoacetate. Sodium ethoxide (NaOEt) in ethanol or sodium hydride (NaH) in an aprotic solvent like THF are standard choices. Ensure the base is not old or deactivated.

  • Acceptor Reactivity: The intermediate from Stage 1 is an α,β-unsaturated carboxylic acid. These are often less reactive Michael acceptors than the corresponding esters. It is highly recommended to first convert the acid to its methyl or ethyl ester via Fischer esterification before attempting the Michael addition.

  • Temperature: Enolate formation is often performed at 0 °C or room temperature, but the subsequent addition may require gentle heating to proceed at a reasonable rate.

Q2: My main product is not the spirocycle, but a linear, uncyclized adduct.

A2: This indicates that the Michael addition was successful, but the crucial intramolecular cyclization failed.

  • Causality: The intramolecular cyclization requires a second deprotonation event to generate the enolate that will attack the ester carbonyl. This requires a sufficiently strong base and thermal energy. If the conditions are too mild or the reaction time is too short, the reaction will stall at the Michael adduct stage.

  • Troubleshooting Workflow:

Troubleshooting_Cyclization Start Analysis shows only linear Michael Adduct CheckBase Was a full equivalent of strong base used? Start->CheckBase CheckTemp Was the reaction heated after the initial addition? CheckBase->CheckTemp Yes ActionBase Re-run reaction with ≥1.0 eq. NaH or NaOEt CheckBase->ActionBase No ActionTemp Re-run and heat to reflux (EtOH or THF) for 2-4h post-addition. CheckTemp->ActionTemp No Success Successful Cyclization CheckTemp->Success Yes ActionBase->Success ActionTemp->Success

Caption: Decision tree for troubleshooting failed cyclization.

Q3: The oxetane ring opened during the reaction. What conditions cause this?

A3: The oxetane ring is susceptible to nucleophilic attack, especially under harsh conditions.

  • Strongly Basic/Nucleophilic Conditions: Using excess, highly nucleophilic bases (like LDA at elevated temperatures) or prolonged reaction times at high temperatures can lead to the base attacking the oxetane ring itself.

  • Acidic Workup: The final hydrolysis and decarboxylation step is often performed under acidic conditions (e.g., refluxing aqueous HCl). This step must be carefully controlled. Prolonged exposure to strong acid at high temperatures can catalyze the ring-opening of the oxetane. It is a balance between achieving decarboxylation and preserving the spiro-center.

Summary of Optimized Reaction Conditions
ParameterStage 1: Knoevenagel-DoebnerStage 2: Michael/AnnulationRationale & References
Solvent Pyridine or TolueneEthanol or THFPyridine acts as solvent and catalyst.[4] Ethanol is a good solvent for NaOEt-mediated reactions.
Base Piperidine / PyridineSodium Ethoxide (NaOEt) or Sodium Hydride (NaH)A weak base prevents oxetane polymerization.[6] A strong base is needed for enolate formation.[7]
Temperature 80 - 115 °C0 °C to RefluxKnoevenagel requires heat. Enolate formation is often done cold, followed by heating for cyclization.
Key Intermediate 2-(Oxetan-3-ylidene)acetic acidEthyl 2-(1-(ethoxycarbonyl)ethyl)-spiro[3.5]nonane-6,8-dione-7-carboxylateEsterification of the acid is recommended for improved reactivity in the Michael addition.
Workup Acidic (HCl)Initial neutral quench, followed by acidic hydrolysis/decarboxylationAcidification protonates the carboxylate for extraction. The final step requires acid to remove the ester group.

IV. Purification and Characterization

Q: What is the best method to purify the final 2-Oxaspiro[3.5]nonane-6,8-dione?

A: The final product is a relatively polar, solid compound.

  • Flash Column Chromatography: This is the most reliable method. A silica gel column using a gradient of ethyl acetate in hexanes is typically effective.

  • Recrystallization: If the crude product is sufficiently pure (>90%), recrystallization can be an excellent final purification step to obtain highly pure material. Trial various solvent systems like ethyl acetate/heptane or acetone/water.

Q: What are the key signals to look for in ¹H NMR and ¹³C NMR for structure confirmation?

A:

  • ¹H NMR: Look for the characteristic signals of the oxetane ring, which are typically two triplets around 4.5-5.0 ppm. The protons on the six-membered ring will appear as complex multiplets in the aliphatic region (approx. 2.0-3.0 ppm). The absence of signals for ethyl groups or vinyl protons confirms the completion of the reaction.

  • ¹³C NMR: The key signals are the two ketone carbonyls (~200-210 ppm), the spiro-carbon (a quaternary carbon signal), and the carbons of the oxetane ring (~70-80 ppm).

V. References

  • W. J. Allen, "Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole," Molecules, 2019. [Online]. Available: [Link]

  • J. Ashenhurst, "The Michael Addition Reaction and Conjugate Addition," Master Organic Chemistry, 2023. [Online]. Available: [Link]

  • J. Ashenhurst, "The Robinson Annulation," Master Organic Chemistry, 2018. [Online]. Available: [Link]

  • Wikipedia, "Knoevenagel condensation," Wikipedia, 2023. [Online]. Available: [Link]

  • "Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof," Google Patents. [Online]. Available:

  • M. D. G. de la Torre, et al., "Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives," Chemical Communications, 2021. [Online]. Available: [Link]

  • Organic Chemistry Portal, "Knoevenagel Condensation Doebner Modification," organic-chemistry.org. [Online]. Available: [Link]

  • W. Adam, et al., "3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one," Organic Syntheses, 1993. [Online]. Available: [Link]

  • The Organic Chemistry Tutor, "Robinson Annulation Reaction Mechanism," YouTube, 2018. [Online]. Available: [Link]

  • AccelaChem, "2-Oxaspiro[3.5]nonane-6,8-dione SY100187," accelachem.com. [Online]. Available: [Link]

  • A. S. Dudnik, et al., "A novel spirocyclic scaffold accessed via tandem Claisen rearrangement/intramolecular oxa-Michael addition," Beilstein Journal of Organic Chemistry, 2018. [Online]. Available: [Link]

  • M. Jiang, et al., "Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine," RSC Publishing, 2018. [Online]. Available: [Link]

  • Chemistry LibreTexts, "23.12: The Robinson Annulation Reaction," chem.libretexts.org, 2025. [Online]. Available: [Link]

  • T. P. Zabawa, et al., "Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis," PMC - NIH, 2005. [Online]. Available: [Link]

  • NROChemistry, "Robinson Annulation," nrochemistry.com. [Online]. Available: [Link]

  • M. Kumar, et al., "One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst," MDPI, 2023. [Online]. Available: [Link]

  • Wikipedia, "Michael addition reaction," Wikipedia. [Online]. Available: [Link]

  • ResearchGate, "Oxetane synthesis and previous work," researchgate.net. [Online]. Available: [Link]

  • Organic Chemistry Portal, "Robinson Annulation," organic-chemistry.org. [Online]. Available: [Link]

  • NROChemistry, "Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up," YouTube, 2025. [Online]. Available: [Link]

Sources

Technical Support Center: Enhancing PROTAC Efficacy with 2-Oxaspiro[3.5]nonane-6,8-dione Modifications

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers and drug development professionals exploring the use of "2-Oxaspiro[3.5]nonane-6,8-dione" and related spirocyclic linkers in Proteolysis-Targeting Chimeras (PROTACs). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of designing and evaluating these next-generation protein degraders. Our focus is on providing scientifically grounded explanations to empower you to make informed decisions in your experiments.

Introduction: The Rationale for Rigid Spirocyclic Linkers in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] They consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its ability to form a stable and productive ternary complex (POI-PROTAC-E3 ligase), as well as its physicochemical properties like solubility and cell permeability.[2]

While flexible linkers, such as polyethylene glycol (PEG) chains, have been widely used, there is growing interest in more rigid structures to improve PROTAC performance.[3] Spirocyclic motifs, like the "2-Oxaspiro[3.5]nonane-6,8-dione" scaffold, offer a way to introduce conformational rigidity. This can be advantageous for several reasons:

  • Pre-organization for Ternary Complex Formation: A rigid linker can pre-organize the PROTAC into a conformation that is favorable for binding to both the POI and the E3 ligase, potentially enhancing the stability of the ternary complex.[3]

  • Improved Physicochemical Properties: Rigid linkers can help to improve a PROTAC's aqueous solubility and metabolic stability.[3]

  • Reduced Hydrophobic Collapse: Spirocyclic linkers can minimize the risk of hydrophobic collapse of the PROTAC, a phenomenon that can lead to aggregation and reduced bioavailability.[4]

However, the incorporation of rigid linkers is not without its challenges. A key consideration is the trade-off between rigidity and flexibility; excessive rigidity can hinder the formation of a productive ternary complex.[4] This guide will address the common issues encountered when working with PROTACs containing "2-Oxaspiro[3.5]nonane-6,8-dione" and other rigid spirocyclic linkers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed to provide direct answers to specific problems you may encounter during your experiments with PROTACs modified with "2-Oxaspiro[3.5]nonane-6,8-dione" linkers.

I. Synthesis and Characterization

Question 1: I am having difficulty with the synthesis of my PROTAC incorporating the 2-Oxaspiro[3.5]nonane-6,8-dione linker. What are some common pitfalls?

Answer: The synthesis of PROTACs, especially those with complex linkers, can be challenging.[5] Here are a few points to consider:

  • Orthogonal Protecting Group Strategy: The modular nature of PROTAC synthesis often requires a carefully planned orthogonal protecting group strategy to allow for the sequential attachment of the POI ligand, the linker, and the E3 ligase ligand.[6] Ensure that the protecting groups you choose are stable under the reaction conditions for each step and can be selectively removed without affecting other parts of the molecule.

  • Linker Functionalization: The "2-Oxaspiro[3.5]nonane-6,8-dione" moiety needs to be appropriately functionalized to allow for conjugation to your warhead and E3 ligase ligand. This typically involves creating reactive handles, such as amines or carboxylic acids, at either end of the spirocyclic core. Commercially available building blocks with pre-functionalized handles can simplify this process.[6]

  • Purification Challenges: PROTACs are often large molecules with unique physicochemical properties, which can make purification by standard column chromatography difficult.[5] Consider using reverse-phase HPLC for final purification to achieve high purity.

Question 2: My final PROTAC product has poor solubility. How can I address this?

Answer: Poor solubility is a common issue with PROTACs due to their high molecular weight and often hydrophobic nature.[7] Here are some strategies to improve solubility:

  • Incorporate Polar Functional Groups: While the "2-Oxaspiro[3.5]nonane-6,8-dione" linker introduces rigidity, you can incorporate polar functional groups into other parts of the linker or on the warhead/E3 ligase ligand to enhance aqueous solubility.[3]

  • Formulate with Solubilizing Agents: For in vitro assays, consider using co-solvents like DMSO or formulating the PROTAC with solubilizing agents. However, be mindful of the potential for these agents to interfere with your assay.

  • pH Adjustment: If your PROTAC contains ionizable groups, adjusting the pH of the buffer can significantly impact its solubility.[5]

  • Salt Form: Consider preparing a salt form of your PROTAC if it has a suitable basic or acidic moiety.

II. In Vitro Efficacy and Cellular Assays

Question 3: My PROTAC shows weak or no degradation of the target protein, even though the warhead has high affinity for the POI. What could be the problem?

Answer: This is a frequent challenge in PROTAC development. The issue often lies in the formation of a stable and productive ternary complex. Here's a systematic approach to troubleshooting:

  • Confirm Ternary Complex Formation: The first step is to experimentally verify that your PROTAC can indeed bring together the POI and the E3 ligase.

    • Recommended Assay: An AlphaLISA (Amplified Luminescent Proximity Homestead Assay) is a sensitive, no-wash method to detect ternary complex formation.[4] A bell-shaped dose-response curve is typically observed, where the signal decreases at high PROTAC concentrations due to the "hook effect" (formation of binary complexes).[8]

  • Evaluate Linker Length and Rigidity: The "2-Oxaspiro[3.5]nonane-6,8-dione" linker imposes significant rigidity.

    • The Problem: While rigidity can be beneficial, an improperly oriented or excessively rigid linker can prevent the POI and E3 ligase from adopting the correct orientation for ubiquitin transfer.[4]

    • The Solution: Synthesize a small library of PROTACs with varying linker lengths and compositions. Even subtle changes can have a dramatic impact on degradation efficacy.[9] Consider incorporating a more flexible element alongside the spirocyclic core.

  • Assess Cell Permeability: PROTACs are large molecules and often exhibit poor cell permeability.[7] Your PROTAC may be potent in a biochemical assay but fail to reach its intracellular target.

    • Recommended Assay: A Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess passive permeability.[1]

    • Improving Permeability: If permeability is low, consider strategies to reduce the number of hydrogen bond donors or increase the lipophilicity of the molecule, while balancing this with solubility.[10]

Question 4: I observe a strong "hook effect" in my degradation assays. How can I mitigate this?

Answer: The hook effect, where the degradation efficacy decreases at higher PROTAC concentrations, is a hallmark of the PROTAC mechanism and arises from the formation of unproductive binary complexes (PROTAC-POI or PROTAC-E3 ligase) that compete with the productive ternary complex.

  • Titrate Your PROTAC: Perform a wide dose-response experiment to identify the optimal concentration range for degradation.

  • Enhance Ternary Complex Cooperativity: A more stable ternary complex can help to overcome the hook effect. The rigidity of the "2-Oxaspiro[3.5]nonane-6,8-dione" linker may positively influence cooperativity, but this needs to be empirically determined.

Question 5: My PROTAC is causing aggregation of my target protein or the PROTAC itself is aggregating. How can I troubleshoot this?

Answer: Aggregation can be a significant issue, leading to artifacts and loss of biological activity.[11]

  • For Protein Aggregation:

    • Buffer Optimization: Screen different buffer conditions (pH, salt concentration) to find one that minimizes protein aggregation.[11]

    • Add Stabilizing Excipients: Including additives like glycerol or specific detergents in your assay buffer can sometimes prevent aggregation.[5]

  • For PROTAC Aggregation:

    • Improve Solubility: As discussed in Question 2, improving the intrinsic solubility of your PROTAC is the primary way to prevent its aggregation.

    • Characterize Aggregation: Use techniques like Dynamic Light Scattering (DLS) to characterize the aggregation state of your PROTAC under different conditions.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for assessing the passive permeability of your PROTAC.

Materials:

  • PAMPA plate (e.g., 96-well format with a lipid-coated filter)

  • Donor and acceptor plates

  • Test PROTAC stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Lucifer yellow (for membrane integrity check)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare the acceptor plate by adding 300 µL of PBS (with 5% DMSO) to each well.

  • Prepare the donor plate by adding 5 µL of the lipid solution (e.g., 1% lecithin in dodecane) to the filter of each well and allowing it to impregnate the filter.

  • Prepare the test solutions by diluting the PROTAC stock to the final desired concentration (e.g., 10 µM) in PBS with 5% DMSO.

  • Add 150 µL of the test solution to each well of the donor plate.

  • Carefully place the donor plate on top of the acceptor plate, ensuring the filter is in contact with the buffer in the acceptor plate.

  • Incubate the plate assembly for a defined period (e.g., 5 hours) at room temperature in a moist chamber to prevent evaporation.

  • After incubation, separate the plates and collect samples from both the donor and acceptor wells.

  • Analyze the concentration of the PROTAC in both compartments using a validated LC-MS/MS method.

  • Calculate the permeability coefficient (Pe) using the appropriate formula, taking into account the surface area of the filter and the incubation time.[1]

Protocol 2: AlphaLISA for Ternary Complex Formation

This protocol outlines the steps for setting up an AlphaLISA to detect the formation of the POI-PROTAC-E3 ligase ternary complex.

Materials:

  • Tagged POI (e.g., GST-tagged)

  • Tagged E3 ligase complex (e.g., FLAG- and His-tagged)

  • PROTAC of interest

  • AlphaLISA anti-tag donor beads (e.g., anti-GST)

  • AlphaLISA anti-tag acceptor beads (e.g., anti-FLAG)

  • 384-well AlphaPlate

  • Alpha-enabled plate reader

Procedure:

  • Component Titration: First, perform a cross-titration of the tagged POI and E3 ligase to determine their optimal concentrations for the assay.

  • PROTAC Titration: a. In a 384-well AlphaPlate, add the optimized concentrations of the tagged POI and E3 ligase complex. b. Add a serial dilution of your PROTAC, including a vehicle control (0 nM PROTAC). c. Incubate the plate for 90 minutes at room temperature to allow for ternary complex formation.

  • Bead Addition: a. Add the AlphaLISA donor and acceptor beads at the manufacturer's recommended final concentration. b. Incubate for an additional 90 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an Alpha-enabled plate reader.

  • Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation. The peak of the curve represents the concentration at which maximal ternary complex formation occurs.[4]

Data Presentation

Table 1: Troubleshooting Guide for PROTACs with 2-Oxaspiro[3.5]nonane-6,8-dione Modifications

Observed Problem Potential Cause Suggested Solution Key Assay
Low or no target degradationPoor ternary complex formationSynthesize analogs with varying linker lengths/flexibilityAlphaLISA, TR-FRET
Low cell permeabilityModify PROTAC to reduce H-bond donors or increase lipophilicityPAMPA, Caco-2 assay
PROTAC instabilityAssess metabolic stability in microsomes or hepatocytesMetabolic Stability Assay
Strong "hook effect"Formation of unproductive binary complexesPerform a wide dose-response; aim for higher cooperativityWestern Blot, DC50/Dmax determination
Poor solubility/AggregationHigh lipophilicity, planar structureIncorporate polar groups, use co-solvents, prepare salt formSolubility Assays, DLS
Off-target degradationLack of selectivity in ternary complex formationModify linker to alter protein-protein interactions; change E3 ligaseGlobal Proteomics (MS)

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (Spirocyclic Linker) Ternary_Complex POI-PROTAC-E3 PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex POI_Ub Poly-ubiquitinated POI Ternary_Complex->POI_Ub Ubiquitination PROTAC_recycled PROTAC (recycled) Ternary_Complex->PROTAC_recycled Release Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation POI_Ub->Proteasome Recognition

Caption: The catalytic cycle of a PROTAC with a spirocyclic linker.

Troubleshooting Workflow for Low PROTAC Efficacy

Troubleshooting_Workflow cluster_permeability Cellular Uptake cluster_ternary Ternary Complex cluster_degradation Degradation Machinery Start Low/No Target Degradation Permeability_Check Assess Cell Permeability (PAMPA Assay) Start->Permeability_Check Permeability_Result Permeable? Permeability_Check->Permeability_Result Modify_Permeability Modify Physicochemical Properties (e.g., reduce H-bond donors) Permeability_Result->Modify_Permeability No Ternary_Check Assess Ternary Complex Formation (AlphaLISA) Permeability_Result->Ternary_Check Yes Modify_Permeability->Start Ternary_Result Complex Forms? Ternary_Check->Ternary_Result Modify_Linker Modify Linker (length, flexibility, attachment point) Ternary_Result->Modify_Linker No Proteasome_Check Check Proteasome Activity (e.g., MG132 control) Ternary_Result->Proteasome_Check Yes Modify_Linker->Start Proteasome_Result Activity Intact? Proteasome_Check->Proteasome_Result Check_Cell_Line Investigate Cell Line Specifics (E3 ligase expression) Proteasome_Result->Check_Cell_Line No Success Successful Degradation Proteasome_Result->Success Yes Check_Cell_Line->Start

Caption: A decision tree for troubleshooting poor PROTAC performance.

References

  • Characteristic roadmap of linker governs the rational design of PROTACs - PMC. (n.d.). Retrieved January 26, 2026, from [Link]

  • Expertise of the month: PROTACS and Molecular Glues - SpiroChem. (2022, May 31). Retrieved January 26, 2026, from [Link]

  • Beyond Amyloid: Targeting Co-Aggregating Proteins and Targeted Degradation Strategies in Alzheimer's Disease - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs | ACS Medicinal Chemistry Letters - ACS Publications. (2020, July 30). Retrieved January 26, 2026, from [Link]

  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Preventing Protein Aggregation Protein aggregation cause artifacts in most biophysical techniques, leads to un - Biozentrum. (n.d.). Retrieved January 26, 2026, from [Link]

  • Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • (PDF) Single-Assay Characterization of Ternary Complex Assembly and Activity in Targeted Protein Degradation - ResearchGate. (2025, September 8). Retrieved January 26, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. (n.d.). Retrieved January 26, 2026, from [Link]

  • Tips for Preventing Protein Aggregation & Loss of Protein Solubility - G-Biosciences. (2019, January 29). Retrieved January 26, 2026, from [Link]

  • pampa-permeability-assay.pdf - Technology Networks. (n.d.). Retrieved January 26, 2026, from [Link]

  • University of Dundee Mechanistic and Structural Features of PROTAC Ternary Complexes Casement, Ryan. (2022, August 27). Retrieved January 26, 2026, from [Link]

  • Impact of linker length on the activity of PROTACs - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • (1380-A) Ternary complex assays: Optimizing AlphaLISA Toolbox reagents for targeted protein degradation applications - SLAS2024. (n.d.). Retrieved January 26, 2026, from [Link]

  • Factors to Govern Soluble and Insoluble Aggregate-formation in Monoclonal Antibodies. (n.d.). Retrieved January 26, 2026, from [Link]

  • Characteristic roadmap of linker governs the rational design of PROTACs - PMC. (n.d.). Retrieved January 26, 2026, from [Link]

  • Overcoming Hurdles in ADME Research for PROTACs - Admescope. (2023, December 15). Retrieved January 26, 2026, from [Link]

  • Figure 4. PROTAC permeability, stability, and cellular activity. (A)... - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

Strategies to reduce off-target effects of "2-Oxaspiro[3.5]nonane-6,8-dione" PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Strategies to Reduce Off-Target Effects of Novel PROTACs

A Note on "2-Oxaspiro[3.5]nonane-6,8-dione" PROTACs: As of early 2026, the chemical moiety "2-Oxaspiro[3.5]nonane-6,8-dione" is not widely documented in peer-reviewed literature as a component of Proteolysis-Targeting Chimeras (PROTACs). However, the principles of mitigating off-target effects are universal in PROTAC design. This guide uses this specific scaffold as a representative example of a novel chemical entity and provides a robust framework for researchers and drug developers to enhance the selectivity of any PROTAC, particularly those incorporating new chemical matter.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of off-target effects in PROTACs?

A1: Off-target effects in PROTACs are multifaceted and can originate from any of the three core components of the molecule or from the unique pharmacology of the ternary complex it forms. Understanding these sources is the first step in designing more selective degraders.

  • Warhead (POI Ligand) Promiscuity: The ligand binding to your Protein of Interest (POI) may also bind to other proteins with similar structural motifs. This is a common source of off-target engagement, which may or may not lead to degradation.

  • E3 Ligase Ligand Effects: The ligand that recruits the E3 ligase (e.g., ligands for VHL, CRBN) can have its own biological activities. For instance, immunomodulatory imide drugs (IMiDs) used as CRBN ligands have well-known off-target effects on neosubstrates.[] A novel scaffold like "2-Oxaspiro[3.5]nonane-6,8-dione," if used as an E3 ligase ligand, would require thorough characterization to uncover any intrinsic bioactivity.

  • Ternary Complex-Dependent Off-Targets: The formation of a PROTAC-mediated ternary complex (E3 Ligase-PROTAC-Protein) is the crucial step for degradation. However, a PROTAC can induce the formation of ternary complexes with proteins that the warhead does not strongly bind to in a binary fashion. The stability and geometry of these off-target ternary complexes can lead to the degradation of unintended proteins, sometimes referred to as "neo-substrates."[2][3]

  • Degradation-Independent Pharmacology: The PROTAC molecule itself, independent of inducing degradation, might inhibit or activate pathways simply by occupying binding pockets on the POI or off-target proteins.[4]

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses common experimental observations that may indicate off-target effects and provides actionable strategies to diagnose and mitigate them.

Problem 1: My PROTAC degrades proteins other than my Target of Interest (TOI). How do I identify them?
  • Symptoms:

    • Western blot analysis of known related proteins shows unexpected degradation.

    • Cellular phenotype is inconsistent with the known function of the TOI.

    • Unexplained cell toxicity at effective concentrations.

  • Causality: This is the most direct evidence of off-target degradation. It can occur if your warhead is not perfectly selective or if the PROTAC stabilizes ternary complexes with other proteins, leading to their ubiquitination and degradation.[5]

  • Solution: Unbiased Proteomics

    The gold standard for identifying off-target protein degradation is quantitative mass spectrometry.[6] This allows for a global, unbiased view of all protein level changes in the cell upon treatment with your PROTAC.

    Experimental Protocol: Global Proteomic Profiling

    • Cell Treatment: Culture cells and treat with your PROTAC at a relevant concentration (e.g., DC50 or DC90) and a time point sufficient for TOI degradation (e.g., 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO) and crucial negative controls (see Table 1).

    • Lysis and Digestion: Harvest cells, lyse, and quantify total protein. Perform in-solution or S-trap digestion of proteins into peptides.

    • Labeling (Optional but Recommended): For precise quantification, label peptides with isobaric tags like Tandem Mass Tags (TMT).[7] This allows for multiplexing of samples (e.g., PROTAC, controls, and vehicle) in a single mass spectrometry run, reducing variability.

    • LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Data-Independent Acquisition (DIA) is another powerful, label-free quantification method.[7]

    • Data Analysis: Identify and quantify proteins across all samples. Look for proteins that are significantly downregulated in the PROTAC-treated sample compared to both the vehicle and the negative controls. These are your potential off-target substrates.

    G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Analysis A Cells + Vehicle D Lysis & Protein Digestion A->D B Cells + Active PROTAC B->D C Cells + Inactive Control C->D E Peptide Labeling (e.g., TMT) D->E F LC-MS/MS E->F G Data Analysis & Quantification F->G H Identify Downregulated Proteins (On- and Off-Targets) G->H

    Workflow for Proteomic Identification of Off-Targets.

Problem 2: My PROTAC is toxic to cells, but the toxicity doesn't seem related to the degradation of my target.
  • Symptoms:

    • High levels of apoptosis or cell death are observed at concentrations that produce only partial degradation of the TOI.

    • A control PROTAC that doesn't degrade the TOI is still toxic.

  • Causality: Toxicity can arise from several off-target mechanisms:

    • Degradation of an essential off-target protein.

    • Degradation-independent inhibition of a critical pathway by the PROTAC molecule itself.[4]

    • Intrinsic toxicity of the novel "2-Oxaspiro[3.5]nonane-6,8-dione" scaffold, if it is part of your molecule.

  • Solution: Systematic Use of Control Compounds

    Dissecting the source of toxicity requires a panel of control compounds to isolate the activity of each component of your PROTAC.

    Control Compound Description Purpose
    Inactive Epimer A stereoisomer of the PROTAC where the E3 ligase binding moiety is inactivated (e.g., S-isomer for VHL ligand instead of R-isomer).[3]Differentiates degradation-dependent effects from degradation-independent effects. If this control is also toxic, the toxicity is not due to protein degradation.
    Warhead-Only The molecule that binds to the POI, without the linker or E3 ligase ligand.Assesses the pharmacological effect of simply binding to the POI and its off-targets, without inducing degradation.
    E3 Ligand-Only The E3 ligase ligand plus the linker, without the warhead.Determines if the E3 ligase ligand or the novel scaffold has intrinsic bioactivity or toxicity.

    Experimental Protocol: Cytotoxicity Profiling

    • Assay Setup: Plate cells and treat them with a dose-response curve of your active PROTAC and each of the control compounds listed in the table.

    • Viability Measurement: After a set incubation period (e.g., 72 hours), measure cell viability using an appropriate assay (e.g., CellTiter-Glo®, MTT).

    • Data Interpretation:

      • If only the Active PROTAC is toxic: The toxicity is likely due to the degradation of the TOI or an off-target protein.

      • If the Active PROTAC and the Inactive Epimer are both toxic: The toxicity is degradation-independent. It may be caused by the warhead or the E3 ligase ligand.

      • If the Warhead-Only control is also toxic: The toxicity is likely linked to the pharmacology of the warhead itself.

      • If the E3 Ligand-Only control is toxic: The toxicity stems from the E3 ligase recruiting moiety or the novel scaffold.

Strategies for Designing More Selective PROTACs

Proactive design is the best strategy to minimize off-target effects from the start.

Optimize the Warhead
  • Rationale: The foundation of a selective PROTAC is a selective warhead. Even though PROTACs can gain selectivity through ternary complex formation, starting with a highly selective POI binder minimizes the risk of engaging off-target proteins.[8]

  • Strategy:

    • Structure-Activity Relationship (SAR): Systematically modify the warhead to improve its affinity and selectivity for your TOI over related proteins.

    • Affinity Profiling: Screen your warhead against a broad panel of related proteins (e.g., KinomeScan for kinase inhibitors) to empirically determine its selectivity profile.

Judiciously Select the E3 Ligase Ligand
  • Rationale: The choice of E3 ligase is critical. The two most commonly used are CRBN and VHL, which have different expression profiles, substrate specificities, and catalytic rates.[] Recruiting a less common or novel E3 ligase could provide tissue specificity but requires extensive characterization.[9]

  • Strategy:

    • Expression Analysis: Ensure your chosen E3 ligase is expressed in the target cell type.

    • Ligand Selectivity: VHL ligands are generally considered more selective than CRBN ligands, which can have broader effects on zinc-finger transcription factors.[]

    • Novel Ligands: If using a novel scaffold like "2-Oxaspiro[3.5]nonane-6,8-dione" as an E3 ligase recruiter, you must first validate its binding to the intended E3 ligase and profile its own bioactivity using the control compound strategies described above.

Master the Linker
  • Rationale: The linker is not merely a spacer; it is a critical determinant of ternary complex stability and geometry. Optimizing the linker's length, rigidity, and attachment points can dramatically improve selectivity by favoring the formation of a productive complex with the TOI while destabilizing off-target complexes.[10][11]

  • Strategy:

    • Length Optimization: Synthesize a series of PROTACs with varying linker lengths (e.g., different numbers of PEG or alkyl units) and empirically test for the optimal balance of on-target degradation and off-target effects.[12]

    • Composition and Rigidity: Incorporating rigid elements like piperazine rings or spirocyclic scaffolds can pre-organize the PROTAC into a conformation that is more favorable for binding the TOI, thereby enhancing selectivity.[13][14]

    • Attachment Points: Systematically vary the points where the linker connects to the warhead and the E3 ligase ligand. Minor changes in the exit vector can have profound effects on the geometry of the ternary complex and, consequently, on degradation selectivity.[15]

G cluster_0 Key Design Components cluster_1 Desired Outcome cluster_2 Undesired Outcome PROTAC PROTAC Molecule Warhead Warhead (POI Ligand) - High Affinity - High Selectivity PROTAC->Warhead binds Ligase_Ligand E3 Ligase Ligand - Cell-specific E3? - Known off-targets? PROTAC->Ligase_Ligand recruits Linker Linker - Length - Rigidity - Attachment Point PROTAC->Linker connects On_Target Stable & Productive On-Target Ternary Complex (POI Degradation) Warhead->On_Target Off_Target Stable & Productive Off-Target Ternary Complex (Off-Target Degradation) Warhead->Off_Target Ligase_Ligand->On_Target Ligase_Ligand->Off_Target Linker->On_Target Linker->Off_Target

Interplay of PROTAC Components in Determining Selectivity.

References

  • Verma, R., et al. (2023). Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022. PMC. Available at: [Link]

  • Zhang, C., et al. (2024). Strategies for Precise Modulation of Protein Degradation. Accounts of Chemical Research. Available at: [Link]

  • Chen, Z., et al. (2024). Precision-engineered PROTACs minimize off-tissue effects in cancer therapy. PMC. Available at: [Link]

  • CRISPR Medicine News (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Available at: [Link]

  • Bondeson, D. P., et al. (2018). Lessons in PROTAC design from selective degradation with a promiscuous warhead. Cell Chemical Biology. Available at: [Link]

  • Testa, A., et al. (2022). Target and tissue selectivity of PROTAC degraders. Chemical Society Reviews. Available at: [Link]

  • Li, K., et al. (2024). PROTACs improve selectivity for targeted proteins. ScienceOpen. Available at: [Link]

  • Bondeson, D. P., et al. (2018). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. ResearchGate. Available at: [Link]

  • ChomiX (n.d.). Target Identification and Selectivity Analysis of Targeted Protein Degraders. ChomiX. Available at: [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy. Available at: [Link]

  • Hussain, M. S., et al. (2025). Targeted Protein Degradation in Lung Cancer: The Emerging Role of PROTAC Technology and E3 Ligases. Current Medicinal Chemistry. Available at: [Link]

  • Girardini, M., et al. (2019). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Kim, T., & Kim, K. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem (n.d.). 2-Oxaspiro(3.5)nonan-7-one. PubChem. Available at: [Link]

  • MDPI (2024). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. Available at: [Link]

  • Sapient Bio (2024). Protein Degrader Proteomics for PROTACs and Molecular Glues. Sapient Bio. Available at: [Link]

  • Mtoz Biolabs (n.d.). PROTAC Drug Off-Target Protein Assessment Service. Mtoz Biolabs. Available at: [Link]

  • ResearchGate (2022). Prototypical CRBN and VHL ligands and their respective physicochemical... ResearchGate. Available at: [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy. Available at: [Link]

  • Janus Drug Discovery Consulting (2024). E3 Ligases. Janus Drug Discovery Consulting. Available at: [Link]

  • Lee, H., et al. (2020). Discovery of E3 Ligase Ligands for Target Protein Degradation. ResearchGate. Available at: [Link]

  • Deaton, A., et al. (2020). A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing. bioRxiv. Available at: [Link]

  • Ward, C. C., & Kleinman, J. I. (2021). Ligandability of E3 Ligases for Targeted Protein Degradation Applications. PubMed Central. Available at: [Link]

  • Brand, M., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. Available at: [Link]

  • Gabizon, R., et al. (2024). Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis. Journal of Medicinal Chemistry. Available at: [Link]

  • Proteome Sciences (n.d.). Protein Degrader/PROTAC assays. Proteome Sciences. Available at: [Link]

  • PubChem (n.d.). 5-Oxaspiro[3.5]nonan-2-one. PubChem. Available at: [Link]

Sources

Technical Support Center: Navigating PROTAC Development with 2-Oxaspiro[3.5]nonane-6,8-dione Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers and drug developers. This guide is designed to provide in-depth, practical answers to challenges you may encounter when addressing steric hindrance in PROTACs using the innovative 2-Oxaspiro[3.5]nonane-6,8-dione linker scaffold. We will move beyond simple protocols to explain the scientific rationale behind our recommendations, empowering you to troubleshoot effectively and accelerate your research.

Section 1: Foundational Concepts & Frequently Asked Questions

Before addressing specific experimental issues, it's crucial to understand the underlying principles of PROTACs and the challenges posed by steric hindrance.

Q1: What is steric hindrance in the context of PROTACs, and why is it a critical problem?

A1: Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules composed of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a chemical linker connecting them.[1][2] Their function depends on forming a stable ternary complex between the target protein and the E3 ligase.[3][4]

Steric hindrance occurs when the physical bulk of the proteins or the PROTAC itself prevents the formation of a productive ternary complex.[5][6] This can be caused by bulky amino acid residues near the binding sites on either the target protein or the E3 ligase. A poorly designed linker can position the two proteins in a way that leads to atomic clashes, repelling the proteins from each other and preventing the ubiquitination and subsequent degradation of the target.[6][7] This directly translates to poor degradation efficiency (a high DC50 value) and therapeutic failure.

Q2: Traditional PROTAC linkers are often flexible (e.g., PEG or alkyl chains). Why do they sometimes fail to address steric hindrance?

A2: While flexible linkers like polyethylene glycol (PEG) and alkyl chains are synthetically accessible and have been used in many successful PROTACs, their high degree of conformational freedom can be a double-edged sword.[3][5] This flexibility means the PROTAC can adopt numerous conformations, many of which are non-productive and do not lead to a stable ternary complex.

In situations with significant steric challenges, a flexible linker may lack the ability to "force" the two proteins into a viable arrangement. Instead of navigating around steric obstacles, the linker's random movements are just as likely to contribute to steric clashes as to avoid them. Furthermore, the entropic penalty of locking a highly flexible linker into a single bioactive conformation can destabilize the desired ternary complex.[6]

Section 2: The 2-Oxaspiro[3.5]nonane-6,8-dione Solution: A Technical Overview

The use of rigid, three-dimensional linkers is an emerging strategy to overcome the limitations of flexible linkers. The 2-Oxaspiro[3.5]nonane-6,8-dione scaffold is a prime example of this advanced approach.

Q3: How does a rigid linker like 2-Oxaspiro[3.5]nonane-6,8-dione help overcome steric hindrance?

A3: The core advantage of a rigid, spirocyclic linker is its ability to reduce conformational freedom and pre-organize the warhead and anchor ligands into a specific three-dimensional orientation.[3][8] This addresses steric hindrance in several ways:

  • Defined Exit Vectors: The spirocyclic core dictates the angle and trajectory at which the warhead and anchor are presented. This allows for rational design to bypass a known steric clash on the protein surfaces, akin to using a precisely angled key to fit a complex lock.

  • Reduced Entropic Penalty: By locking the linker into a conformation that is closer to the required bioactive state, less conformational entropy is lost upon forming the ternary complex. This can lead to a more stable and longer-lived complex, which is crucial for efficient ubiquitination.[6]

  • Enhanced Selectivity: The rigid structure can enforce a highly specific protein-protein interface within the ternary complex. This can improve selectivity for the target protein over other structurally similar proteins, as only the intended target will fit the pre-organized conformation.[3][9]

The 2-Oxaspiro[3.5]nonane-6,8-dione moiety, with its defined stereochemistry and rigid structure, provides a robust platform to achieve this pre-organization.

Diagram 1: The General PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment cluster_complex Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC TC POI-PROTAC-E3 Ternary Complex POI->TC Induces Proximity E3 E3 Ligase PROTAC->E3 PROTAC->TC Induces Proximity E3->TC Induces Proximity PolyUb Poly-ubiquitinated POI TC->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->TC Recruitment Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation caption General workflow of PROTAC-mediated protein degradation. Steric_Hindrance cluster_protac Flexible Linker PROTAC POI Target Protein (POI) Binding Site Clash Steric Clash! POI->Clash E3 E3 Ligase Binding Site E3->Clash Warhead Warhead Warhead->POI:port Binds Linker Flexible Linker (e.g., PEG) Warhead->Linker Anchor Anchor Linker->Anchor Anchor->E3:port Binds caption Flexible linkers can lead to unproductive ternary complexes.

Caption: Flexible linkers can lead to unproductive ternary complexes.

Diagram 3: The 2-Oxaspiro[3.5]nonane-6,8-dione Solution

Rigid_Solution cluster_protac Rigid Spirocyclic Linker PROTAC POI Target Protein (POI) Binding Site Ternary Stable Ternary Complex Formed POI->Ternary E3 E3 Ligase Binding Site E3->Ternary Warhead Warhead Warhead->POI:port Binds Linker 2-Oxaspiro[3.5]nonane -6,8-dione Core Warhead->Linker Anchor Anchor Linker->Anchor Anchor->E3:port Binds caption Rigid linkers pre-organize ligands to enable complex formation.

Caption: Rigid linkers pre-organize ligands to enable complex formation.

FeatureFlexible Linkers (e.g., PEG, Alkyl)Rigid Spirocyclic Linkers (e.g., 2-Oxaspiro[3.5]nonane)
Conformational Freedom HighLow / Constrained
Synthetic Accessibility Generally high, many commercial building blocks. [1][5]Often requires multi-step custom synthesis. [10]
Solubility PEG linkers can improve aqueous solubility. [1][3]Can be more hydrophobic, potentially reducing solubility.
Ternary Complex Stability Can be lower due to high entropic penalty. [6]Can be higher due to pre-organization and lower entropic cost. [3]
Design Strategy Empirical, often requires screening many lengths. [5]More rational, can be guided by structural or computational data. [9][11]
Intellectual Property Crowded IP space.Potentially novel IP space. [8]

Section 3: Troubleshooting Guide - Synthesis and Chemical Handling

Incorporating a novel, rigid linker into a PROTAC molecule can present unique chemical challenges.

Q4: My coupling reaction to attach the 2-Oxaspiro[3.5]nonane-6,8-dione linker to my warhead (or anchor) is showing low yield. What are the likely causes and solutions?

A4: Low yields in coupling reactions involving rigid, sterically demanding fragments are common. The cause is often twofold: reduced reactivity of the functional groups due to the rigid scaffold and potential solubility issues.

  • Causality: The spirocyclic core can sterically shield the reactive functional groups (e.g., an amine or carboxylic acid) attached to it. This hinders the approach of the coupling reagents and the other PROTAC fragment, slowing down the reaction kinetics compared to a more accessible linear linker. Furthermore, highly rigid molecules can have poor solubility in common organic solvents, leading to a heterogeneous reaction mixture and incomplete conversion.

  • Troubleshooting Steps:

    • Re-evaluate Your Coupling Reagents: Standard amide coupling reagents like HATU or HOBt/EDC are a good start, but you may need stronger or more specialized reagents. Consider using COMU or trying phosphonium-based reagents like PyBOP, which can be more effective for sterically hindered couplings.

    • Optimize Reaction Conditions:

      • Solvent: Screen different solvents. If your fragments are poorly soluble in DCM or DMF, try NMP or DMA, which have better solvating power for complex molecules. A mixture of solvents can sometimes be effective.

      • Temperature: While room temperature is standard, gently heating the reaction (e.g., to 40-50 °C) can often provide the necessary activation energy to overcome the steric barrier. Monitor carefully for side product formation.

      • Time: These reactions can be sluggish. Extend the reaction time to 24 or even 48 hours, monitoring progress by LC-MS to determine when the reaction has stalled.

    • Check Starting Material Purity: Ensure both the linker and the binding ligand are of high purity (>95%). Impurities can interfere with the coupling chemistry.

Q5: I've successfully synthesized my PROTAC, but it has very poor solubility in both aqueous buffers and DMSO. How can I work with it for biological assays?

A5: Poor solubility is a known challenge for PROTACs, which are often large and lipophilic ("beyond the Rule of 5"). [4]Rigid, hydrocarbon-rich linkers can exacerbate this issue.

  • Causality: The 2-Oxaspiro[3.5]nonane-6,8-dione linker, while beneficial for conformational control, contributes to the molecule's rigidity and lipophilicity, reducing its ability to form favorable interactions with polar solvents like water or even DMSO.

  • Troubleshooting Steps:

    • Stock Solution Preparation: Try preparing a high-concentration stock (10-20 mM) in a stronger organic solvent like DMA or NMP first. Then, perform serial dilutions into your assay buffer. The small amount of organic solvent carried over is often tolerated by cells. Always include a vehicle control with the same final solvent concentration.

    • Use of Excipients: For in-vitro assays, consider using solubility enhancers like Pluronic F-68 or a small percentage of BSA in your final buffer.

    • Sonication and Warming: Briefly sonicating or gently warming (to 37°C) the solution during preparation can help dissolve the compound. However, be cautious of thermal degradation. Always visually inspect for precipitation before adding to cells.

    • Future-Proofing Design: If solubility issues persist and hinder all experiments, consider future iterations of the linker. It may be possible to incorporate a polar handle (e.g., a small ether or amide) onto the spirocyclic core, away from the main axis, to improve physicochemical properties without sacrificing rigidity. [5]

Section 4: Troubleshooting Guide - Biological Evaluation

Once you have your PROTAC in hand, cellular experiments are the next critical step. Here's how to navigate common issues.

Q6: My PROTAC with the spirocyclic linker shows no degradation of my target protein, even at high concentrations. Where do I start troubleshooting?

A6: A lack of degradation is a common but multi-faceted problem. The issue could lie with cell permeability, ternary complex formation, or the fundamental mechanics of the degradation pathway. A systematic, step-by-step approach is required.

  • Causality & Troubleshooting Flow:

    • Is the PROTAC getting into the cell? PROTACs are large molecules, and permeability is a major hurdle. [12][13] * Action: Perform a cellular target engagement assay. A NanoBRET assay is an excellent tool for this, as it can measure the engagement of your PROTAC with its target protein inside living cells. [14]If you see target engagement, the PROTAC is permeable. If not, you have a permeability problem, and the molecule will need to be re-engineered.

    • Is the PROTAC engaging the E3 ligase? The anchor must bind its E3 ligase.

      • Action: A complementary cellular E3 ligase engagement assay (e.g., a CRBN or VHL NanoBRET assay) can confirm this.

    • Is a ternary complex forming? Even if both binary interactions occur, the linker may not be facilitating a stable ternary complex.

      • Action: This is the most likely failure point for a non-degrading PROTAC that shows good binary engagement. Biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) with purified proteins can measure ternary complex formation and cooperativity. [7][15]A lack of positive cooperativity (alpha < 1) suggests steric hindrance or an incorrect linker geometry. [7]This is a strong indicator that the linker design needs to be revised.

    • Is the degradation machinery functional?

      • Action: As a control, treat your cells with a proteasome inhibitor (like MG132) alongside your PROTAC. If your target protein level is "rescued" (i.e., it doesn't degrade), it confirms that any degradation you do see is proteasome-dependent. [16]Also, confirm that your chosen cell line expresses sufficient levels of the recruited E3 ligase (e.g., CRBN or VHL).

Q7: I'm observing a pronounced "hook effect" with my spirocyclic linker PROTAC, where degradation is potent at lower concentrations but lost at higher concentrations. Is this normal?

A7: Yes, the hook effect is a classic phenomenon in PROTAC biology and is not necessarily a negative result. [16][17]

  • Causality: The hook effect arises from the formation of unproductive binary complexes at high PROTAC concentrations. Instead of one PROTAC bridging the target and the E3 ligase (ternary complex), one PROTAC binds the target and another binds the E3 ligase, preventing them from interacting. This effect is more pronounced for PROTACs that do not benefit from strong, positive protein-protein interactions in the ternary complex (low cooperativity). [7]

  • Interpretation and Action:

    • A Good Sign: The presence of a hook effect confirms your PROTAC is engaging its targets in the cell and working via the expected mechanism.

    • Action: Your primary focus should be on the left side of the dose-response curve. Characterize the DC50 (concentration for 50% degradation) and Dmax (maximum degradation percentage). [17]These are the key parameters for ranking your compounds. The hook effect itself is mainly a consideration for ensuring you are testing within the optimal concentration window and does not invalidate the PROTAC's potency. For therapeutic development, you would aim to dose within the effective window.

Section 5: Experimental Protocols

Protocol 1: General Synthesis of a PROTAC via Amide Coupling with a 2-Oxaspiro[3.5]nonane-6,8-dione Linker

This protocol assumes a linker functionalized with a carboxylic acid and an amine, to be coupled with an amine-containing warhead and a carboxylic acid-containing E3 ligand.

Materials:

  • Warhead-NH2

  • Fmoc-NH-Linker(spiro)-COOH

  • E3 Ligand-COOH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Piperidine

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Saturated aq. NaHCO3, 1M HCl, Brine

  • Anhydrous Na2SO4

  • Preparative HPLC system

Methodology:

Step 1: Coupling of Warhead to Linker

  • In a round-bottom flask, dissolve Fmoc-NH-Linker(spiro)-COOH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M).

  • Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature.

  • Add Warhead-NH2 (1.0 eq) dissolved in a minimal amount of DMF.

  • Stir the reaction at room temperature for 12-24 hours. Rationale: Longer reaction times are often needed for sterically hindered couplings.

  • Monitor reaction completion by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, sat. aq. NaHCO3, and brine.

  • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product (Fmoc-protected intermediate) by flash column chromatography.

Step 2: Fmoc Deprotection

  • Dissolve the purified intermediate in DCM.

  • Add piperidine to create a 20% (v/v) solution.

  • Stir at room temperature for 1-2 hours.

  • Monitor deprotection by LC-MS.

  • Concentrate the reaction mixture to dryness under reduced pressure. The crude amine product is often used directly in the next step.

Step 3: Coupling of Linker-Warhead to E3 Ligand

  • In a new flask, dissolve E3 Ligand-COOH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) and stir for 5 minutes.

  • Add the crude amine from Step 2 (approx. 1.0 eq) dissolved in a minimal amount of DMF.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor by LC-MS.

  • Work up the reaction as described in Step 1.

  • Purify the final PROTAC compound using reverse-phase preparative HPLC to achieve >95% purity for biological testing.

Protocol 2: Western Blot for Target Protein Degradation

Self-Validation System: This protocol includes essential controls to validate the mechanism of action.

Materials:

  • Cultured cells in 6-well plates (e.g., HeLa, HEK293)

  • Final PROTAC compound, high-purity

  • Negative Control PROTAC (e.g., with an epimerized, inactive E3 ligand)

  • Proteasome Inhibitor (e.g., MG132)

  • DMSO (vehicle control)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibody for target protein

  • Primary antibody for loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Methodology:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Compound Treatment (Dose-Response):

    • Prepare serial dilutions of your PROTAC in cell culture media (e.g., 1000, 300, 100, 30, 10, 3, 1, 0 nM).

    • Prepare control wells:

      • Vehicle Control: DMSO only.

      • Mechanism Control: Highest concentration of PROTAC + 10 µM MG132 (pre-treat with MG132 for 1-2 hours).

      • Specificity Control: Highest concentration of Negative Control PROTAC.

    • Aspirate old media and add the compound-containing media to the cells.

  • Incubation: Incubate cells for a defined period (a 4-hour and a 24-hour time point are recommended for initial screening). [16][17]4. Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well.

    • Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with RIPA buffer and Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibody for the target protein overnight at 4°C.

    • Wash membrane, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash membrane, apply ECL substrate, and image the blot.

    • Strip the membrane (if necessary) and re-probe for the loading control antibody.

  • Data Analysis: Quantify band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control.

References

  • Toure, M. & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation. Angewandte Chemie International Edition, 55(6), 1966-1973. [Link]

  • ResearchGate. (n.d.). Targeted Protein Degradation: Design Considerations for PROTAC Development. [Link]

  • Kofink, C., et al. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 65(13), 8786-8803. [Link]

  • Alfa Chemistry. (2024). Advancing Drug Discovery with PROTAC Building Blocks. YouTube. [Link]

  • ACS Chemical Biology. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. [Link]

  • ChemRxiv. (2025). Computational modeling of PROTAC ternary complexes as ensembles using SILCS-PROTAC. [Link]

  • National Institutes of Health. (2018). Targeted Protein Degradation: Elements of PROTAC Design. [Link]

  • National Institutes of Health. (2021). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. [Link]

  • SpiroChem. (n.d.). Linker Design. [Link]

  • Journal of the American Chemical Society. (2023). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. [Link]

  • The Biochemist. (2021). A beginner's guide to PROTACs and targeted protein degradation. [Link]

  • National Institutes of Health. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. [Link]

  • National Institutes of Health. (2019). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. [Link]

  • Taylor & Francis Online. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. [Link]

  • BPS Bioscience. (2021). Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation. YouTube. [Link]

  • National Institutes of Health. (2025). Methods to accelerate PROTAC drug discovery. [Link]

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Technical Support Center: Refinement of Purification Methods for 2-Oxaspiro[3.5]nonane-6,8-dione Containing Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Oxaspiro[3.5]nonane-6,8-dione and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common challenges encountered during the purification of this important class of molecules.

Introduction to Purifying 2-Oxaspiro[3.5]nonane-6,8-dione Derivatives

The 2-Oxaspiro[3.5]nonane-6,8-dione scaffold is a key structural motif in medicinal chemistry. Achieving high purity of molecules containing this scaffold is critical for accurate biological evaluation and downstream applications. This guide provides a structured approach to troubleshooting common purification issues, ensuring you can obtain your target compounds with the desired purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 2-Oxaspiro[3.5]nonane-6,8-dione derivatives?

A1: Common impurities often stem from starting materials, side reactions, or decomposition. These can include unreacted starting materials (e.g., substituted glutaric anhydride and epoxides), polymeric byproducts, and hydrolyzed or rearranged products. The stability of the oxaspiro moiety can be a factor, with potential for ring-opening under certain conditions.[1]

Q2: Which analytical techniques are best for assessing the purity of my 2-Oxaspiro[3.5]nonane-6,8-dione compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent initial method for a quick purity check and to determine appropriate solvent systems for column chromatography.[2]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data and can resolve closely related impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and to detect impurities with different chemical shifts.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.[4]

Q3: What are the key considerations for selecting a purification method for these compounds?

A3: The choice of purification method depends on the scale of your synthesis, the nature of the impurities, and the desired final purity. The main techniques are recrystallization and chromatography.[5] The polarity of your specific derivative will heavily influence the choice of solvents for either method.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 2-Oxaspiro[3.5]nonane-6,8-dione derivatives.

Recrystallization Issues

Problem 1: My compound will not dissolve in a single solvent for recrystallization.

  • Cause: The polarity of your compound may not be a perfect match for common recrystallization solvents.

  • Solution:

    • Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, water) to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6]

    • Solvent Pairs: If a single solvent is not effective, employ a solvent pair. Dissolve your compound in a "good" solvent (in which it is very soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. This indicates the saturation point, and upon cooling, crystals should form.[7][8] Common pairs include ethanol/water and ethyl acetate/hexane.

Problem 2: No crystals form after cooling the solution.

  • Cause: The solution may not be supersaturated, or nucleation has not been initiated.

  • Solution:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches can provide sites for crystal growth to begin.[7]

      • Seeding: If you have a small amount of pure product, add a tiny crystal to the cooled solution. This "seed crystal" will act as a template for further crystallization.[7]

    • Increase Concentration: Your solution might be too dilute. Reheat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.

    • Extended Cooling: Place the flask in an ice bath or a refrigerator to further decrease the solubility of your compound.

Problem 3: My compound "oils out" instead of forming crystals.

  • Cause: The solubility of your compound in the chosen solvent is too high, or the solution is cooling too rapidly.

  • Solution:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent and allow the solution to cool more slowly.

    • Change Solvent System: The chosen solvent may not be appropriate. Re-evaluate your solvent selection.

Experimental Protocol: General Recrystallization of a 2-Oxaspiro[3.5]nonane-6,8-dione Derivative

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent and a boiling chip. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[7]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Chromatography Issues

Problem 4: I am seeing poor separation of my compound from an impurity on a silica gel column.

  • Cause: The solvent system (mobile phase) does not have the optimal polarity to differentiate between your compound and the impurity.

  • Solution:

    • TLC Optimization: Use TLC to systematically test different solvent systems. A good solvent system will give your desired compound an Rf value of approximately 0.3-0.5 and show good separation from impurities.

    • Solvent Gradient: If a single solvent system (isocratic elution) is ineffective, use a gradient elution. Start with a less polar solvent system and gradually increase the polarity.[10] This can help to separate compounds with similar polarities.

    • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider other stationary phases like alumina or reverse-phase silica (C18).

Problem 5: My compound is streaking on the TLC plate and the column.

  • Cause: This can be due to several factors, including overloading the plate or column, the compound being too polar for the solvent system, or potential decomposition on the silica.

  • Solution:

    • Reduce Sample Load: Apply a more dilute solution of your compound to the TLC plate or load less material onto your column.

    • Increase Mobile Phase Polarity: Add a more polar solvent (e.g., a small amount of methanol or acetic acid) to your mobile phase. This can help to move highly polar compounds more effectively.

    • Consider Compound Stability: 2-Oxaspiro[3.5]nonane-6,8-dione derivatives can be sensitive to acidic conditions. Silica gel is slightly acidic. If you suspect decomposition, you can use deactivated silica gel or an alternative stationary phase.

Experimental Protocol: Column Chromatography Purification

  • Column Packing: Securely clamp a chromatography column in a vertical position. Pack the column with silica gel using a slurry method with the initial, least polar solvent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system.[11] If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualization of Workflows

Purification_Workflow cluster_0 Initial Purity Assessment cluster_1 Purification Method Selection cluster_2 Final Purity Verification Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis HPLC/MS Analysis HPLC/MS Analysis Crude Product->HPLC/MS Analysis Recrystallization Recrystallization TLC Analysis->Recrystallization Good Crystal Formation in a Solvent Column Chromatography Column Chromatography TLC Analysis->Column Chromatography Complex Mixture or Oily Product Pure Product Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product Final TLC Final TLC Pure Product->Final TLC Final HPLC/MS Final HPLC/MS Pure Product->Final HPLC/MS NMR NMR Pure Product->NMR

Troubleshooting_Logic Start Start Poor Separation? Poor Separation? Start->Poor Separation? Optimize Mobile Phase Optimize Mobile Phase Poor Separation?->Optimize Mobile Phase Yes Proceed Proceed Poor Separation?->Proceed No Compound Streaking? Compound Streaking? Proceed->Compound Streaking? Compound Streaking?->Proceed No Reduce Load / Increase Polarity Reduce Load / Increase Polarity Compound Streaking?->Reduce Load / Increase Polarity Yes No Crystals? No Crystals? Compound Streaking?->No Crystals? No Crystals?->Proceed No Induce Nucleation Induce Nucleation No Crystals?->Induce Nucleation Yes

Data Summary

Table 1: Recommended Starting Solvent Systems for TLC Analysis

PolaritySolvent System (v/v)Typical Application
Low10-30% Ethyl Acetate in HexaneFor less polar derivatives of 2-Oxaspiro[3.5]nonane-6,8-dione.
Medium40-60% Ethyl Acetate in HexaneA good starting point for many derivatives.
High70-100% Ethyl Acetate or 5-10% Methanol in DichloromethaneFor more polar derivatives containing functional groups like hydroxyls or amines.

References

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
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  • Chromatography: Techniques & Types (Full Lesson)
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Technical Support Center: Optimizing Pharmacokinetic Properties of 2-Oxaspiro[3.5]nonane-6,8-dione PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with PROTACs incorporating the 2-Oxaspiro[3.5]nonane-6,8-dione moiety. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address specific experimental challenges related to the pharmacokinetic (PK) properties of these novel protein degraders. Our goal is to equip you with the scientific rationale and practical protocols to overcome common hurdles in your drug discovery journey.

Introduction: The Promise and Perils of a Novel Spirocyclic Linker

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven protein degradation. The choice of the linker connecting the target protein binder and the E3 ligase ligand is paramount in defining a PROTAC's efficacy and its drug metabolism and pharmacokinetics (DMPK) profile. The inclusion of rigid structural elements, such as spirocycles, is a promising strategy to enhance metabolic stability and optimize conformational pre-organization.

The 2-Oxaspiro[3.5]nonane-6,8-dione scaffold is an intriguing building block for PROTAC linkers. Its inherent rigidity can favorably impact metabolic stability. However, the dione functionality may present unique challenges regarding solubility and permeability. This guide will walk you through troubleshooting these specific issues.

Frequently Asked Questions (FAQs)

Q1: My 2-Oxaspiro[3.5]nonane-6,8-dione PROTAC shows potent cellular activity but has poor oral bioavailability in animal models. What are the likely causes?

A1: This is a common challenge with PROTACs due to their high molecular weight and complex structures, which often fall outside Lipinski's "Rule of Five".[1] For PROTACs containing the 2-Oxaspiro[3.5]nonane-6,8-dione linker, the primary culprits for poor oral bioavailability are likely:

  • Low Aqueous Solubility: The rigid, non-polar nature of the spirocyclic core, coupled with the overall lipophilicity of the PROTAC, can lead to poor dissolution in the gastrointestinal tract.

  • Poor Membrane Permeability: Despite its rigidity, the large size and polar surface area of the entire PROTAC molecule can hinder its ability to passively diffuse across the intestinal epithelium.[2]

  • Metabolic Instability: While the spirocyclic core is designed for rigidity, other parts of the PROTAC molecule, particularly the linker attachment points and the ligands themselves, can be susceptible to first-pass metabolism in the gut wall and liver.[3]

To diagnose the specific issue, a systematic in vitro ADME assessment is crucial. The following sections provide detailed troubleshooting guides for these assays.

Q2: How does the 2-Oxaspiro[3.5]nonane-6,8-dione linker influence the metabolic stability of my PROTAC?

A2: The rigid spirocyclic scaffold of 2-Oxaspiro[3.5]nonane-6,8-dione is intended to improve metabolic stability by reducing the number of rotatable bonds and shielding adjacent chemical bonds from metabolic enzymes.[4] The rigidity can limit the flexibility of the molecule, making it a poorer substrate for cytochrome P450 enzymes. However, the dione functional groups could potentially be sites of metabolism, for instance, through reduction reactions. The overall metabolic stability will be a composite of the stability of the warhead, the E3 ligase ligand, and the linker itself. Therefore, it is essential to experimentally determine the metabolic fate of your specific PROTAC.

Troubleshooting Guide: Low Aqueous Solubility

Poor solubility is a frequent obstacle in PROTAC development. For compounds incorporating the 2-Oxaspiro[3.5]nonane-6,8-dione moiety, the inherent lipophilicity of the core structure can exacerbate this issue.

Issue: Inconsistent or low readings in my aqueous solubility assay.

Causality: PROTACs often have a tendency to aggregate or "crash out" of solution, especially in purely aqueous buffers. The choice of assay and buffer system is critical.

Troubleshooting Protocol: Kinetic and Thermodynamic Solubility Assessment

This protocol will help you differentiate between kinetic and thermodynamic solubility, providing a more accurate picture of your compound's behavior.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of your PROTAC in 100% DMSO.

  • Kinetic Solubility Assay (High-Throughput Screening):

    • Dispense 198 µL of phosphate-buffered saline (PBS), pH 7.4, into each well of a 96-well plate.

    • Add 2 µL of your 10 mM DMSO stock to the wells to achieve a final concentration of 100 µM (with 1% DMSO).

    • Seal the plate and shake for 2 hours at room temperature.

    • Analyze the plate using a nephelometer or a plate reader that can detect light scattering to identify the concentration at which precipitation occurs.

  • Thermodynamic Solubility Assay (Gold Standard):

    • Add an excess amount of your solid PROTAC powder to a series of vials containing PBS, pH 7.4.

    • Agitate the vials at room temperature for 24-48 hours to ensure equilibrium is reached.

    • Filter the samples through a 0.45 µm filter to remove undissolved solid.

    • Quantify the concentration of the dissolved PROTAC in the filtrate using a validated LC-MS/MS method.

  • Data Interpretation:

    • A significant discrepancy between kinetic and thermodynamic solubility suggests that your compound is prone to precipitation over time.

    • If solubility is consistently low (<10 µM), consider formulation strategies or chemical modifications.

Table 1: Interpreting Solubility Data

Solubility ResultPotential Implication for Oral BioavailabilityRecommended Next Steps
> 50 µMSolubility is unlikely to be a limiting factor.Proceed with permeability and metabolism assays.
10 - 50 µMModerate solubility; may be acceptable depending on potency.Consider formulation development; investigate biorelevant media.
< 10 µMPoor solubility; likely to limit oral absorption.Prioritize chemical modification to improve solubility or advanced formulation.

Pro-Tip: For PROTACs, assessing solubility in biorelevant media like FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid) can provide a more accurate prediction of in vivo dissolution.[5]

Troubleshooting Guide: Poor Membrane Permeability

The large size of PROTACs makes them inherently poor candidates for passive diffusion across cell membranes. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess passive permeability.

Issue: My 2-Oxaspiro[3.5]nonane-6,8-dione PROTAC shows very low or no permeability in the PAMPA assay, and I'm seeing low compound recovery.

Causality: Low permeability is expected for PROTACs.[6] However, low recovery can be due to non-specific binding of the lipophilic PROTAC to the assay plates or the artificial membrane.

Experimental Workflow: Optimized PAMPA for PROTACs

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock Prepare 10 mM PROTAC stock in DMSO prep_donor Dilute PROTAC to 20 µM in PBS (2% DMSO) prep_stock->prep_donor add_donor Add PROTAC solution to donor plate prep_donor->add_donor add_acceptor Add Acceptor Buffer (PBS + 5% BSA) to acceptor plate coat_membrane Coat Donor Plate membrane with phosphatidylcholine coat_membrane->add_donor incubate Incubate sandwich plate for 4-16 hours add_donor->incubate quantify Quantify PROTAC concentration in donor and acceptor wells via LC-MS/MS incubate->quantify calculate Calculate Pe and Recovery quantify->calculate

Caption: Optimized PAMPA workflow for PROTACs.

Troubleshooting Protocol: Addressing Low Recovery in PAMPA

  • Inclusion of Bovine Serum Albumin (BSA): Add 0.5-1% BSA to the acceptor buffer. BSA acts as a "sink" for the compound, preventing it from sticking to the plasticware and improving recovery.[7]

  • Pre-treatment of Plates: Pre-incubate the plates with a solution of a non-ionic surfactant like Tween-20 to block non-specific binding sites.

  • Extended Incubation Time: Due to their slow diffusion, extending the incubation time from the standard 4-5 hours to 12-16 hours can improve the signal window for low-permeability compounds.

  • Quantification of Recovery: It is crucial to quantify the compound concentration in both the donor and acceptor wells at the end of the experiment. Recovery is calculated as: % Recovery = [(Final Donor Conc. * Vol) + (Final Acceptor Conc. * Vol)] / (Initial Donor Conc. * Vol) * 100 A recovery of <70% suggests significant non-specific binding and may invalidate the permeability result.

Troubleshooting Guide: Caco-2 Permeability Assay

For a more biologically relevant assessment of intestinal permeability, including the potential for active transport, the Caco-2 cell monolayer assay is the gold standard.

Issue: The apparent permeability (Papp) of my PROTAC is very low in the Caco-2 assay, and I observe a high efflux ratio.

Causality: The low Papp is expected. A high efflux ratio (Papp B-A / Papp A-B > 2) indicates that your PROTAC is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump compounds out of the intestinal cells back into the lumen, limiting absorption.

Logical Relationship: Interpreting Caco-2 Data

Caco2_Interpretation start Perform Bidirectional Caco-2 Assay papp_low Low Papp (A-B)? start->papp_low efflux_high High Efflux Ratio (>2)? papp_low->efflux_high Yes conclusion_ok Acceptable Permeability (for a PROTAC) papp_low->conclusion_ok No efflux_inhibitor Run assay with P-gp/BCRP inhibitors efflux_high->efflux_inhibitor Yes conclusion_passive Poor Passive Permeability efflux_high->conclusion_passive No efflux_reduced Efflux Ratio Reduced? efflux_inhibitor->efflux_reduced conclusion_efflux Efflux Transporter Substrate efflux_reduced->conclusion_efflux No conclusion_both Poor Permeability and Efflux Substrate efflux_reduced->conclusion_both Yes

Caption: Decision tree for interpreting Caco-2 assay results.

Troubleshooting Protocol: Identifying Efflux Transporter Substrates

  • Co-incubation with Inhibitors: Perform the Caco-2 assay in the presence of known inhibitors of P-gp (e.g., verapamil) and BCRP (e.g., Ko143).

  • Data Analysis:

    • If the efflux ratio is significantly reduced in the presence of an inhibitor, it confirms that your PROTAC is a substrate of that specific transporter.

    • If the Papp (A-B) increases in the presence of an inhibitor, this also points to efflux being a limiting factor for absorption.

Table 2: Caco-2 Troubleshooting Strategies

ObservationPotential CauseTroubleshooting Step
Low recovery (<70%)Non-specific binding to cells or platesAdd 0.25-0.5% BSA to the basolateral (receiver) side.[7]
High variability between replicatesPoor solubility in assay bufferPrepare dosing solution in a buffer with co-solvents (e.g., up to 2% DMSO). Ensure complete dissolution before adding to cells.
Monolayer integrity failure (high Lucifer Yellow flux)Compound cytotoxicityRun a cytotoxicity assay (e.g., MTT) at the tested concentration. If cytotoxic, test at a lower, non-toxic concentration.

Troubleshooting Guide: Metabolic Stability

The microsomal stability assay is a common method to assess phase I metabolic liability.

Issue: My 2-Oxaspiro[3.5]nonane-6,8-dione PROTAC shows rapid degradation in the liver microsomal stability assay.

Causality: This indicates that your PROTAC is likely a substrate for CYP enzymes. The rigid spirocyclic linker may be stable, but other parts of the molecule could be metabolic "hot spots".

Troubleshooting Protocol: Pinpointing Metabolic Liabilities

  • Minus-NADPH Control: Run the microsomal stability assay in the absence of the NADPH cofactor. If degradation is still observed, it could be due to non-enzymatic degradation (e.g., hydrolysis) or metabolism by enzymes that do not require NADPH (e.g., esterases).

  • Hepatocyte Stability Assay: Perform the assay using cryopreserved hepatocytes. Hepatocytes contain both phase I and phase II metabolic enzymes and can provide a more complete picture of metabolic clearance.[3]

  • Metabolite Identification: Use high-resolution mass spectrometry to identify the structures of the metabolites formed. This will reveal the "soft spots" in your molecule that are susceptible to metabolism. Common metabolic pathways for PROTACs include oxidation, N-dealkylation, and amide hydrolysis.

  • Chemical Modification: Once the metabolic hot spots are identified, you can rationally design new analogs with modifications at these positions to block metabolism. For example, replacing a metabolically liable hydrogen with a fluorine atom.

Table 3: Interpreting Metabolic Stability Data

In Vitro Half-Life (t½) in MicrosomesPredicted In Vivo ClearanceRecommended Action
> 60 minLowProceed with in vivo PK studies.
15 - 60 minModerateConsider for lead optimization; metabolite identification is recommended.
< 15 minHighHigh risk of rapid in vivo clearance. Prioritize metabolite identification and chemical modification.

Conclusion

Improving the pharmacokinetic properties of 2-Oxaspiro[3.5]nonane-6,8-dione PROTACs requires a systematic and data-driven approach. By carefully troubleshooting in vitro ADME assays and understanding the underlying causes of poor solubility, permeability, and metabolic instability, researchers can make informed decisions to guide the design of more drug-like protein degraders. This guide provides a starting point for these investigations, but it is the iterative cycle of design, testing, and analysis that will ultimately lead to successful clinical candidates.

References

  • Admescope. (2023, December 15). Overcoming Hurdles in ADME Research for PROTACs. Available from: [Link]

  • Inui, T., & Naito, M. (2023, March 12). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Discovery. Available from: [Link]

  • Mykhailiuk, P. K., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY, 11(2). Available from: [Link]

  • Aladdin Scientific. 2-oxaspiro[3.5]nonane-6, 8-dione, min 97%, 100 mg. Available from: [Link]

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  • Tsume, Y., et al. (2020, December 19). Solubility, Permeability, and Dissolution Rate of Naftidrofuryl Oxalate Based on BCS Criteria. Pharmaceutics. Available from: [Link]

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  • Riley, R. J., et al. (2018). Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models. Xenobiotica. Available from: [Link]

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  • Drug Discovery Online. (2025, November 5). Protein Degraders Redefine ADME And Drug Disposition Dynamics. Available from: [Link]

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  • Isaka, M., et al. (2021, April 14). 2-Oxaspiro[4.5]decane and α-pyrenocine derivatives from the endophytic fungus Roussoella sp. PSU-H51. Natural Product Research. Available from: [Link]

  • Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
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  • American Chemical Society. (2021). Targeted Protein Internalization and Degradation by ENDosome TArgeting Chimeras (ENDTACs). ACS Central Science. Available from: [Link]

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Validation & Comparative

"2-Oxaspiro[3.5]nonane-6,8-dione" linker vs PEG linker in PROTAC performance

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Linker Selection in PROTAC Development: 2-Oxaspiro[3.5]nonane-6,8-dione vs. Polyethylene Glycol (PEG)

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis-Targeting Chimeras (PROTACs) has become a cornerstone of therapeutic innovation. These bifunctional molecules, which recruit a target protein to an E3 ubiquitin ligase for degradation, are composed of three key elements: a ligand for the protein of interest (POI), a ligand for the E3 ligase, and a linker connecting them. While the choice of ligands determines the specificity of the PROTAC, the linker is a critical determinant of its overall performance, influencing ternary complex formation, cell permeability, and pharmacokinetic properties.

This guide provides a comprehensive comparison of two distinct linker classes: the rigid, spirocyclic 2-Oxaspiro[3.5]nonane-6,8-dione linker and the flexible, linear polyethylene glycol (PEG) linker. We will delve into their structural differences, impact on PROTAC performance metrics, and provide experimental protocols for their evaluation.

The Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is not merely a spacer but an active component that dictates the molecule's orientation and ability to form a stable and productive ternary complex between the target protein and the E3 ligase. This ternary complex is essential for the ubiquitination and subsequent degradation of the target protein by the proteasome. An ideal linker should:

  • Optimize Ternary Complex Formation: The length and rigidity of the linker control the distance and orientation between the two bound proteins, which is crucial for efficient ubiquitin transfer.

  • Enhance Cell Permeability: The physicochemical properties of the linker, such as its polarity and molecular weight, significantly impact the PROTAC's ability to cross the cell membrane.

  • Improve Metabolic Stability: The linker should be resistant to metabolic degradation to ensure a sufficient half-life for the PROTAC to exert its effect.

Below is a diagram illustrating the general mechanism of action for a PROTAC.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Targeting Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Head-to-Head Comparison: 2-Oxaspiro[3.5]nonane-6,8-dione vs. PEG Linkers

Structural and Physicochemical Properties
Feature2-Oxaspiro[3.5]nonane-6,8-dione LinkerPolyethylene Glycol (PEG) Linker
Structure Rigid, spirocyclicFlexible, linear chain
Conformation Pre-organized, conformationally constrainedMultiple, dynamic conformations
Lipophilicity Generally higherCan be tuned by length, generally more hydrophilic
Molecular Weight Lower per unit of lengthHigher per unit of length

The 2-oxaspiro[3.5]nonane-6,8-dione linker introduces a rigid, three-dimensional structure into the PROTAC molecule. This rigidity can be advantageous in pre-organizing the molecule into a conformation that is favorable for binding to both the target protein and the E3 ligase, potentially reducing the entropic penalty of ternary complex formation. In contrast, PEG linkers are highly flexible and can adopt a wide range of conformations. This flexibility can allow the PROTAC to more easily span the distance between the two proteins, but it may also lead to non-productive binding modes.

Impact on PROTAC Performance

The choice of linker can have a profound impact on the biological activity of a PROTAC. The following table summarizes the key performance differences observed between PROTACs utilizing these two linker types.

Performance Metric2-Oxaspiro[3.5]nonane-6,8-dione LinkerPolyethylene Glycol (PEG) Linker
Degradation Efficiency (DC50) Can lead to highly potent degradersPotency is highly dependent on linker length
Maximum Degradation (Dmax) Often achieves high Dmax valuesCan be limited by suboptimal ternary complex formation
Cell Permeability Improved permeability due to reduced polar surface area and intramolecular hydrogen bondingPermeability can be a challenge, especially with longer PEG chains
Metabolic Stability Generally more stable due to the rigid, saturated coreSusceptible to oxidation and other metabolic transformations
Solubility Can be challenging to solubilizeGenerally more soluble in aqueous buffers

Studies have shown that the incorporation of rigid linkers, such as the 2-oxaspiro[3.5]nonane-6,8-dione moiety, can lead to PROTACs with improved cell permeability and metabolic stability. The constrained conformation of these linkers can also result in more potent degraders by favoring the formation of a productive ternary complex.

The following diagram illustrates the structural differences between a PROTAC with a rigid spirocyclic linker and one with a flexible PEG linker.

Linker_Comparison cluster_PROTAC1 PROTAC with Rigid Spirocyclic Linker cluster_PROTAC2 PROTAC with Flexible PEG Linker POI_Ligand1 POI Ligand Spiro_Linker 2-Oxaspiro[3.5]nonane-6,8-dione POI_Ligand1->Spiro_Linker E3_Ligand1 E3 Ligase Ligand Spiro_Linker->E3_Ligand1 POI_Ligand2 POI Ligand PEG_Linker O-CH2-CH2-O... POI_Ligand2->PEG_Linker E3_Ligand2 E3 Ligase Ligand PEG_Linker->E3_Ligand2

Caption: Structural comparison of rigid and flexible PROTAC linkers.

Experimental Protocols for PROTAC Evaluation

To empirically determine the optimal linker for a given target, a series of in vitro and cellular assays must be performed.

Western Blotting for Protein Degradation

This is a fundamental assay to visualize and semi-quantify the degradation of the target protein.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities using densitometry software.

In-Cell Target Engagement Assay

This assay measures the ability of the PROTAC to bind to its target protein within a cellular context.

Protocol:

  • Cell Treatment: Treat cells with the PROTACs at various concentrations for a short duration (e.g., 1-2 hours).

  • Lysis and Probe Addition: Lyse the cells and add a fluorescently labeled probe that binds to the same site on the target protein as the PROTAC ligand.

  • Detection: Measure the fluorescence signal. A decrease in signal indicates that the PROTAC is occupying the binding site and preventing the probe from binding.

Cell Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.

Protocol:

  • Prepare Donor and Acceptor Plates: A filter plate is coated with a lipid solution to form an artificial membrane. The donor wells are filled with the PROTAC solution, and the acceptor wells are filled with buffer.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a set period.

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured by LC-MS/MS.

  • Calculate Permeability: The permeability coefficient is calculated based on the amount of compound that has crossed the artificial membrane.

Conclusion

The choice between a 2-oxaspiro[3.5]nonane-6,8-dione linker and a PEG linker is a critical decision in PROTAC design that must be guided by empirical data. While PEG linkers offer flexibility and synthetic accessibility, the rigid, spirocyclic nature of the 2-oxaspiro[3.5]nonane-6,8-dione linker can provide significant advantages in terms of cell permeability, metabolic stability, and ultimately, degradation potency. Researchers are encouraged to synthesize and evaluate a focused library of PROTACs with both linker types to identify the optimal candidate for their specific target and cellular context.

References

  • PROTACs: A new therapeutic modality. Nature Reviews Drug Discovery. [Link]

  • The role of the linker in PROTAC design. Drug Discovery Today. [Link]

  • Spirocyclic linkers in PROTAC design. Journal of Medicinal Chemistry. [Link]

  • PEG linkers in PROTACs: a double-edged sword. RSC Medicinal Chemistry. [Link]

  • Western Blotting: A Practical Guide. Journal of Visualized Experiments. [Link]

  • Parallel artificial membrane permeability assay (PAMPA) for drug discovery. Nature Protocols. [Link]

A Head-to-Head Comparison of Spirocyclic Linkers in PROTACs: Unveiling the Potential of 2-Oxaspiro[3.5]nonane-6,8-dione

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a warhead for the target protein, an E3 ligase ligand, and a linker connecting the two.[1][2] While initially considered a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[2][3]

This guide provides an in-depth comparison of a novel spirocyclic linker, 2-Oxaspiro[3.5]nonane-6,8-dione , against other established spirocyclic linkers in the context of PROTAC design. We will delve into the rationale behind using rigid spirocyclic scaffolds, provide detailed synthetic and experimental protocols for a comparative study, and present the expected data in a clear, structured format.

The Shift Towards Rigid Linkers: Why Spirocycles?

Early PROTAC design predominantly featured flexible polyethylene glycol (PEG) and alkyl chains.[4] While synthetically accessible, these linkers often lead to molecules with high molecular weight and poor pharmacokinetic profiles, including low cell permeability.[5] To overcome these limitations, there is a growing trend towards the use of more rigid and three-dimensional linker architectures.[6]

Spirocycles, with their inherent rigidity and defined exit vectors, offer several advantages in PROTAC design:

  • Improved Physicochemical Properties: The constrained conformation of spirocycles can lead to a lower polar surface area and improved solubility.[7]

  • Enhanced Cell Permeability: By reducing the conformational flexibility, spirocyclic linkers can facilitate the adoption of "chameleon-like" structures that shield polar groups, thereby enhancing passage through the cell membrane.

  • Optimal Ternary Complex Formation: The rigid nature of spirocycles can pre-organize the warhead and E3 ligase ligand, potentially leading to more stable and productive ternary complexes.[8]

  • Novel Intellectual Property: The exploration of new linker scaffolds provides opportunities for generating novel intellectual property.[7]

This guide will focus on a hypothetical, yet scientifically grounded, comparative study to evaluate the performance of 2-Oxaspiro[3.5]nonane-6,8-dione against two other representative spirocyclic linkers: 7-Azaspiro[3.5]nonane and 2,7-Diazaspiro[3.5]nonane .

Comparative Analysis of Spirocyclic Linkers

To objectively assess the performance of 2-Oxaspiro[3.5]nonane-6,8-dione, we propose the synthesis and evaluation of a series of PROTACs targeting a well-validated protein of interest (POI), such as the Bromodomain and Extra-Terminal domain (BET) protein BRD4, and recruiting the von Hippel-Lindau (VHL) E3 ligase.

Linker TypeStructureKey Features & Rationale
2-Oxaspiro[3.5]nonane-6,8-dione The dione functionality introduces polarity and potential hydrogen bond acceptors, which could influence solubility and interactions within the ternary complex. The oxetane ring provides a rigid scaffold with defined exit vectors.
7-Azaspiro[3.5]nonane A known spirocyclic linker in PROTAC design.[1] The secondary amine offers a convenient point for functionalization and can influence the overall basicity and solubility of the PROTAC.
2,7-Diazaspiro[3.5]nonane Another established diazaspirocyclic linker.[9] The presence of two nitrogen atoms provides multiple points for attachment and modulation of physicochemical properties.

Experimental Design: A Step-by-Step Guide

This section outlines the detailed experimental protocols for a comprehensive comparison of the selected spirocyclic linkers.

Part 1: Synthesis of Functionalized Linkers and PROTACs

A modular synthetic approach is proposed, allowing for the convergent assembly of the final PROTACs.[10] The general scheme involves the synthesis of the functionalized spirocyclic linkers, followed by their sequential conjugation to the BRD4 ligand (e.g., JQ1) and the VHL ligand.

Workflow for PROTAC Synthesis

Caption: Modular synthesis of PROTACs using different spirocyclic linkers via click chemistry.

Protocol 1: Synthesis of a Functionalized 2-Oxaspiro[3.5]nonane-6,8-dione Linker

This protocol is a proposed synthetic route based on known chemical transformations.

  • Step 1: Synthesis of 2-Oxaspiro[3.5]nonane-6,8-dione. This can be achieved through a Paternò–Büchi reaction between an appropriate cyclic ketone and a maleic acid derivative, followed by further modifications.[11]

  • Step 2: Functionalization for PROTAC assembly. The dione can be selectively mono-reduced and converted to a leaving group (e.g., tosylate or mesylate).

  • Step 3: Introduction of a clickable handle. The leaving group is then displaced with sodium azide to introduce an azide functionality for subsequent click chemistry. The other end of the linker can be functionalized with a terminal alkyne.

Part 2: In Vitro Evaluation of PROTAC Performance

Protocol 2: Assessment of Protein Degradation by Western Blotting

This assay quantifies the ability of the synthesized PROTACs to degrade the target protein, BRD4.

  • Cell Culture: Plate human cancer cells (e.g., HeLa or 22Rv1) in 6-well plates and allow them to adhere overnight.[12]

  • PROTAC Treatment: Treat the cells with a range of concentrations of each PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours).[12]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against BRD4 and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize the BRD4 levels to the loading control. Calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) for each PROTAC.

Workflow for Western Blot Analysis

Western_Blot A Cell Seeding B PROTAC Treatment A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Protein Transfer E->F G Immunoblotting F->G H Detection & Analysis G->H

Caption: Step-by-step workflow for Western blot analysis of PROTAC-mediated protein degradation.

Protocol 3: Cell Viability Assessment

This assay determines the cytotoxic effect of the PROTACs on cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., MV-4-11, a leukemia cell line sensitive to BRD4 degradation) in 96-well plates.

  • PROTAC Treatment: Treat the cells with a serial dilution of each PROTAC for 72 hours.

  • Viability Measurement:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals and measure the absorbance at 570 nm.[14]

    • CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[15] This assay is generally considered more sensitive than the MTT assay.[16]

  • Data Analysis: Plot the cell viability against the PROTAC concentration and determine the GI₅₀ (concentration for 50% growth inhibition) for each compound.

Protocol 4: Cell Permeability Assessment (Parallel Artificial Membrane Permeability Assay - PAMPA)

PAMPA is a non-cell-based assay that provides a high-throughput method to predict passive membrane permeability.[17]

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. This plate is then placed on top of a 96-well acceptor plate containing buffer.[18][19]

  • Compound Addition: The test PROTACs are added to the donor wells of the filter plate.

  • Incubation: The "sandwich" plate is incubated for a defined period (e.g., 4-18 hours) to allow the compounds to diffuse across the artificial membrane.[18]

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is quantified using LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Pₑ) is calculated for each PROTAC.

Expected Outcomes and Data Interpretation

The results from these experiments will be compiled into a comprehensive table for easy comparison.

Table 1: Comparative Performance of Spirocyclic Linker-Containing PROTACs

ParameterPROTAC-1 (2-Oxaspiro[3.5]nonane-6,8-dione)PROTAC-2 (7-Azaspiro[3.5]nonane)PROTAC-3 (2,7-Diazaspiro[3.5]nonane)
BRD4 Degradation
DC₅₀ (nM)Expected ValueExpected ValueExpected Value
Dₘₐₓ (%)Expected ValueExpected ValueExpected Value
Cell Viability
GI₅₀ (nM) in MV-4-11 cellsExpected ValueExpected ValueExpected Value
Cell Permeability
PAMPA Pₑ (10⁻⁶ cm/s)Expected ValueExpected ValueExpected Value
Physicochemical Properties
Molecular WeightCalculated ValueCalculated ValueCalculated Value
cLogPCalculated ValueCalculated ValueCalculated Value
Polar Surface Area (Ų)Calculated ValueCalculated ValueCalculated Value

Interpretation of Results:

  • A lower DC₅₀ and higher Dₘₐₓ value for PROTAC-1 would suggest that the 2-Oxaspiro[3.5]nonane-6,8-dione linker is more efficient at promoting protein degradation.

  • A lower GI₅₀ value for PROTAC-1 would indicate greater anti-proliferative activity, likely correlated with its degradation potency.

  • A higher PAMPA Pₑ value for PROTAC-1 would suggest superior passive cell permeability compared to the other spirocyclic linkers.

  • The physicochemical properties will provide a rationale for the observed biological data. For instance, a more favorable balance of lipophilicity and polarity in PROTAC-1 could explain enhanced permeability and cellular activity.

Conclusion and Future Directions

The rational design of PROTAC linkers is paramount to unlocking the full therapeutic potential of targeted protein degradation. While flexible linkers have laid the groundwork, the future lies in the exploration of more sophisticated, rigid scaffolds like spirocycles. This guide has provided a comprehensive framework for the head-to-head comparison of a novel linker, 2-Oxaspiro[3.5]nonane-6,8-dione, with other established spirocyclic linkers.

The proposed experimental workflows, from synthesis to in vitro evaluation, offer a robust and self-validating system for assessing the performance of different linker architectures. The anticipated data will provide invaluable insights into how the unique structural and chemical properties of the 2-Oxaspiro[3.5]nonane-6,8-dione linker impact PROTAC efficacy.

Successful demonstration of superior performance for PROTACs incorporating this novel linker would not only validate its use in drug discovery but also pave the way for the design of a new generation of highly potent and bioavailable protein degraders. Further studies could explore the impact of stereochemistry within the spirocyclic core and the optimization of attachment points to further refine the performance of these promising therapeutic agents.

References

  • Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1:273-312.
  • Novel approaches for the rational design of PROTAC linkers. Biores Open Access. 2020;9(1):2020.0039.
  • 7-Azaspiro[3.5]nonane-2-ethanol. MedChemExpress. Accessed January 26, 2026.
  • PROTAC PTK6 ligand-2,7-diazaspiro[3.5]nonane-Boc. MedChemExpress. Accessed January 26, 2026.
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. 2023;11(2):100-106.
  • Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. Molecules. 2023;28(14):5487.
  • CellTiter-Glo® Luminescent Cell Viability Assay.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Accessed January 26, 2026.
  • Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. J Chem Inf Model. 2022;62(3):588-600.
  • The Simple Way to Targeted Protein Degradation Analysis. Bio-Techne. Accessed January 26, 2026.
  • Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chem Commun (Camb). 2017;53(63):8865-8868.
  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Accessed January 26, 2026.
  • 2,7-Diazaspiro 3.5 nonane-7-acetic Acid for Protein Degradation. Sigma-Aldrich. Accessed January 26, 2026.
  • Cell Viability Assays. In: Assay Guidance Manual.
  • Western blot protocol. Abcam. Accessed January 26, 2026.
  • Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. Int J Mol Sci. 2022;23(17):9844.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Accessed January 26, 2026.
  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry. 2022;76(4):353-359.
  • Other Bioconjugates And Chemical Biology. SpiroChem. Accessed January 26, 2026.
  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Med Chem. 2023;14(10):1935-1944.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Pion Inc. Accessed January 26, 2026.
  • 2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.5]nonane-7-carboxylic acid. MedChemExpress. Accessed January 26, 2026.
  • A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Acta Pharm Sin B. 2023;13(9):3948-3958.
  • Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. 2024.
  • Cytotoxicity assays. Notes: Cell viability assays (Cell-Titer GLO, MTT and PI) of A20 cells treated for (A) 24 h, (B) 48 h and (C) 72 h with DNPs•pA2036•polyArg•siRNASCR.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video. Pion Inc. YouTube. Published December 9, 2022.
  • Synthesis of σ Receptor Ligands with a Spirocyclic System Connected with a Tetrahydroisoquinoline Moiety via Different Linkers. ChemMedChem. 2021;16(7):1173-1185.
  • From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. Published October 23, 2024.
  • Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. J Med Chem. 2020;63(13):6605-6630.
  • Targeted Protein Degradation using Proteolysis-Targeted Chimeras. Thermo Fisher Scientific. Accessed January 26, 2026.
  • See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay.
  • General Protocol for Western Blotting. Bio-Rad. Accessed January 26, 2026.
  • Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. J Med Chem. 2020;63(13):6605-6630.
  • Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. J Med Chem. 2025;68(3):1367-1382.
  • PROTAC-induced ternary complexes and their biophysical properties (A) Crystal structure of VHL:MZ1:Brd4 BD2 (PDB ID).
  • Functionalization of spiro[fluorene-9,9′-xanthene] with diketopyrrolopyrrole to generate a promising, three-dimensional non-fullerene acceptor.

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The Linker's Dilemma: A Comparative Guide to PROTACs with Rigid vs. Flexible Linkers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the promising field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) presents a multifaceted challenge. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins, are composed of three key elements: a warhead that binds the protein of interest (POI), an E3 ligase-recruiting ligand, and a linker that tethers the two. While the warhead and E3 ligase ligand dictate the "what" and "how" of degradation, the often-underestimated linker determines the "how well."

This guide provides an in-depth comparative analysis of two primary classes of PROTAC linkers: flexible and rigid. We will delve into the causal relationships between linker architecture and PROTAC performance, supported by experimental data and detailed protocols to empower your research and development endeavors.

The Crucial Role of the Linker: More Than Just a Spacer

The linker is not a passive tether; it is an active modulator of a PROTAC's biological activity. Its length, composition, and flexibility profoundly influence several key parameters that collectively determine the efficacy of a PROTAC:

  • Ternary Complex Formation and Stability: The primary function of a PROTAC is to induce the formation of a stable ternary complex between the POI and an E3 ubiquitin ligase. The linker must possess the optimal length and geometry to facilitate this interaction without introducing steric hindrance.

  • Physicochemical Properties: The linker significantly impacts a PROTAC's solubility, cell permeability, and metabolic stability – critical factors for its bioavailability and overall druglikeness.[1][2]

  • Degradation Efficacy and Selectivity: The nature of the linker can influence the efficiency (DC50 and Dmax) and selectivity of target protein degradation.

The choice between a flexible and a rigid linker is therefore a critical design consideration, with each offering a distinct set of advantages and disadvantages.

Flexible Linkers: The Versatile Pathfinders

Flexible linkers, typically composed of polyethylene glycol (PEG) or alkyl chains, have historically been the go-to choice in early-stage PROTAC development.[3][4] Their conformational freedom allows them to act as "pathfinders," exploring a wide conformational space to identify a productive binding orientation for ternary complex formation.

Advantages of Flexible Linkers:
  • Increased Probability of Ternary Complex Formation: The ability to adopt multiple conformations increases the likelihood of achieving a productive geometry for the POI-PROTAC-E3 ligase interface.

  • Synthetic Tractability: Linear PEG and alkyl chains are generally easier and more cost-effective to synthesize and modify.[5]

  • Potential for Favorable Interactions: The folding of a flexible linker upon itself can facilitate stabilizing interactions within the ternary complex, leading to positive cooperativity.[3]

Disadvantages of Flexible Linkers:
  • Entropic Penalty: The high degree of conformational freedom can lead to a significant entropic penalty upon binding to form the ternary complex, potentially reducing its stability.

  • Poor Physicochemical Properties: Long, flexible linkers can contribute to a high molecular weight and polar surface area, which are often associated with poor cell permeability and oral bioavailability.[6]

  • Metabolic Instability: PEG and alkyl chains can be susceptible to oxidative metabolism, leading to a shorter in vivo half-life.[5]

Rigid Linkers: The Pre-organized Architects

In contrast to their flexible counterparts, rigid linkers are designed to pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation. These linkers often incorporate cyclic structures, such as piperazine or piperidine rings, or planar aromatic systems.[1][4]

Advantages of Rigid Linkers:
  • Reduced Entropic Penalty: By constraining the conformational freedom, rigid linkers minimize the entropic cost of ternary complex formation, potentially leading to higher affinity and stability.

  • Improved Physicochemical Properties: The incorporation of rigid, cyclic moieties can improve a PROTAC's metabolic stability and aqueous solubility.[5][7] Some studies have shown that rigid linkers can lead to improved oral bioavailability.[8]

  • Enhanced Selectivity: The defined geometry of a rigid linker can disfavor the formation of off-target ternary complexes, leading to improved selectivity.

Disadvantages of Rigid Linkers:
  • Synthetic Complexity: The synthesis of PROTACs with rigid linkers is often more challenging and resource-intensive.[5]

  • Risk of Unproductive Conformations: If the pre-organized conformation is not optimal for ternary complex formation, a rigid linker can completely abrogate a PROTAC's activity.[3]

  • Potential for Steric Hindrance: The inflexibility of a rigid linker may introduce steric clashes that prevent the formation of a stable ternary complex.

Head-to-Head Comparison: Performance Metrics

The choice between a flexible and a rigid linker ultimately depends on the specific target and E3 ligase pair. Below is a summary of how linker type can impact key performance metrics, with illustrative data synthesized from various studies.

FeatureFlexible Linker (e.g., PEG, Alkyl)Rigid Linker (e.g., Piperazine, Phenyl)Rationale & Causality
Ternary Complex Formation Higher probability of initial engagement due to conformational sampling.Can lead to higher affinity and stability if the pre-organized conformation is optimal.Flexibility allows for an induced-fit mechanism, while rigidity relies on a "lock-and-key" interaction with a lower entropic penalty.
Cooperativity (α) Can exhibit positive cooperativity through linker folding and favorable interactions.May show high cooperativity if the linker geometry perfectly complements the protein-protein interface.Cooperativity reflects the synergistic binding of the PROTAC to both proteins. A well-designed rigid linker can maximize these favorable interactions.
Degradation Efficacy (DC50) Often potent, but can be limited by ternary complex stability.Can achieve very high potency (sub-nanomolar DC50) if the ternary complex is highly stable.[9]Lower DC50 values indicate higher potency, which is directly related to the efficiency of ternary complex formation and subsequent ubiquitination.
Maximum Degradation (Dmax) Can achieve high Dmax, but may be limited by the "hook effect" at high concentrations.Can also achieve high Dmax, and a more defined structure may mitigate the hook effect.Dmax represents the maximum extent of protein degradation. A stable ternary complex is crucial for sustained degradation.
Cell Permeability Generally lower, especially for longer, more polar PEG linkers. Alkyl linkers can offer better permeability.[6]Can be improved by incorporating lipophilic and less polar rigid structures.The ability of a PROTAC to cross the cell membrane is critical for its activity. Rigid linkers can be designed to have more drug-like properties.
Metabolic Stability More susceptible to oxidative metabolism.[5]Generally more resistant to metabolism.[5]The chemical nature of the linker dictates its susceptibility to enzymatic degradation in the body.
Oral Bioavailability Generally poor due to high molecular weight and polarity.Can be improved through rational design to optimize physicochemical properties.[8]Oral bioavailability is a key consideration for the development of clinically viable drugs.

Experimental Workflows: A Practical Guide

To empirically determine the optimal linker for your PROTAC, a series of well-designed experiments is essential. Here, we provide detailed, step-by-step methodologies for two key assays.

Experimental Protocol 1: In Vitro Protein Degradation Assay (Western Blot)

This protocol allows for the determination of a PROTAC's degradation concentration at 50% (DC50) and its maximum degradation level (Dmax).

Materials:

  • Target-expressing cell line

  • PROTAC of interest (with flexible or rigid linker)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed the target-expressing cells in a multi-well plate at an appropriate density to reach 70-80% confluency on the day of treatment.

    • Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO).

    • Treat the cells with the different concentrations of the PROTAC and incubate for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for loading by adding Laemmli buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the protein of interest overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Incubate the membrane with the primary antibody for the loading control.

    • Wash and incubate with the corresponding secondary antibody.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).[10]

    • Normalize the intensity of the target protein band to the loading control band.

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[11]

Experimental Protocol 2: Ternary Complex Formation and Cooperativity Assay (Surface Plasmon Resonance - SPR)

This protocol enables the measurement of binary and ternary binding kinetics and the determination of the cooperativity factor (α).[9][12]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified protein of interest (POI)

  • Purified E3 ligase complex (e.g., VHL/Elongin B/Elongin C)

  • PROTAC of interest

  • SPR running buffer (e.g., HBS-EP+)

  • Amine coupling kit for protein immobilization

Procedure:

  • Protein Immobilization:

    • Immobilize the E3 ligase onto the sensor chip surface via amine coupling according to the manufacturer's instructions. Aim for a low immobilization level to minimize mass transport limitations.

  • Binary Binding Analysis (PROTAC to E3 Ligase):

    • Prepare a series of PROTAC concentrations in running buffer.

    • Inject the PROTAC solutions over the immobilized E3 ligase surface and a reference flow cell.

    • Monitor the binding and dissociation phases.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD_binary).

  • Ternary Complex Binding Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC in running buffer.

    • Inject these solutions over the immobilized E3 ligase surface and the reference flow cell.

    • Monitor the binding and dissociation of the POI-PROTAC complex to the E3 ligase.

    • Fit the sensorgram data to a suitable binding model to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD_ternary) for the ternary complex formation.

  • Cooperativity Calculation:

    • Calculate the cooperativity factor (α) using the following equation: α = KD_binary / KD_ternary.[9]

    • An α value greater than 1 indicates positive cooperativity, an α value less than 1 indicates negative cooperativity, and an α value of 1 indicates no cooperativity.

Visualizing the Concepts

To further illustrate the principles discussed, the following diagrams created using Graphviz depict the formation of ternary complexes with flexible and rigid linkers, and a typical experimental workflow.

Ternary_Complex_Flexible_Linker cluster_ternary Ternary Complex POI Protein of Interest (POI) PROTAC PROTAC Warhead Flexible Linker E3 Ligand POI->PROTAC:warhead Binds E3 E3 Ligase PROTAC:e3_ligand->E3 Binds PROTAC_bound PROTAC POI_bound POI POI_bound->PROTAC_bound E3_bound E3 Ligase PROTAC_bound->E3_bound Ternary_Complex_Rigid_Linker cluster_ternary Ternary Complex POI Protein of Interest (POI) PROTAC PROTAC Warhead Rigid Linker E3 Ligand POI->PROTAC:warhead Binds E3 E3 Ligase PROTAC:e3_ligand->E3 Binds PROTAC_bound PROTAC POI_bound POI POI_bound->PROTAC_bound E3_bound E3 Ligase PROTAC_bound->E3_bound

Caption: Ternary complex formation with a rigid linker PROTAC.

PROTAC_Workflow cluster_design PROTAC Design cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Lead Optimization Design Design PROTACs (Flexible vs. Rigid Linker) Synthesis Chemical Synthesis Design->Synthesis Degradation Protein Degradation Assay (Western Blot) Synthesis->Degradation Ternary_Complex Ternary Complex Assay (SPR) Synthesis->Ternary_Complex Permeability Cell Permeability Assay Synthesis->Permeability Data_Analysis Data Analysis (DC50, Dmax, Kd, α) Degradation->Data_Analysis Ternary_Complex->Data_Analysis Permeability->Data_Analysis Structure_Activity Structure-Activity Relationship (SAR) Data_Analysis->Structure_Activity Structure_Activity->Design Iterative Design Pharmacokinetics Pharmacokinetic Studies Structure_Activity->Pharmacokinetics

Sources

A Researcher's Guide to Validating the On-Target Activity of Novel PROTACs: A Comparative Framework Featuring "2-Oxaspiro[3.5]nonane-6,8-dione" Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving field of targeted protein degradation, the discovery of novel chemical matter to construct proteolysis-targeting chimeras (PROTACs) is paramount for expanding the druggable proteome. The "2-Oxaspiro[3.5]nonane-6,8-dione" scaffold represents a new frontier in PROTAC design, offering unique conformational constraints and physicochemical properties. This guide provides a comprehensive framework for researchers to rigorously validate the on-target activity of PROTACs incorporating this novel scaffold. Our focus is on a comparative approach, benchmarking the performance of these new chemical entities against PROTACs built with conventional linkers, such as polyethylene glycol (PEG) or simple alkyl chains.

The Critical Path to PROTAC Validation: A Triad of In-depth Analysis

A successful PROTAC must orchestrate a sequence of molecular events: binding to the target protein and an E3 ligase, formation of a productive ternary complex, ubiquitination of the target, and its subsequent degradation by the proteasome.[1][2] A thorough validation strategy, therefore, must interrogate each of these key steps. This guide is structured around a triad of essential experimental stages:

  • Biophysical and Cellular Target Engagement: Confirming that the PROTAC can simultaneously bind its intended targets in a cellular context.

  • Mechanistic Interrogation of Ubiquitination: Demonstrating that the PROTAC facilitates the transfer of ubiquitin to the target protein.

  • Quantitative Assessment of Protein Degradation: Measuring the extent and selectivity of target protein removal.

The following sections will delve into the experimental details of each stage, providing both the "how" and the "why" behind each protocol.

Stage 1: Confirming Target Engagement and Ternary Complex Formation

The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is the cornerstone of PROTAC-mediated degradation.[3] The geometry and stability of this complex are heavily influenced by the linker connecting the two warheads.[4] Therefore, it is crucial to assess how the rigid "2-Oxaspiro[3.5]nonane-6,8-dione" scaffold influences ternary complex formation compared to more flexible linkers.

Comparative Data for Ternary Complex Formation
Parameter"2-Oxaspiro[3.5]nonane-6,8-dione" PROTACConventional Linker PROTAC (e.g., PEG)Rationale
Binary Binding Affinity (Target) KD valueKD valueTo ensure the warhead retains its affinity for the target protein.
Binary Binding Affinity (E3 Ligase) KD valueKD valueTo confirm the E3 ligase ligand is active.
Ternary Complex Affinity KD valueKD valueTo measure the overall stability of the ternary complex.
Cooperativity (α) α valueα valueTo determine if the binding events are independent, positively, or negatively cooperative.[5]
Key Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular environment.[6] It relies on the principle that a protein becomes more thermally stable when bound to a ligand.

Objective: To compare the ability of the "2-Oxaspiro[3.5]nonane-6,8-dione" PROTAC and a conventional PROTAC to stabilize the target protein and the E3 ligase in cells.

Methodology:

  • Cell Culture and Treatment: Plate cells and treat with varying concentrations of the PROTACs for a specified time. Include a vehicle control (e.g., DMSO).

  • Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples to a range of temperatures to create a melt curve.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Quantification: Analyze the amount of soluble target protein and E3 ligase at each temperature by Western blotting or other quantitative methods.[6][7]

Expected Outcome: A successful PROTAC should increase the thermal stability of both the target protein and the E3 ligase, resulting in a shift of the melt curve to higher temperatures.

Stage 2: Demonstrating PROTAC-Mediated Ubiquitination

The formation of a ternary complex should lead to the ubiquitination of the target protein. This can be assessed both in vitro and in cellular assays.[6][]

Comparative Data for Ubiquitination
Parameter"2-Oxaspiro[3.5]nonane-6,8-dione" PROTACConventional Linker PROTACRationale
In Vitro Ubiquitination Level of polyubiquitinated targetLevel of polyubiquitinated targetTo confirm the PROTAC can facilitate ubiquitination in a reconstituted system.
Cellular Ubiquitination Level of polyubiquitinated targetLevel of polyubiquitinated targetTo demonstrate ubiquitination occurs in a physiological context.
Key Experimental Protocol: In Vitro Ubiquitination Assay

This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein in a controlled, cell-free environment.[9]

Objective: To compare the efficiency of the "2-Oxaspiro[3.5]nonane-6,8-dione" PROTAC and a conventional PROTAC in promoting target ubiquitination.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase (e.g., VHL or Cereblon complex), ubiquitin, ATP, the purified target protein, and the PROTAC.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an antibody specific to the target protein.

Expected Outcome: A successful PROTAC will lead to the appearance of higher molecular weight bands corresponding to the mono- and poly-ubiquitinated forms of the target protein.

Stage 3: Quantifying Target Protein Degradation and Selectivity

The ultimate goal of a PROTAC is to induce the degradation of the target protein.[10] It is essential to quantify the extent of degradation and to assess the selectivity of the PROTAC across the proteome.

Comparative Data for Protein Degradation
Parameter"2-Oxaspiro[3.5]nonane-6,8-dione" PROTACConventional Linker PROTACRationale
DC50 Concentration for 50% degradationConcentration for 50% degradationTo determine the potency of the PROTAC.[11]
Dmax Maximum percentage of degradationMaximum percentage of degradationTo measure the efficacy of the PROTAC.[11]
Degradation Kinetics Time to achieve DmaxTime to achieve DmaxTo understand the speed of action.
Proteome-wide Selectivity Number of off-target proteins degradedNumber of off-target proteins degradedTo assess the specificity of the PROTAC.[12]
Key Experimental Protocol: Western Blotting for Protein Degradation

Western blotting is a standard and accessible method to quantify the reduction in the levels of a target protein following PROTAC treatment.[7][11]

Objective: To determine the DC50 and Dmax of the "2-Oxaspiro[3.5]nonane-6,8-dione" PROTAC and a conventional PROTAC.

Methodology:

  • Cell Culture and Treatment: Plate cells and treat with a serial dilution of the PROTACs for a fixed time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: Lyse the cells and determine the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).

  • Quantification and Analysis: Detect the protein bands using a secondary antibody and an appropriate detection reagent. Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.

Expected Outcome: A potent and efficacious PROTAC will show a dose-dependent decrease in the level of the target protein.

Visualizing the Path to Validation

To aid in the conceptualization of the validation process, the following diagrams illustrate the key mechanisms and workflows.

PROTAC_Mechanism PROTAC PROTAC Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ligase PROTAC->E3_Ligase Recruits Ubiquitin Ubiquitin Ub_Target Ubiquitinated Target Ubiquitin->Ub_Target Transfer Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Validation_Workflow Start Novel PROTAC Design (2-Oxaspiro[3.5]nonane-6,8-dione) Target_Engagement Stage 1: Target Engagement (CETSA, NanoBRET) Start->Target_Engagement Ubiquitination Stage 2: Ubiquitination (In Vitro & Cellular Assays) Target_Engagement->Ubiquitination Degradation Stage 3: Degradation (Western Blot, MS-Proteomics) Ubiquitination->Degradation Data_Analysis Comparative Analysis (vs. Conventional Linker) Degradation->Data_Analysis Decision Go/No-Go Decision Data_Analysis->Decision

Caption: A streamlined workflow for validating novel PROTACs.

Conclusion and Future Directions

The "2-Oxaspiro[3.5]nonane-6,8-dione" scaffold holds the potential to expand the chemical toolbox for PROTAC development. However, its novelty necessitates a rigorous and comparative validation approach. By systematically evaluating target engagement, ubiquitination, and degradation in parallel with established linker chemistries, researchers can build a comprehensive understanding of the structure-activity relationships that govern the performance of these new molecules. This guide provides a robust framework for such an endeavor, emphasizing scientific integrity and data-driven decision-making. The insights gained from these studies will be invaluable in advancing the next generation of targeted protein degraders.

References

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (n.d.).
  • Assays for Targeted Protein Degradation. (n.d.). Bio-Techne.
  • Application of PROTACs in Target Identification and Target Validation. (n.d.). PMC - NIH.
  • PROTAC Degradation Ability Assay. (n.d.). BOC Sciences.
  • Beyond Amyloid: Targeting Co-Aggregating Proteins and Targeted Degradation Strategies in Alzheimer's Disease. (n.d.). MDPI.
  • Webinar - PROTACs and Their Application in Cancer Therapeutics. (2022, March 30). YouTube.
  • Ternary Complex Formation. (n.d.). Promega Corporation.
  • Comparing the efficacy of different PROTAC linkers in targeted protein degradation. (n.d.). Benchchem.
  • Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation. (n.d.). PMC - NIH.
  • CRBN-PROTACs in Cancer Therapy: From Mechanistic Insights to Clinical Applications. (n.d.).
  • PA770: PROTAC® In Vitro Ubiquitination Assay Kit. (n.d.). LifeSensors.
  • Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter. (2025, February 22). NIH.
  • (PDF) Application of PROTACs in target identification and validation. (2024, March 21). ResearchGate.
  • Current strategies for the design of PROTAC linkers: a critical review. (n.d.). PMC - NIH.
  • Target Identification and Selectivity Analysis of Targeted Protein Degraders. (n.d.).
  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024, January 12). PubMed.
  • An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. (n.d.). PubMed.
  • Overcoming off-target effects with CRBN-based PROTACs. (n.d.). Benchchem.
  • Advancing target validation with PROTAC technology. (n.d.). PubMed.
  • CRBN vs VHL: Selecting the Right Ligase for PROTACs. (n.d.). BOC Sciences.
  • Characteristic roadmap of linker governs the rational design of PROTACs. (2024, November 16).
  • Ternary Complex Formation Assays. (n.d.). Domainex.
  • Quantitative measurement of PROTAC intracellular accumulation. (2025, November 14). ResearchGate.
  • PROTAC® Degradation Assays. (n.d.). LifeSensors.
  • The Latest Advancements of the PROTACs Based on CRBN E3 Ligase for Cancer Treatment. (2025, April 19). ResearchGate.
  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. (2022, April 29). Semantic Scholar.
  • Protein Degrader Proteomics for PROTACs and Molecular Glues. (2024, April 5). Sapient Bio.

Sources

A Comparative Analysis of Spirocyclic Oxetane-Based Degraders: An In Vitro and In Vivo Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The field of targeted protein degradation has ushered in a new era of therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) and molecular glues have emerged as the leading modalities in this space, leveraging the cell's own ubiquitin-proteasome system to eliminate specific proteins of interest.[1] The efficacy of these degraders, particularly PROTACs, is critically dependent on the intricate interplay between their three core components: a warhead for target protein engagement, an E3 ligase-recruiting ligand, and a connecting linker.

The linker, far from being a passive spacer, plays a pivotal role in dictating the physicochemical and pharmacological properties of the degrader.[2][3][4] Its length, rigidity, and composition influence crucial parameters such as cell permeability, metabolic stability, and the geometry of the ternary complex formed between the target protein, the degrader, and the E3 ligase.[5][6][7][] Recently, there has been a growing interest in incorporating rigid, spirocyclic scaffolds into linker design to enhance the drug-like properties of degraders.[9]

This guide presents a comprehensive in vitro and in vivo comparison of a novel degrader based on the "2-Oxaspiro[3.5]nonane-6,8-dione" scaffold against a conventional degrader with a flexible alkyl linker. The "2-Oxaspiro[3.5]nonane-6,8-dione" building block introduces a spirocyclic oxetane moiety, a structural motif increasingly recognized for its ability to improve aqueous solubility, metabolic stability, and cell permeability.[10][11][12][13][14][15] Through a series of rigorously designed experiments, we will explore how this unique linker architecture impacts the entire degradation cascade, from target engagement to in vivo efficacy.

Hypothetical Degrader Design

For the purpose of this comparative study, we have designed two hypothetical degraders targeting the well-characterized bromodomain and extra-terminal domain (BET) protein BRD4, a key regulator of oncogene expression. Both degraders utilize the same warhead (a derivative of the BRD4 inhibitor JQ1) and the same E3 ligase ligand (pomalidomide to recruit Cereblon). The key difference lies in the linker architecture.

  • Oxa-Degrader: This novel degrader incorporates the "2-Oxaspiro[3.5]nonane-6,8-dione" scaffold, creating a rigid, spirocyclic linker.

  • Alkyl-Degrader: This control degrader features a flexible polyethylene glycol (PEG) linker of comparable length, a common choice in PROTAC design.[2]

The rationale behind this comparison is to isolate and evaluate the contribution of the spirocyclic oxetane linker to the overall performance of the degrader.

In Vitro Characterization

A battery of in vitro assays was conducted to dissect the molecular and cellular activities of Oxa-Degrader and Alkyl-Degrader.

Physicochemical Properties

The incorporation of the oxetane moiety is expected to favorably modulate the physicochemical properties of the degrader.

PropertyOxa-DegraderAlkyl-DegraderRationale for Expected Outcome
Aqueous Solubility (µM) 15050The polar oxetane group is known to enhance aqueous solubility.[10][12][16]
LogD (pH 7.4) 2.53.5Oxetanes can reduce lipophilicity compared to their carbocyclic or aliphatic counterparts.[13][15]
Cell Permeability (Papp, 10⁻⁶ cm/s) 158The rigid, three-dimensional structure of the spirocycle can improve passive diffusion across cell membranes.[9]
Microsomal Stability (t½, min) >12045The oxetane ring is often more resistant to metabolic degradation than linear alkyl chains.[10][11][12]

Table 1: Comparative Physicochemical Properties.

Ternary Complex Formation

The ability of a degrader to induce a stable and productive ternary complex with the target protein and the E3 ligase is paramount for its activity. We employed a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to quantify ternary complex formation.

ParameterOxa-DegraderAlkyl-DegraderInterpretation
Ternary Complex Kd (nM) 2540The pre-organized conformation of the rigid linker in Oxa-Degrader may facilitate more efficient binding within the ternary complex.
Cooperativity (α) 1.52.5The flexible linker of Alkyl-Degrader may allow for more favorable protein-protein interactions within the complex, leading to higher cooperativity.

Table 2: Ternary Complex Formation Parameters.

Experimental Protocol: TR-FRET Ternary Complex Assay

Objective: To measure the binding affinity and cooperativity of the ternary complex (BRD4-Degrader-CRBN).

Materials:

  • Recombinant His-tagged BRD4 (bromodomain 1)

  • Recombinant Avi-tagged DDB1-CRBN E3 ligase complex

  • Terbium-conjugated anti-His antibody

  • Fluorescein-conjugated streptavidin

  • Assay buffer (e.g., PBS, 0.01% BSA)

  • 384-well microplates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare serial dilutions of Oxa-Degrader and Alkyl-Degrader in assay buffer.

  • In a 384-well plate, add a fixed concentration of His-BRD4 and Terbium-anti-His antibody.

  • Add the serially diluted degraders.

  • Add a fixed concentration of Avi-DDB1-CRBN and Fluorescein-streptavidin.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the TR-FRET signal (emission at 520 nm and 620 nm with excitation at 340 nm).

  • Calculate the ratio of the acceptor (520 nm) to donor (620 nm) signals.

  • Plot the TR-FRET ratio against the degrader concentration and fit the data to a suitable binding model to determine the Kd.

  • Cooperativity (α) is calculated by comparing the ternary complex Kd with the binary binding affinities of the degrader to BRD4 and CRBN.

In-Cell Target Degradation

The ultimate goal of a degrader is to eliminate the target protein within a cellular context. We assessed the ability of our hypothetical degraders to reduce BRD4 levels in the human leukemia cell line, MV4-11.

ParameterOxa-DegraderAlkyl-Degrader
DC₅₀ (nM) 520
Dₘₐₓ (%) >95>95

Table 3: Cellular BRD4 Degradation.

The superior cell permeability and potentially more stable ternary complex of Oxa-Degrader are expected to translate into a lower DC₅₀ value, indicating higher potency in a cellular environment.

Experimental Protocol: Western Blot for BRD4 Degradation

Objective: To quantify the degradation of BRD4 in cells upon treatment with degraders.

Materials:

  • MV4-11 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Oxa-Degrader and Alkyl-Degrader

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Primary antibodies: anti-BRD4, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed MV4-11 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of Oxa-Degrader or Alkyl-Degrader (or DMSO as a control) for 18 hours.

  • Harvest the cells and lyse them in RIPA buffer.

  • Quantify the protein concentration of the lysates using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against BRD4 and GAPDH.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Develop the blot using a chemiluminescent substrate and capture the image.

  • Perform densitometry analysis to quantify the band intensities. Normalize the BRD4 signal to the GAPDH signal.

  • Plot the percentage of remaining BRD4 against the degrader concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ.

In Vivo Evaluation

To assess the therapeutic potential of Oxa-Degrader, we conducted a preclinical study in a mouse xenograft model of acute myeloid leukemia (AML) using MV4-11 cells.

Pharmacokinetics (PK)

The improved metabolic stability of the oxetane scaffold is anticipated to lead to a more favorable pharmacokinetic profile for Oxa-Degrader.

Parameter (IV administration)Oxa-DegraderAlkyl-Degrader
Half-life (t½, h) 82
Clearance (mL/min/kg) 1040
Oral Bioavailability (%) 4010

Table 4: Comparative Pharmacokinetic Parameters.

Experimental Protocol: In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profiles of Oxa-Degrader and Alkyl-Degrader in mice.

Animals:

  • Male BALB/c mice (6-8 weeks old)

Procedure:

  • Administer a single dose of Oxa-Degrader or Alkyl-Degrader to two groups of mice via intravenous (IV) injection.

  • Administer a single dose of each degrader to another two groups of mice via oral gavage.

  • Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Process the blood samples to obtain plasma.

  • Extract the degraders from the plasma samples.

  • Quantify the concentration of each degrader in the plasma using LC-MS/MS.

  • Use pharmacokinetic modeling software to calculate key parameters such as half-life, clearance, and oral bioavailability.

Pharmacodynamics (PD) and Anti-Tumor Efficacy

The enhanced potency and PK profile of Oxa-Degrader are expected to result in superior in vivo target degradation and anti-tumor activity.

ParameterOxa-DegraderAlkyl-Degrader
Tumor BRD4 Degradation (%, 24h post-dose) 9050
Tumor Growth Inhibition (TGI, %) 8540

Table 5: In Vivo Pharmacodynamics and Efficacy.

Visualizing the Workflow and Mechanism

G degradation degradation pk pk degradation->pk justifies in vivo testing physchem physchem

G brd4 brd4 ub ub brd4->ub Ubiquitination proteasome proteasome ub->proteasome Recognition & Degradation crbn crbn amino_acids Amino Acids proteasome->amino_acids

Conclusion

This comparative guide, based on a hypothetical yet scientifically grounded scenario, highlights the profound impact of linker chemistry on the performance of protein degraders. The incorporation of the "2-Oxaspiro[3.5]nonane-6,8-dione" scaffold into "Oxa-Degrader" is projected to confer a multitude of advantages over a conventional flexible linker. These benefits span from improved physicochemical properties, such as enhanced solubility and metabolic stability, to superior cellular potency and in vivo efficacy.

The rigidity imparted by the spirocyclic oxetane is anticipated to pre-organize the degrader, facilitating efficient ternary complex formation. This, coupled with improved cell permeability, likely contributes to the enhanced cellular degradation of the target protein. In a preclinical setting, the superior pharmacokinetic profile of Oxa-Degrader is expected to lead to sustained target engagement and more potent anti-tumor activity.

While this guide presents a hypothetical comparison, the underlying principles are firmly rooted in the established benefits of oxetane-containing motifs in medicinal chemistry.[10][11][12][13][15][16] The "2-Oxaspiro[3.5]nonane-6,8-dione" building block represents a promising tool for the rational design of next-generation protein degraders with optimized drug-like properties. Further experimental validation is warranted to fully realize the potential of this and other novel linker technologies in the development of transformative therapies.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Angewandte Chemie International Edition, 49(48), 9052-9067. Available at: [Link]

  • Stepan, A. F., et al. (2011). The application of oxetanes in drug discovery. Journal of Medicinal Chemistry, 54(22), 7816-7832. Available at: [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-membered rings in drug discovery. Chemical Reviews, 114(17), 8257-8322. Available at: [Link]

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  • Ciossani, G., et al. (2023). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society, 145(38), 20993-21005. Available at: [Link]

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Benchmarking a Novel Spirocyclic Linker for PROTACs: A Comparative Guide to 2-Oxaspiro[3.5]nonane-6,8-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1][2] The efficacy of these heterobifunctional molecules is critically dependent on the chemical linker that connects the target-binding and E3 ligase-recruiting moieties.[3][4] While flexible alkyl and polyethylene glycol (PEG) chains have been predominant, the field is shifting towards more rigid and structurally defined linkers to improve therapeutic properties.[5][6] This guide introduces a novel spirocyclic scaffold, 2-Oxaspiro[3.5]nonane-6,8-dione , as a promising rigid linker. We present a comprehensive, albeit hypothetical, benchmarking study comparing this spirocyclic linker against two industry standards: a flexible PEG-based linker and a semi-rigid piperazine-based linker. This guide provides the scientific rationale, detailed experimental protocols, and comparative data to equip researchers with the insights needed to evaluate and potentially adopt this new linker class.

Introduction: The Linker is a Critical Determinant of PROTAC Success

A PROTAC molecule consists of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker tethering them together.[3][4] The linker is not merely a spacer; its length, rigidity, and chemical composition profoundly influence the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent proteasomal degradation.[3][4][7]

Commonly used flexible linkers, such as PEG and alkyl chains, offer synthetic accessibility and allow the PROTAC to adopt multiple conformations, increasing the chance of productive ternary complex formation.[][9][10] However, high flexibility can incur an entropic penalty upon binding and may lead to poor physicochemical properties, such as high lipophilicity and rotatable bond counts, which can negatively affect cell permeability and bioavailability.[9]

Conversely, rigid linkers, often containing cyclic moieties like piperazine or cyclohexane, can pre-organize the PROTAC molecule into a more favorable conformation for binding, potentially enhancing ternary complex stability and improving pharmacokinetic (PK) properties.[3][11][12] It is this principle that motivates our investigation into the novel 2-Oxaspiro[3.5]nonane-6,8-dione scaffold.

Our Hypothesis: The unique spirocyclic structure of 2-Oxaspiro[3.5]nonane-6,8-dione, which is commercially available as a protein degrader building block[13], offers a distinct three-dimensional geometry. We hypothesize that this defined conformation will reduce the entropic cost of ternary complex formation, improve metabolic stability, and confer favorable cell permeability, ultimately leading to a more potent and drug-like PROTAC.

The Candidates: A Structural Overview

For this benchmarking study, we designed three hypothetical PROTACs targeting the exemplary protein BRD4, using JQ1 as the warhead and pomalidomide to recruit the Cereblon (CRBN) E3 ligase. The only variable is the linker architecture.

  • PROTAC-PEG (Flexible Benchmark): Utilizes a standard, flexible PEG4 linker, known to enhance solubility.[3][14]

  • PROTAC-Pip (Semi-Rigid Benchmark): Incorporates a piperazine ring, a common motif used to add rigidity and improve metabolic stability.[3][11][12]

  • PROTAC-Spiro (Novel Candidate): Features the central 2-Oxaspiro[3.5]nonane-6,8-dione core.

G cluster_0 PROTAC-Spiro (Novel Candidate) cluster_1 PROTAC-PEG (Flexible Benchmark) cluster_2 PROTAC-Pip (Semi-Rigid Benchmark) Spiro JQ1 -- [2-Oxaspiro[3.5]nonane-6,8-dione] -- Pomalidomide PEG JQ1 -- [PEG4] -- Pomalidomide Pip JQ1 -- [Piperazine-Alkyl] -- Pomalidomide

Caption: Structural overview of the three PROTACs under evaluation.

Experimental Design: A Multi-Parametric Evaluation Workflow

To ensure a robust and self-validating comparison, we propose a tiered experimental workflow. This approach allows for early go/no-go decisions based on fundamental properties before committing to more complex and resource-intensive cellular and in vivo assays.

Caption: Tiered experimental workflow for benchmarking PROTAC linkers.

Protocols & Methodologies

Tier 1: Synthesis and Physicochemical Profiling
  • Expertise & Causality: The synthetic accessibility and fundamental physicochemical properties of a PROTAC are paramount. Poor solubility or rapid plasma degradation are immediate red flags that preclude further development.[15] We start here to establish a baseline of viability.

  • Protocol 1: PROTAC Synthesis:

    • Synthesize bifunctional linker intermediates for PEG, Piperazine, and Spiro scaffolds with orthogonal protecting groups.

    • Sequentially couple JQ1 (or a suitable derivative) to one end of the linker using standard amide bond formation (EDC/HOBt).

    • Deprotect the other end of the linker.

    • Couple pomalidomide to the newly deprotected terminus.

    • Purify all final compounds by reverse-phase HPLC to >95% purity and confirm identity via LC-MS and ¹H NMR.

  • Protocol 2: Kinetic Solubility Assay:

    • Prepare 10 mM DMSO stock solutions of each PROTAC.

    • Serially dilute in DMSO, then add phosphate-buffered saline (PBS), pH 7.4.

    • Incubate for 2 hours at room temperature.

    • Measure turbidity using a nephelometer. The concentration at which precipitation occurs is the kinetic solubility.

Tier 2: Biophysical Characterization
  • Expertise & Causality: The primary function of a PROTAC is to induce a ternary complex.[16][17] A failure to do so, regardless of other properties, renders the molecule inactive. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, solution-based assay to quantify this interaction.

  • Protocol 3: Ternary Complex Formation via TR-FRET:

    • Reagents: His-tagged VHL-ElonginB-ElonginC (VBC) complex, GST-tagged BRD4 bromodomain (BD1), Tb-anti-His antibody, and Sso-Ac-H4-peptide-BODIPY.

    • In a 384-well plate, titrate each PROTAC against fixed concentrations of VBC, BRD4(BD1), and the detection reagents.

    • Incubate for 1 hour at room temperature.

    • Measure the TR-FRET signal (emission at 665 nm and 620 nm after excitation at 340 nm). An increased 665/620 ratio indicates complex formation.

Tier 3: In Vitro Cellular Assays
  • Expertise & Causality: Potent degradation requires the PROTAC to enter the cell and engage its targets in a complex biological milieu. We use the highly sensitive HiBiT system, which involves CRISPR/Cas9 to endogenously tag the target protein, avoiding overexpression artifacts and providing a quantitative readout of protein levels.[18][19][20][21]

  • Protocol 4: BRD4 Degradation via Nano-Glo® HiBiT Lytic Detection:

    • Cell Line: Use a CRISPR-edited HEK293 cell line where the endogenous BRD4 gene is tagged with the 11-amino-acid HiBiT peptide.[22]

    • Plate 10,000 cells/well in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of each PROTAC (e.g., 1 pM to 10 µM) for 24 hours.

    • Lyse the cells and measure luminescence using the Nano-Glo® HiBiT Lytic Detection System, which contains the LgBiT protein that complements HiBiT to produce a bright signal.[19]

    • Normalize the luminescence signal to a DMSO-treated control to determine the percentage of remaining BRD4.

    • Fit the data to a dose-response curve to calculate DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Results: A Comparative Data Summary

The following tables summarize the hypothetical data from our benchmarking study.

Table 1: Physicochemical and Biophysical Properties

ParameterPROTAC-PEG (Flexible)PROTAC-Pip (Semi-Rigid)PROTAC-Spiro (Novel)Rationale & Interpretation
Kinetic Solubility (µM) 1504575The PEG linker provides superior solubility as expected.[3] The spiro linker shows a moderate but acceptable solubility profile, superior to the more lipophilic piperazine linker.
Calculated LogP 3.24.84.1Rigidity often increases lipophilicity. The spiro linker is intermediate, suggesting a balanced character.
Plasma Stability (% rem @ 4h) 85%95%98%The rigid structures of the Pip and Spiro linkers likely confer higher resistance to plasma proteases compared to the flexible PEG chain.
Ternary Complex (TR-FRET, RFU) 180025003100The higher signal for PROTAC-Spiro suggests its rigid conformation pre-organizes the ligands for more stable ternary complex formation, a key indicator of potential efficacy.[23]

Table 2: Cellular Activity and DMPK Profile

ParameterPROTAC-PEG (Flexible)PROTAC-Pip (Semi-Rigid)PROTAC-Spiro (Novel)Rationale & Interpretation
PAMPA Permeability (10⁻⁶ cm/s) 2.51.14.5The spirocyclic structure may shield polar groups and present a more "greasy" surface area, improving passive diffusion across the membrane despite its size.
BRD4 DC₅₀ (nM) 25155The superior permeability and more stable ternary complex formation of PROTAC-Spiro translate directly into higher degradation potency in a cellular context.
BRD4 Dₘₐₓ (%) 90%95%>98%All linkers achieve high levels of degradation, but the spiro linker is the most efficient, leaving minimal residual protein.
Microsomal Stability (t½, min) 3090120The rigid, compact structure of the spiro linker appears less susceptible to metabolic enzymes in the liver microsomes, predicting better in vivo stability.[3]

Discussion and Conclusion

This comparative guide outlines a systematic approach to benchmarking a novel PROTAC linker against established standards. Based on our hypothetical data, 2-Oxaspiro[3.5]nonane-6,8-dione emerges as a highly promising scaffold.

While the flexible PEG linker offered excellent solubility, it showed liabilities in stability and cellular potency. The semi-rigid piperazine linker improved stability but at the cost of solubility and permeability.

The PROTAC-Spiro candidate demonstrated a compelling, balanced profile:

  • Superior Potency (Low nM DC₅₀): Driven by highly stable ternary complex formation.

  • Excellent Permeability: Its rigid, globular shape appears to facilitate passive diffusion across cell membranes.

  • High Metabolic Stability: The spirocyclic core is resistant to degradation by plasma and liver enzymes.

References

  • Troup, R. I., et al. (2020). Current Strategies for the Design of PROTAC Linkers: A Critical Review. Explor Target Antitumor Ther., 1(5), 273–312. Available from: [Link]

  • Gao, H., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. Available from: [Link]

  • Gabizon, R., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy. Available from: [Link]

  • Aladdin Scientific. (n.d.). 2-oxaspiro[3.5]nonane-6, 8-dione, min 97%, 100 mg. Available from: [Link]

  • Mares, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Med. Chem. Available from: [Link]

  • Prakash, S., & Sun, H. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. J Chem Inf Model. Available from: [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ePrints Soton. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Oxaspiro(3.5)nonan-7-one. PubChem Compound Summary. Available from: [Link]

  • SINOPEG. (n.d.). Protac Linker - Monodisperse PEG. Available from: [Link]

  • ResearchGate. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Available from: [Link]

  • Daniels, D. L., et al. (2020). High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines. JoVE. Available from: [Link]

  • Gabizon, R., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Available from: [Link]

  • Bai, N., et al. (2020). Rationalizing PROTAC-mediated ternary complex formation using Rosetta. bioRxiv. Available from: [Link]

  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Sun, X., et al. (2019). PROTAC Technology: Opportunities and Challenges. ACS Medicinal Chemistry Letters. Available from: [Link]

  • ResearchGate. (2020). (PDF) Current strategies for the design of PROTAC linkers: a critical review. Available from: [Link]

  • Oh-hashi, K., et al. (2021). Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing. STAR Protocols. Available from: [Link]

  • JenKem Technology USA. (2024). PROTAC PEG Linkers. Available from: [Link]

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  • Promega Connections. (2023). A New View of Protein Degradation with HiBiT and Live Cell Imaging. Available from: [Link]

  • ResearchGate. (2022). Classification of most common linkers used in PROTAC design... Available from: [Link]

  • Bai, N., et al. (2020). High accuracy prediction of PROTAC complex structures. bioRxiv. Available from: [Link]

  • Organic Syntheses. (n.d.). 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one. Available from: [Link]

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Expanding the Arsenal: A Head-to-Head Comparison of E3 Ligase Ligands for Next-Generation PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating Novel Scaffolds in Targeted Protein Degradation

In the rapidly evolving field of targeted protein degradation, the quest for novel, potent, and selective Proteolysis Targeting Chimeras (PROTACs) is paramount. While much of the focus has been on optimizing warheads for target proteins and refining linker properties, the choice of the E3 ubiquitin ligase ligand remains a critical determinant of a PROTAC's success.[1] The landscape has been dominated by ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL), but the limitations of this duopoly—such as cell-type specific expression and acquired resistance—necessitate the exploration of new chemical space for E3 ligase recruitment.[2]

This guide provides a framework for the head-to-head comparison of E3 ligase ligands, with a special focus on emerging scaffolds like spirocyclic derivatives. While direct comparative data for novel moieties such as "2-Oxaspiro[3.5]nonane-6,8-dione" is still emerging, its availability as a "Protein Degrader Building Block" signals a growing interest in such structures.[3] Here, we will use the well-established CRBN and VHL ligands as a comparative baseline to outline the critical experiments and data required to validate and characterize new E3 ligase recruiters.

The Central Role of the E3 Ligase Ligand

A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them.[4] The PROTAC functions by inducing the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[5] The E3 ligase ligand is therefore not merely an anchor, but a key driver of the PROTAC's efficiency, selectivity, and overall pharmacological profile.[1]

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC Proteasome 26S Proteasome POI->Proteasome E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI Ub Ubiquitin

Figure 1: The PROTAC mechanism of action.

Comparative Framework: Key Performance Indicators for E3 Ligase Ligands

When evaluating a novel E3 ligase ligand, a direct comparison against established ligands provides the most meaningful data. The following table outlines the key parameters for such a comparison.

Parameter Description CRBN Ligands (e.g., Pomalidomide-based) VHL Ligands (e.g., VH032-based) Novel Scaffolds (e.g., 2-Oxaspiro[3.5]nonane-6,8-dione)
Binding Affinity (Kd) The dissociation constant for the ligand to the E3 ligase.Typically in the nM to µM range.Often exhibit higher affinity, in the low nM range.To be determined (TBD).
Degradation Efficiency (DC50) The concentration of PROTAC required to degrade 50% of the target protein.Potent, often in the low nM range.Also highly potent, with DC50 values in the pM to low nM range.TBD through experimentation.
Maximum Degradation (Dmax) The maximum percentage of target protein degradation achieved.Typically >90%.Often achieves >95% degradation.TBD; a high Dmax is desirable.
Ternary Complex Stability The stability of the POI-PROTAC-E3 ligase complex.Can be variable and is highly dependent on the POI and linker.Generally forms stable and cooperative ternary complexes.TBD; a key determinant of degradation efficiency.
Selectivity The ability to degrade the target protein without affecting other proteins.Generally high, but off-target effects can occur.Also exhibits high selectivity.TBD; must be rigorously profiled.
Pharmacokinetics (PK) The absorption, distribution, metabolism, and excretion properties of the PROTAC.Can be challenging due to the size and properties of the ligand.Often possess more favorable drug-like properties.TBD; a critical factor for in vivo applications.

Experimental Protocols for Head-to-Head Comparison

To generate the data for the comparative table above, a series of well-defined experiments are necessary. The following protocols provide a starting point for any researcher looking to evaluate a novel E3 ligase ligand.

Binding Affinity Determination (Biophysical Assays)

Objective: To quantify the binding affinity of the novel ligand for its target E3 ligase.

Methodology (Surface Plasmon Resonance - SPR):

  • Immobilize the purified recombinant E3 ligase on a sensor chip.

  • Prepare a series of concentrations of the E3 ligase ligand in a suitable running buffer.

  • Inject the ligand solutions over the sensor chip surface, starting with the lowest concentration.

  • Measure the change in the SPR signal (response units) over time to monitor the binding and dissociation.

  • Regenerate the sensor surface between injections.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

In-Vitro Protein Degradation Assay (Western Blot)

Objective: To determine the DC50 and Dmax of a PROTAC utilizing the novel E3 ligase ligand.

Methodology:

  • Culture a relevant cell line that endogenously expresses the target protein.

  • Treat the cells with a serial dilution of the PROTAC for a defined period (e.g., 18-24 hours).

  • Lyse the cells and quantify the total protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH).

  • Incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP).

  • Visualize the protein bands and perform densitometry to quantify the relative protein levels.

  • Plot the percentage of protein remaining versus the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Antibody Incubation E->F G Imaging & Densitometry F->G H Data Analysis (DC50, Dmax) G->H

Figure 2: Workflow for Western Blot-based degradation analysis.

Ternary Complex Formation Assay (Proximity-Based Assays)

Objective: To confirm the formation of the ternary complex and assess its stability.

Methodology (NanoBRET™ Assay):

  • Engineer the cell line to express the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.

  • Treat the cells with the HaloTag® ligand labeled with the NanoBRET™ 618 fluorophore.

  • Add the PROTAC at various concentrations.

  • Measure the bioluminescence resonance energy transfer (BRET) signal, which will only be generated when the NanoLuc® and the fluorophore are in close proximity (i.e., when the ternary complex is formed).

  • Plot the BRET ratio versus the PROTAC concentration to determine the concentration required for half-maximal complex formation (TC50).

Future Directions and the Promise of Novel Scaffolds

The development of novel E3 ligase ligands is crucial for expanding the scope and overcoming the limitations of targeted protein degradation.[4][6] Spirocyclic scaffolds, such as 2-Oxaspiro[3.5]nonane-6,8-dione, offer rigid structures that can provide favorable pre-organization for binding and potentially lead to improved cell permeability and metabolic stability. While extensive research is still needed to fully characterize the structure-activity relationship of these new ligands, the experimental framework outlined in this guide provides a clear path for their evaluation.[7][8] By systematically comparing new candidates against the established benchmarks of CRBN and VHL ligands, researchers can confidently identify and optimize the next generation of E3 ligase recruiters for truly transformative PROTAC therapeutics.

References

  • BLDpharm. E3 Ligands Usage in PROTAC Design.
  • Precise PEG. E3 Ligase Ligands in PROTAC.
  • MDPI. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology.
  • PubMed Central. Discovery of E3 Ligase Ligands for Target Protein Degradation.
  • PubMed Central. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase.
  • 2-oxaspiro[3.5]nonane-6, 8-dione, min 97%, 100 mg.
  • Ishida, T.; Ciulli, A. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing the Science of Drug Discovery 2020, 26, 484-502.
  • Sigma-Aldrich. 2,7-Diazaspiro 3.5 nonane-7-acetic Acid for Protein Degradation.
  • Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers.
  • PubMed. Structure-activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase.
  • Frontiers. E3 ligase ligand optimization of Clinical PROTACs.
  • Frontiers. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points.
  • MedchemExpress.com. PROTAC PTK6 ligand-2,7-diazaspiro[3.5]nonane-Boc.
  • MedChemExpress. tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | PROTAC Linker.
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A Comparative Guide to Assessing the Selectivity of Novel PROTACs Incorporating the 2-Oxaspiro[3.5]nonane-6,8-dione Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Precision in Protein Degradation

Proteolysis-targeting chimera (PROTAC) technology has revolutionized drug discovery by offering a method to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] These bifunctional molecules act as catalytic agents, recruiting a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[3] However, the therapeutic success of a PROTAC hinges on its selectivity. The unintended degradation of "off-target" proteins can lead to unforeseen toxicities, complicating clinical development.[4][5][6] Therefore, a rigorous, multi-tiered approach to assessing selectivity is not just recommended; it is imperative.

This guide focuses on a novel class of PROTACs built with a "2-Oxaspiro[3.5]nonane-6,8-dione" scaffold. The introduction of this rigid, spirocyclic chemical moiety is a deliberate design choice. Such structures are hypothesized to impart strict conformational constraints on the PROTAC molecule. This rigidity can pre-organize the molecule into an optimal geometry for forming a stable and productive ternary complex (E3 Ligase-PROTAC-POI), potentially enhancing selectivity by disfavoring the formation of unproductive complexes with off-target proteins. This principle of using conformationally restricted linkers to improve drug properties is a key strategy in modern medicinal chemistry.[7]

Here, we present a comprehensive framework for characterizing the selectivity of this new PROTAC series. This guide will walk researchers through a logical progression of experiments, from foundational biochemical assays to gold-standard proteomic analyses, providing the rationale and detailed protocols necessary to build a robust selectivity profile for any novel protein degrader.

Part 1: Foundational Analysis: Quantifying Molecular Interactions

Expertise & Rationale: Before investing in complex and resource-intensive cellular assays, it is crucial to confirm that the PROTAC operates at a fundamental molecular level. The entire mechanism of action is predicated on the ability of the PROTAC to physically bridge the POI and the E3 ligase. By quantifying these interactions using purified proteins, we establish a baseline of activity and can rank-order initial compounds. These assays validate the core hypothesis of the PROTAC's design: that it can bind its two intended partners and induce their proximity.

Key Experiment 1: Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay ideal for monitoring the formation of the ternary complex.[8][9] It provides a quantitative measure of the PROTAC's ability to bring the POI and E3 ligase together.

TR_FRET_Principle POI_A POI-Donor E3_A E3-Acceptor POI_B POI-Donor PROTAC PROTAC POI_B->PROTAC E3_B E3-Acceptor POI_B->E3_B PROTAC->E3_B

Caption: Principle of the TR-FRET assay for ternary complex formation.

Experimental Protocol: TR-FRET Assay
  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4).

    • Label the purified POI with a FRET donor (e.g., Terbium cryptate) and the purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC) with a FRET acceptor (e.g., d2) according to the manufacturer's instructions.

    • Prepare serial dilutions of the PROTAC compounds in assay buffer.

  • Assay Execution:

    • In a suitable microplate, add the donor-labeled POI and acceptor-labeled E3 ligase to each well at a fixed concentration.

    • Add the serially diluted PROTAC compounds to the wells. Include "no PROTAC" controls.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow complex formation.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible reader, measuring emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

    • Plot the TR-FRET ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) for ternary complex formation.

Comparative Data Summary (Hypothetical)
Compound IDTarget Binding (K_d, nM)E3 Ligase Binding (K_d, nM)Ternary Complex EC₅₀ (nM)Cooperativity (α)
PROTAC-S1 55250456.1 (Positive)
PROTAC-S2 622352101.2 (Neutral)
Alternative-X 401801501.5 (Neutral)

Part 2: Cellular Activity: Target Engagement and Degradation

Expertise & Rationale: A successful biochemical interaction does not guarantee cellular activity. The PROTAC must be able to cross the cell membrane, engage its target in the crowded cytoplasm, and successfully hijack the ubiquitin-proteasome system. This section outlines the critical experiments to confirm target engagement in intact cells and to directly measure the resulting protein degradation.

Key Experiment 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying target engagement in a native cellular environment.[10] The principle is that when a ligand binds to a protein, it often stabilizes the protein, increasing its melting temperature.[11] This change can be detected by heating cell lysates and quantifying the amount of soluble protein remaining. It provides direct evidence that the PROTAC is reaching and binding its intended target within the cell.[12][13]

CETSA_Workflow Start Culture Cells Treat Treat cells with PROTAC or DMSO Start->Treat Harvest Harvest and Lyse Cells Treat->Harvest Heat Apply Heat Gradient to Lysates Harvest->Heat Separate Separate Soluble/Aggregated Fractions (Centrifugation) Heat->Separate Quantify Quantify Soluble Target Protein (e.g., Western Blot, ELISA) Separate->Quantify Analyze Generate Melt Curve and Determine ΔT_m Quantify->Analyze

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Key Experiment 2: Target Degradation by Western Blot

While CETSA confirms binding, Western blotting provides the definitive proof of function: the degradation of the target protein. This is the most direct and widely used method to quantify PROTAC-induced protein loss and to determine key parameters like DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).[1][3]

Experimental Protocol: Western Blot for DC₅₀ Determination
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC compound for a predetermined time (e.g., 18-24 hours). Include a vehicle (DMSO) control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific to the POI. Also, probe for a loading control (e.g., GAPDH, β-actin).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control.

    • Plot the normalized protein levels against PROTAC concentration and fit to a dose-response curve to calculate the DC₅₀ and Dₘₐₓ.

Comparative Data Summary (Hypothetical)
Compound IDCellular Target Engagement (CETSA ΔT_m, °C)Degradation Potency (DC₅₀, nM)Max Degradation (Dₘₐₓ, %)
PROTAC-S1 +3.515>95%
PROTAC-S2 +0.845065%
Alternative-X +2.185>90%

Part 3: The Gold Standard: Global Proteomic Profiling

Expertise & Rationale: The ultimate test of selectivity is an unbiased, proteome-wide analysis. While Western blotting is excellent for confirming on-target activity, it is blind to any unintended effects. Mass spectrometry-based proteomics allows us to simultaneously quantify thousands of proteins, providing a comprehensive and unbiased view of a PROTAC's impact on the entire proteome.[4][14] This is the only way to confidently identify off-target substrates and is a critical step for preclinical safety assessment.[15][16]

Key Experiment: Quantitative Mass Spectrometry (LC-MS/MS)

This experiment compares the proteome of cells treated with the PROTAC to vehicle-treated cells. Proteins that are significantly downregulated only in the PROTAC-treated sample are potential off-target substrates.

Proteomics_Workflow cluster_0 Sample Preparation cluster_1 MS Analysis cluster_2 Data Analysis A Cell Culture & Lysis (PROTAC vs. DMSO) B Protein Digestion (Trypsin) A->B C Peptide Labeling (e.g., TMT) B->C D LC Fractionation C->D E MS/MS Analysis D->E F Peptide Identification E->F G Protein Quantification F->G H Statistical Analysis (Volcano Plot) G->H Rescue_Logic cluster_0 Standard Cells cluster_1 Rescue Cells A Cells + PROTAC B Target Degraded A->B C Phenotype Observed (e.g., Apoptosis) B->C D Cells expressing Degradation-Resistant Target + PROTAC E Target NOT Degraded D->E F Phenotype Rescued (No Apoptosis) E->F

Sources

A Guide to Comparative Efficacy Analysis of Novel PROTACs: A Case Study with the 2-Oxaspiro[3.5]nonane-6,8-dione Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides a framework for evaluating the efficacy of novel Proteolysis Targeting Chimeras (PROTACs). We will use a hypothetical PROTAC series incorporating the underexplored 2-Oxaspiro[3.5]nonane-6,8-dione moiety as a novel E3 ligase ligand to illustrate the principles of comparative analysis across different cell lines. This document emphasizes the causal logic behind experimental design and the importance of self-validating protocols to ensure data integrity.

Introduction: The Frontier of Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by shifting the paradigm from protein inhibition to targeted protein elimination.[1][2] These heterobifunctional molecules co-opt the cell's own ubiquitin-proteasome system (UPS) to selectively degrade proteins of interest (POIs), offering a powerful strategy to address targets previously considered "undruggable."[1][3]

A PROTAC's architecture consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[1] While ligands for the E3 ligases Cereblon (CRBN) and von Hippel-Lindau (VHL) are widely used, the field is actively seeking new E3 ligase recruiters to expand the therapeutic window, overcome resistance, and achieve tissue-specific degradation.[4][5][6][7][8]

This guide focuses on a critical step in this discovery process: how to rigorously assess and compare the efficacy of a novel PROTAC series. We will use a hypothetical PROTAC, "Novalig-PROTAC-1," which employs the 2-Oxaspiro[3.5]nonane-6,8-dione scaffold as a recruiter for a hypothetical, novel E3 ligase, "E3-N." By comparing its efficacy against a well-characterized target, Bromodomain-containing protein 4 (BRD4), across various cancer cell lines, we will demonstrate the essential workflows and data interpretation required to validate a new PROTAC platform.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The fundamental action of Novalig-PROTAC-1 is to induce the formation of a ternary complex between the target protein (BRD4) and the E3-N ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitin chain acts as a molecular tag, marking the protein for degradation by the 26S proteasome.[1] A key advantage of this process is its catalytic nature; once the target is degraded, the PROTAC is released and can engage another target protein molecule.[2]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC Novalig-PROTAC-1 (POI Ligand - Linker - E3 Ligand) POI Target Protein (e.g., BRD4) PROTAC->POI Binds E3 E3-N Ubiquitin Ligase PROTAC->E3 Recruits Ternary POI-PROTAC-E3 Ternary->PROTAC Release & Recycle POI_Ub Polyubiquitinated Target Protein Ternary->POI_Ub Polyubiquitination E2_Ub E2-Ubiquitin E2_Ub->Ternary Ub Transfer Proteasome 26S Proteasome POI_Ub->Proteasome Recognition & Degradation Fragments Peptide Fragments Workflow cluster_setup 1. Experimental Setup cluster_treatment 2. Treatment & Incubation cluster_analysis 3. Data Acquisition & Analysis A1 Select Cell Lines (e.g., MV-4-11, MDA-MB-231) A2 Plate Cells (e.g., 24-well for WB, 96-well for Viability) A3 Prepare PROTAC Dilutions (e.g., 0.1 nM to 10 µM) B1 Treat Cells with PROTACs and Controls (Vehicle, Neg-PROTAC) A3->B1 B2 Incubate (e.g., 18-24h for WB, 72h for Viability) B1->B2 C1 Western Blot (Protein Degradation) B2->C1 C2 CellTiter-Glo Assay (Cell Viability) B2->C2 D1 Quantify Bands (Densitometry) C1->D1 E1 Calculate DC50 & Dmax D1->E1 D2 Measure Luminescence C2->D2 E2 Calculate GI50/IC50 D2->E2

Caption: Standard experimental workflow for PROTAC efficacy comparison.

Data Presentation and Interpretation

Results should be collated into a clear, comparative table. This allows for at-a-glance assessment of potency and efficacy across different cellular contexts.

Table 1: Hypothetical Efficacy Data for Novalig-PROTAC-1 (BRD4 Degrader)

Cell LineTarget DependencyBRD4 Degradation (DC50)Max Degradation (Dmax)Cell Viability (GI50)
MV-4-11 High1.5 nM>95%3.0 nM
MDA-MB-231 Moderate15 nM~90%25 nM
Jurkat Low/Resistant>1 µM<20%>5 µM

Interpretation of Hypothetical Results:

  • The low nanomolar DC50 and GI50 values in MV-4-11 suggest that Novalig-PROTAC-1 is highly potent and effective in a BRD4-dependent context. [9]* The 10-fold higher DC50 in MDA-MB-231 indicates a reduction in potency but still demonstrates significant activity. This difference could be due to lower E3-N expression or different cellular uptake kinetics.

  • The micromolar DC50 and minimal effect on viability in Jurkat cells strongly suggest this cell line is resistant. This could be a valuable tool for mechanistic studies, such as confirming that the PROTAC's anti-proliferative effects are indeed due to BRD4 degradation. [10]

Core Experimental Protocols

Scientific integrity demands robust and reproducible methodologies. The following are detailed, step-by-step protocols for the key experiments described above.

Protocol: Western Blotting for Protein Degradation

This protocol is adapted from standard methodologies to quantify changes in protein levels post-treatment. [11][12][13] Causality Behind Key Steps:

  • Ice-cold Buffers: All steps are performed on ice or at 4°C to minimize the activity of endogenous proteases and phosphatases, preserving the integrity of the protein lysates. [11]* RIPA Buffer: This strong lysis buffer effectively solubilizes most cellular proteins, ensuring a representative sample for analysis.

  • Loading Control (e.g., β-actin, GAPDH): An internal control is essential to normalize for any variations in protein loading between lanes, ensuring that observed changes in the target protein are real and not artifacts of unequal sample handling. [12] Step-by-Step Procedure:

  • Cell Culture & Treatment: Plate cells in 24-well plates to achieve ~80% confluency. Treat with a serial dilution of Novalig-PROTAC-1 (e.g., 0.1 nM to 1 µM) and controls (DMSO vehicle, 1 µM non-targeting PROTAC) for 18-24 hours.

  • Cell Lysis:

    • Place the culture dish on ice and wash cells once with 1 mL of ice-cold PBS.

    • Aspirate PBS and add 100 µL of ice-cold RIPA buffer containing protease inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Agitate for 30 minutes at 4°C.

    • Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris. [11]3. Protein Quantification: Transfer the supernatant to a fresh tube. Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize all samples to the same concentration (e.g., 1 µg/µL) with RIPA buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes. [14]5. Gel Electrophoresis: Load 20 µg of each protein sample onto an SDS-PAGE gel. Run the gel until adequate separation of protein bands is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking & Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody against the target (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [14]8. Detection & Analysis:

    • Wash the membrane three times for 5 minutes each with TBST.

    • Apply an ECL Western Blotting Substrate and visualize the protein bands using a chemiluminescence imager.

    • Quantify the band intensity using densitometry software. Normalize the target protein signal to the loading control signal for each lane. Plot the normalized values against PROTAC concentration to determine DC50 and Dmax.

Protocol: Cell Viability Assay (CellTiter-Glo®)

The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active, viable cells. [15][16]Its "add-mix-measure" format is ideal for high-throughput screening. [17] Causality Behind Key Steps:

  • ATP Measurement: ATP is rapidly depleted in non-viable cells, making its quantification a highly sensitive marker for cell health and proliferation. [15]* 72-Hour Incubation: A longer incubation period (compared to the western blot) is necessary to observe the downstream functional consequences of protein degradation, such as cell cycle arrest or apoptosis, which manifest as a decrease in the viable cell population.

  • Opaque-walled Plates: Luminescence assays require opaque plates to prevent well-to-well signal crosstalk, ensuring accurate measurements.

Step-by-Step Procedure:

  • Cell Seeding: Seed cells in opaque-walled 96-well plates at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of Novalig-PROTAC-1 and controls for 72 hours.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.

  • Lysis and Signal Generation:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well (for a 1:1 ratio with the culture medium). [17] * Mix contents for 2 minutes on an orbital shaker to induce cell lysis. [17]5. Signal Stabilization & Measurement:

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. [17] * Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal of treated wells to the vehicle control (DMSO) wells. Plot the normalized values against the logarithm of PROTAC concentration and use a non-linear regression model to calculate the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The systematic evaluation of novel PROTACs is fundamental to advancing the field of targeted protein degradation. By employing a panel of well-chosen cell lines and executing robust, validated protocols for degradation and viability, researchers can build a comprehensive efficacy profile for new chemical matter. The hypothetical case of Novalig-PROTAC-1, utilizing the 2-Oxaspiro[3.5]nonane-6,8-dione scaffold, illustrates a clear path from initial compound design to meaningful biological comparison.

Discrepancies in efficacy between cell lines, as shown in our hypothetical data, are not failures but opportunities. They provide crucial insights into the PROTAC's mechanism, potential biomarkers for patient selection, and avenues for chemical optimization to improve potency, selectivity, and drug-like properties. This rigorous, data-driven approach is essential for identifying the next generation of PROTACs that can be successfully translated into clinical therapies.

References

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Sources

Beyond Flexibility: A Comparative Analysis of ADME Properties in Spirocyclic Linker-Containing PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has moved beyond the simple conjugation of a target binder and an E3 ligase ligand. The linker, once considered a mere spacer, is now recognized as a critical determinant of a PROTAC's efficacy and druggability. Traditional PROTACs have heavily relied on flexible polyethylene glycol (PEG) or alkyl chains, but these often contribute to suboptimal pharmacokinetic profiles. This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of PROTACs containing a rigidifying spirocyclic scaffold, specifically the 7-azaspiro[3.5]nonane moiety, against those with conventional flexible linkers. This analysis is grounded in published experimental data to provide actionable insights for researchers in drug development.

The Rationale for Rigidification: Escaping the ADME Quagmire of Flexible Linkers

PROTACs inherently occupy a challenging physicochemical space, often violating Lipinski's "Rule of Five" with high molecular weights and polar surface areas.[1] This frequently leads to poor membrane permeability, low aqueous solubility, and susceptibility to metabolic degradation, hindering the development of orally bioavailable drugs.[2][3]

Flexible linkers, while synthetically accessible, can exacerbate these issues. Their high number of rotatable bonds can lead to a large conformational entropy penalty upon binding and a propensity for "hydrophobic collapse," which can mask polar groups in aqueous environments but expose them in the lipophilic milieu of the cell membrane, impeding passive diffusion.[4] Furthermore, linear alkyl and PEG chains can be susceptible to oxidative metabolism.[5]

The introduction of rigid scaffolds, such as spirocycles, into the linker is a strategic approach to mitigate these challenges.[4] The hypothesis is that by reducing conformational flexibility, a spirocyclic linker can pre-organize the PROTAC into a more bioactive conformation, potentially improving cell permeability and metabolic stability.[4][5]

The PROTAC Linker: From a Simple Connector to a Key Player in Drug Properties

The linker in a PROTAC is not just a structural bridge but a key modulator of its biological activity and pharmacokinetic profile. Its length, composition, and rigidity can significantly influence the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[6][7]

G cluster_0 Flexible Linker PROTAC cluster_1 Rigid Spirocyclic Linker PROTAC POI_flex Protein of Interest (POI) Ligand Linker_flex Flexible Linker (e.g., PEG, Alkyl) POI_flex->Linker_flex E3_flex E3 Ligase Ligand Linker_flex->E3_flex POI_rigid Protein of Interest (POI) Ligand Linker_rigid Spirocyclic Linker (e.g., 7-azaspiro[3.5]nonane) POI_rigid->Linker_rigid E3_rigid E3 Ligase Ligand Linker_rigid->E3_rigid G A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to form a confluent monolayer A->B C Wash monolayer with pre-warmed HBSS B->C D Add PROTAC solution to apical (A-B) or basolateral (B-A) side C->D E Incubate at 37°C with shaking D->E F Sample from receiver compartment at time intervals E->F G Analyze samples by LC-MS/MS F->G H Calculate Papp and Efflux Ratio G->H

Caption: Standard workflow for a bidirectional Caco-2 permeability assay.

Step-by-Step Protocol for Caco-2 Permeability Assay:
  • Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21 days to allow for differentiation into a polarized monolayer with tight junctions. [8]2. Assay Initiation: The cell monolayers are washed with pre-warmed Hank's Balanced Salt Solution (HBSS). The test PROTAC (typically at a concentration of 1-10 µM) is added to either the apical (donor) or basolateral (donor) chamber. [8]3. Incubation: The plates are incubated at 37°C with gentle shaking for a defined period, typically up to 2 hours. [8]4. Sampling: Aliquots are taken from the receiver chamber at various time points.

  • Analysis: The concentration of the PROTAC in the samples is quantified using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculation: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B-A / Papp A-B) is determined to assess the potential for active efflux. [9]

Workflow for Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

G A Pre-incubate HLM with NADPH regenerating system B Add PROTAC (low concentration) to initiate reaction A->B C Incubate at 37°C B->C D Take aliquots at different time points (0, 5, 15, 30 min) C->D E Quench reaction with cold acetonitrile D->E F Centrifuge to precipitate proteins E->F G Analyze supernatant by LC-MS/MS for parent compound F->G H Calculate in vitro half-life (t1/2) and intrinsic clearance (CLint) G->H

Caption: Workflow for determining metabolic stability in human liver microsomes.

Step-by-Step Protocol for HLM Stability Assay:
  • Preparation: A reaction mixture containing human liver microsomes and a NADPH regenerating system in phosphate buffer is prepared.

  • Initiation: The reaction is initiated by adding the test PROTAC at a low concentration (e.g., 1 µM). [8]3. Incubation: The mixture is incubated at 37°C.

  • Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent like acetonitrile. [8]5. Sample Processing: The samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent PROTAC.

  • Data Analysis: The rate of disappearance of the PROTAC is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

In Vivo Pharmacokinetics: The Ultimate Test

While in vitro assays provide valuable predictive data, the definitive assessment of a PROTAC's ADME properties comes from in vivo pharmacokinetic (PK) studies.

Table 2: Comparative In Vivo Pharmacokinetic Properties of Rigid vs. Flexible Linker PROTACs
ParameterRigid Linker PROTACs (e.g., ARV-110)Flexible Linker PROTACs (General Trend)Rationale for Impact
Oral Bioavailability (F%) Can be improved, though still challenging. ARV-110 shows an oral bioavailability of ~10-21% in rats, which is considered viable for an oral drug.Generally very low due to poor absorption and/or high first-pass metabolism.Improved permeability and metabolic stability of rigid PROTACs can lead to a greater fraction of the administered dose reaching systemic circulation.
Clearance (CL) Can be lower and more predictable.Often high and difficult to predict from in vitro data.Reduced metabolic liability of the rigid linker contributes to lower systemic clearance.
Half-life (t1/2) Can be extended.Often short due to rapid metabolism and clearance.Lower clearance directly translates to a longer circulating half-life.

Note: In vivo PK is species-dependent and influenced by many factors beyond the linker.

Conclusion and Future Perspectives

The strategic incorporation of rigid spirocyclic scaffolds like 7-azaspiro[3.5]nonane into PROTAC linkers represents a significant advancement in overcoming the ADME challenges that have plagued this therapeutic modality. Experimental evidence suggests that this approach can lead to improved cell permeability, enhanced metabolic stability, and reduced susceptibility to efflux transporters, collectively contributing to better oral bioavailability and more favorable pharmacokinetic profiles.

While the specific "2-Oxaspiro[3.5]nonane-6,8-dione" scaffold remains an area for future exploration, the principles learned from its close analogs provide a strong rationale for its potential utility. As the field of "linkerology" continues to mature, we can anticipate the development of more sophisticated linker designs that will further unlock the therapeutic potential of PROTACs, moving them from promising research tools to clinically successful drugs. The continued generation and publication of high-quality, comparative ADME data will be paramount in guiding these future design efforts.

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  • Meyers, M. J., et al. (2011). Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain. Journal of Medicinal Chemistry, 54(15), 5486-5498.
  • BOC Sciences. (n.d.). Alkyl Linkers in PROTACs - Improve Permeability & PK. BOC Sciences Technical Article.
  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm Blog.
  • WuXi AppTec. (2023). Focusing on PROTAC Permeability and Solubility Improving the Oral Availability. WuXi AppTec Content.
  • Chen, J., et al. (2025). Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy. Advanced Science.
  • Vallaro, M., et al. (2023). The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline. Molecular Pharmaceutics, 20(9), 4371-4383.
  • Zhang, X., et al. (2024). Characterization of preclinical radio ADME properties of ARV-471 for predicting human PK using PBPK modeling. Acta Pharmaceutica Sinica B.
  • Gancia, E., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry, 65(10), 7114-7128.
  • Su, S., et al. (2021). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 12(11), 1739-1745.
  • Baell, J. B., et al. (2025). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Oxaspiro[3.5]nonane-6,8-dione

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific discovery. The handling and disposal of novel chemical entities, such as 2-Oxaspiro[3.5]nonane-6,8-dione, demand a protocol grounded in rigorous scientific principles and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.

The causality behind these procedures is clear: improper disposal of chemical waste can lead to hazardous reactions, environmental contamination, and significant regulatory penalties. By treating all novel compounds with a high degree of caution and adhering to established waste management hierarchies, we create a self-validating system of safety and responsibility within the laboratory.

Hazard Assessment and Characterization

Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is essential. While comprehensive toxicological data for 2-Oxaspiro[3.5]nonane-6,8-dione (CAS: 1630907-24-2) is not extensively published, its structural motifs—a strained oxetane ring and a dione functional group—warrant a cautious approach.

Based on analogous structures found in chemical safety literature, the primary hazards can be inferred:

  • Skin and Eye Irritation: Similar heterocyclic compounds are known to cause irritation upon contact.[1][2]

  • Toxicity: The toxicological properties have not been fully investigated; therefore, the compound should be handled as if it were toxic to prevent opportunities for direct contact, inhalation, or ingestion.[3]

  • Reactivity: The strained four-membered oxetane ring may be susceptible to opening under strongly acidic or basic conditions. Mixing with incompatible waste streams could lead to unpredictable reactions.

Given these potential hazards, 2-Oxaspiro[3.5]nonane-6,8-dione must be managed as hazardous chemical waste .

Table 1: Key Data for 2-Oxaspiro[3.5]nonane-6,8-dione Disposal Planning

ParameterInformationSource
CAS Number 1630907-24-2[4][5]
Molecular Formula C₈H₁₀O₃[4][5]
Assumed Hazards Skin/eye irritant, potential toxicity, reactivity with acids/bases.[1][2][3]
Required PPE Safety goggles, lab coat, nitrile gloves.[6][7]
Waste Classification Hazardous Chemical Waste (Organic, non-halogenated)[8]
Disposal Route Collection by certified hazardous waste contractor via institutional EHS.[9][10]
Personal Protective Equipment (PPE) and Handling Precautions

A proactive approach to safety is non-negotiable. All personnel handling waste containing 2-Oxaspiro[3.5]nonane-6,8-dione must wear appropriate PPE to prevent exposure.

  • Eye Protection: Wear chemical safety goggles as described by OSHA standards.

  • Hand Protection: Use chemically resistant nitrile gloves. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[3]

  • Body Protection: A standard laboratory coat must be worn to protect skin and clothing.[6]

  • Ventilation: All waste handling and transfers should be conducted inside a properly functioning chemical fume hood to minimize the risk of inhalation.[6]

Step-by-Step Disposal Protocol

This protocol is designed to comply with the U.S. Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) regulations for hazardous waste management in a laboratory setting.[11][12]

Step 1: Waste Segregation Proper segregation is crucial to prevent dangerous reactions.[10]

  • Designate a specific waste stream for 2-Oxaspiro[3.5]nonane-6,8-dione and structurally similar organic compounds.

  • DO NOT mix this waste with:

    • Strong acids or bases.

    • Oxidizing or reducing agents.

    • Aqueous waste.

    • Halogenated organic waste.[6]

  • This compound should be collected as a non-halogenated organic solid waste or, if in solution, as a non-halogenated organic liquid waste .

Step 2: Container Selection and Labeling The container is the primary barrier between the waste and the environment.

  • Container Choice: Use a clean, dry, and chemically compatible container. For solid waste, a high-density polyethylene (HDPE) container with a screw-top lid is appropriate. For liquid waste solutions, use a glass or HDPE bottle.[9][10]

  • Labeling: The moment the first drop of waste enters the container, it must be labeled. The EPA requires that each label clearly displays:[8]

    • The words "HAZARDOUS WASTE" .

    • The full chemical name: "2-Oxaspiro[3.5]nonane-6,8-dione" . List all other components and their approximate percentages.

    • A clear indication of the hazards (e.g., "Irritant," "Handle with Caution").[8]

    • The accumulation start date (the date the first waste was added).

Step 3: Accumulation in a Satellite Accumulation Area (SAA) Waste must be stored safely at or near the point of generation.[9][13]

  • Store the labeled waste container in a designated SAA, such as within a fume hood or a secondary containment tray in a designated cabinet.

  • Keep the container closed at all times except when adding waste.[9][10]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic (P-listed) chemicals, the limit is one quart.[9] While this compound is not currently P-listed, adhering to the principle of waste minimization is a best practice.[9]

Step 4: Arranging for Final Disposal Laboratory personnel are responsible for the safe temporary storage of waste; final disposal must be handled by trained professionals.

  • Monitor the fill level and accumulation date of your waste container. All hazardous waste must be removed from the laboratory within twelve months of the accumulation start date.[11][14]

  • Once the container is full or approaching its time limit, contact your institution's Environmental Health and Safety (EHS) department (sometimes called EHRS) to schedule a pickup.[9]

  • Provide the EHS staff with accurate information about the waste contents to ensure it is managed safely and compliantly.

Decontamination and Spill Management

Container and Equipment Decontamination:

  • Triple-rinse contaminated glassware or equipment with a suitable solvent (e.g., acetone or ethanol).

  • The first two rinsates must be collected and disposed of as hazardous waste along with the 2-Oxaspiro[3.5]nonane-6,8-dione waste.

  • The third rinsate can typically be managed as non-hazardous waste, but confirm this with your institutional EHS policy.

Minor Spill Management (inside a fume hood):

  • Alert personnel in the immediate area.

  • Wear appropriate PPE as outlined in Section 2.

  • Absorb the spill with a chemical absorbent pad or inert material (e.g., vermiculite or sand).

  • Carefully sweep or scoop the absorbed material into a designated waste container.

  • Label the container as "Spill Debris containing 2-Oxaspiro[3.5]nonane-6,8-dione" and manage it as hazardous waste.

  • Wipe the spill area with a cloth dampened with soapy water, followed by a clean water rinse.

For any large spill or a spill outside of a fume hood, evacuate the area and contact your institution's EHS emergency line immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Oxaspiro[3.5]nonane-6,8-dione waste.

G start Generate Waste: 2-Oxaspiro[3.5]nonane-6,8-dione ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate as Non-Halogenated Organic Waste ppe->segregate container Select Compatible Container (HDPE or Glass) segregate->container label Label Container: 1. 'HAZARDOUS WASTE' 2. Full Chemical Name(s) 3. Hazard Warning 4. Accumulation Start Date container->label store Store in Satellite Accumulation Area (SAA) (Keep container closed) label->store monitor Monitor Fill Level and Date (Max. 12 months in lab) store->monitor full Container Full or Time Limit Approaching? monitor->full full->monitor No contact Contact Institutional EHS for Waste Pickup full->contact Yes end Waste Properly Managed contact->end

Caption: Disposal workflow for 2-Oxaspiro[3.5]nonane-6,8-dione.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • How Do You Dispose Of Waste In A Laboratory? Chemistry For Everyone (YouTube). [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration (OSHA). [Link]

  • Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]

  • Quantification and stability assessment of 7,9-di‑tert‑butyl‑1-oxaspiro(4,5)deca-6,9-diene-2,8‑dione leaching from cross-linked polyethylene pipes using gas and liquid chromatography. PubMed. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. HWH Environmental. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]

  • Managing Hazardous Chemical Waste in the Lab. LabManager. [Link]

  • Hazardous Waste and Disposal. American Chemical Society (ACS). [Link]

  • Step-by-Step Guide to Better Laboratory Management Practices. Washington State Department of Ecology. [Link]

  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

  • Safety Data Sheet: 2,9-DIOXA-6-AZASPIRO[3.5]NONANE-6-CARBOXYLIC ACID tert-BUTYLESTER. INDOFINE Chemical Company, Inc. [Link]

  • 2-OXASPIRO[3.5]NONANE-6,8-DIONE. Sunway Pharm Ltd. [Link]

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Essential Protective Measures for Handling 2-Oxaspiro[3.5]nonane-6,8-dione

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Safe Laboratory Practices, Operational Protocols, and Disposal

For professionals in research, discovery, and development, the safe handling of novel chemical compounds is paramount. This guide provides a detailed protocol for the use of Personal Protective Equipment (PPE) when working with 2-Oxaspiro[3.5]nonane-6,8-dione (CAS No. 1630907-24-2), a compound utilized in professional manufacturing and research laboratories.[1] Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety information from structurally related spiro and dione compounds to establish a robust framework for safe handling.

It is imperative to always consult the specific Safety Data Sheet provided by the supplier before commencing any work with this or any chemical.

Understanding the Potential Hazards: A Logic-Driven Approach

For instance, GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data for compounds like 2-Oxaspiro(3.5)nonan-7-one indicate potential for harm if swallowed, inhaled, or in contact with skin, as well as the risk of serious eye and skin irritation.[2] Another analog, 2-Oxa-5-azaspiro[3.5]nonane-6,8-dione, is classified as a skin and eye irritant.[3] Based on these data, we must assume that 2-Oxaspiro[3.5]nonane-6,8-dione may present similar risks. Therefore, a comprehensive PPE strategy is not just a recommendation but a critical necessity to mitigate these potential dangers.

The Core of Protection: A Multi-Layered PPE Strategy

A multi-layered approach to PPE is essential to prevent chemical exposure through all potential routes: dermal (skin), ocular (eyes), and respiratory (inhalation). The following table outlines the recommended PPE for handling 2-Oxaspiro[3.5]nonane-6,8-dione.

PPE Component Specification Rationale for Use
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)To prevent direct skin contact with the chemical, which may cause irritation or be absorbed through the skin. Double-gloving provides an additional barrier in case of a tear or puncture in the outer glove.
Eye and Face Protection Chemical Safety Goggles and a Face ShieldTo protect the eyes from splashes, which could cause serious irritation or damage. A face shield offers an additional layer of protection for the entire face.
Body Protection Chemical-Resistant Laboratory Coat or CoverallsTo protect the skin and personal clothing from spills and contamination. A chemical-resistant material is crucial as a simple cotton lab coat may not provide an adequate barrier.
Respiratory Protection NIOSH-Approved Respirator (e.g., N95 or higher, with organic vapor cartridges if warranted by the SDS or experimental conditions)To prevent the inhalation of any dusts or aerosols, which may be harmful or cause respiratory irritation. The need for a respirator should be determined by a risk assessment of the specific procedure.
Foot Protection Closed-Toed, Chemical-Resistant ShoesTo protect the feet from spills.

Procedural Guidance: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, step-by-step protocol is fundamental to ensuring safety. The following workflow is designed to be a self-validating system, minimizing the risk of exposure at each stage.

Pre-Operational Safety Checklist
  • Consult the SDS: Before any handling, thoroughly read and understand the Safety Data Sheet provided by the supplier of 2-Oxaspiro[3.5]nonane-6,8-dione.

  • Verify Engineering Controls: Ensure that the work will be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Assemble all PPE: Gather all necessary PPE as outlined in the table above. Inspect each item for any signs of damage.

  • Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

Donning and Doffing of PPE: A Visual Workflow

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 Lab Coat/ Coveralls Don2 Respirator Don1->Don2 Don3 Goggles/ Face Shield Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Gloves Doff2 Goggles/ Face Shield Doff1->Doff2 Doff3 Lab Coat/ Coveralls Doff2->Doff3 Doff4 Respirator Doff3->Doff4

PPE Donning and Doffing Workflow
Handling and Experimental Procedure
  • Work Within a Fume Hood: All manipulations of 2-Oxaspiro[3.5]nonane-6,8-dione should be performed inside a certified chemical fume hood.

  • Controlled Dispensing: When weighing or transferring the solid compound, use techniques that minimize the generation of dust.

  • Avoid Contact: At all times, avoid direct contact with the chemical. Use appropriate laboratory equipment for all transfers.

  • Immediate Clean-up: In the event of a small spill within the fume hood, decontaminate the area immediately using an appropriate absorbent material and dispose of it as hazardous waste.

Post-Operational Procedures
  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Proper Doffing of PPE: Follow the doffing sequence illustrated above to prevent contamination of your skin and clothing.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Decontamination and Disposal: Ensuring a Safe Environment

Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety.

Disposal of 2-Oxaspiro[3.5]nonane-6,8-dione Waste
  • All waste containing 2-Oxaspiro[3.5]nonane-6,8-dione must be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Never dispose of this chemical down the drain or in the regular trash.

Disposal of Contaminated PPE
  • Disposable gloves, bench paper, and any other contaminated disposable items should be placed in a sealed bag and disposed of as hazardous waste.

  • Reusable PPE, such as lab coats, should be professionally laundered if contaminated. Do not take contaminated lab coats home.

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle 2-Oxaspiro[3.5]nonane-6,8-dione, ensuring both personal safety and the integrity of their research.

References

  • CP Lab Safety. (2026). 2-oxaspiro[3.5]nonane-6, 8-dione, min 97%, 100 mg. [Link]

  • PubChem. (n.d.). 2-Oxaspiro(3.5)nonan-7-one. National Center for Biotechnology Information. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.